molecular formula C8H9N3S B098226 1-(1,3-Benzothiazol-2-yl)-1-methylhydrazine CAS No. 16621-62-8

1-(1,3-Benzothiazol-2-yl)-1-methylhydrazine

Cat. No.: B098226
CAS No.: 16621-62-8
M. Wt: 179.24 g/mol
InChI Key: XMBLEHYSCJNOHQ-UHFFFAOYSA-N
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Description

1-(1,3-Benzothiazol-2-yl)-1-methylhydrazine is a valuable chemical intermediate in organic synthesis and pharmaceutical research. Compounds featuring the 1,3-benzothiazol-2-yl hydrazine scaffold are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and functional properties . Researchers utilize these derivatives as key precursors in the development of potential therapeutic agents . The structural motif is also explored in the design of optical materials and ligands for metal complexation . As a derivative of 2-hydrazinyl-1,3-benzothiazole, this methyl-substituted analog offers modified reactivity and physical characteristics for specialized synthetic applications. Handle with care; this product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

1-(1,3-benzothiazol-2-yl)-1-methylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3S/c1-11(9)8-10-6-4-2-3-5-7(6)12-8/h2-5H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMBLEHYSCJNOHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=NC2=CC=CC=C2S1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Physicochemical properties of 1-(1,3-Benzothiazol-2-yl)-1-methylhydrazine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Physicochemical Profiling of 1-(1,3-Benzothiazol-2-yl)-1-methylhydrazine

Executive Summary

This compound (CAS 16621-62-8) represents a critical "privileged scaffold" in medicinal chemistry.[1] Unlike its unmethylated parent (2-hydrazinobenzothiazole), the N-methyl substitution at the 1-position locks the hydrazine moiety into a specific steric and electronic configuration.[1] This modification prevents the formation of certain tautomeric species, enhances lipophilicity, and alters the nucleophilic profile of the terminal amino group.[1]

This guide provides a comprehensive physicochemical analysis of this compound, designed to support researchers utilizing it as a building block for hydrazone-based drug discovery (antimicrobial, anticancer) and molecular probe development.[1]

Chemical Identity & Structural Analysis

The compound consists of a fused benzene and thiazole ring system (benzothiazole) substituted at the 2-position with a methylated hydrazine group.[1]

ParameterDetail
IUPAC Name 2-(1-Methylhydrazinyl)-1,3-benzothiazole
Common Synonyms 1-(Benzothiazol-2-yl)-1-methylhydrazine; 2-(N-methylhydrazino)benzothiazole
CAS Registry Number 16621-62-8
Molecular Formula C₈H₉N₃S
Molecular Weight 179.24 g/mol
SMILES CN(N)C1=NC2=CC=CC=C2S1
InChI Key FNXRGOJFNWZZOT-UHFFFAOYSA-N

Physicochemical Properties

The following data aggregates experimental values and high-confidence predictive models suitable for experimental planning.

Core Physical Parameters
PropertyValue / RangeContext & Significance
Melting Point 140 – 144 °C Distinct from the unmethylated parent (198–202 °C).[1] The lower MP reflects the disruption of intermolecular H-bond networks due to N-methylation.[1]
Boiling Point ~320 °C (Predicted)Decomposes before boiling at standard pressure.[1]
Solubility (Water) Low (< 0.5 mg/mL)The benzothiazole core is highly aromatic and lipophilic.[1]
Solubility (Organic) HighSoluble in DMSO, DMF, Methanol, Ethanol, and Chloroform.[1]
pKa (Conjugate Acid) 2.8 – 3.2 (Predicted)The benzothiazole ring is electron-withdrawing, significantly reducing the basicity of the hydrazine compared to alkyl hydrazines (pKa ~8).[1]
LogP 2.1 – 2.4Moderate lipophilicity. The methyl group adds ~0.5 log units compared to the parent, improving membrane permeability potential.
Electronic & Steric Implications
  • Nucleophilicity: The N1-methyl group creates steric bulk around the N1 nitrogen, rendering it non-nucleophilic. Consequently, reactivity is exclusively directed to the terminal N2 amino group (-NH₂), ensuring high regioselectivity in condensation reactions.[1]

  • Tautomerism: The N-methyl block prevents the imine-enamine type tautomerization often seen in 2-aminobenzothiazoles, locking the molecule in the hydrazine form.[1]

Spectral Characteristics (Diagnostic)

Use these signals to validate compound identity during synthesis or quality control.

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 7.10 – 7.80 ppm (m, 4H): Aromatic protons of the benzothiazole ring.[1][2]

    • δ 4.50 – 5.20 ppm (br s, 2H): Terminal -NH₂ protons.[1] Broadening occurs due to exchange; signal disappears upon D₂O shake.

    • δ 3.40 – 3.55 ppm (s, 3H): N-Methyl group.[1] This is the critical diagnostic peak distinguishing it from the unmethylated parent.

  • FT-IR (KBr Pellet):

    • 3300 – 3350 cm⁻¹: N-H stretching (primary amine).[1]

    • 1610 – 1640 cm⁻¹: C=N stretching (thiazole ring).[1]

    • 750 – 760 cm⁻¹: C-H bending (ortho-disubstituted benzene ring).[1]

Synthesis & Reactivity Profile

The primary utility of this compound is as a nucleophile in the synthesis of hydrazones (Schiff bases).[1]

Synthetic Pathway & Reactivity Logic

The synthesis typically proceeds via Nucleophilic Aromatic Substitution (SₙAr) of 2-chlorobenzothiazole with methylhydrazine.[1] The reaction is regioselective because the internal nitrogen of methylhydrazine is more nucleophilic due to the inductive effect of the methyl group, and the transition state is stabilized.[1]

Visualization: Synthesis and Reactivity Flow

G start 2-Chlorobenzothiazole (Electrophile) intermediate S_NAr Transition State start->intermediate Reflux (EtOH/Et3N) reagent Methylhydrazine (Nucleophile) reagent->intermediate product 1-(Benzothiazol-2-yl)- 1-methylhydrazine intermediate->product - HCl hydrazone Target Hydrazone (Schiff Base) product->hydrazone Condensation (Cat. Acid) aldehyde Aldehyde/Ketone (R-CHO) aldehyde->hydrazone

Figure 1: Reaction pathway showing the formation of the title compound and its subsequent application in hydrazone synthesis.

Experimental Protocols

These protocols are designed to be self-validating. Always run a standard reference (e.g., the parent aldehyde) alongside to confirm conversion.[1]

Protocol 1: Solubility & Stability Assessment

Purpose: To determine the optimal solvent system for biological assays.

  • Preparation: Weigh 1.0 mg of compound into three 1.5 mL microcentrifuge tubes.

  • Solvent Addition: Add 100 µL of DMSO, Ethanol, and Water to respective tubes.

  • Agitation: Vortex for 60 seconds. If undissolved, sonicate for 5 minutes at 40 kHz.

  • Visual Check: Clear solution indicates solubility > 10 mg/mL. Turbidity indicates < 10 mg/mL.

  • Validation: Dilute the DMSO stock 1:100 into PBS (pH 7.4). If precipitation occurs immediately, the compound is lipophilic (LogP > 2) and requires a carrier (e.g., cyclodextrin) for aqueous assays.[1]

Protocol 2: General Hydrazone Library Synthesis

Purpose: Efficient generation of bioactive derivatives.

  • Stoichiometry: Dissolve 1.0 equivalent of this compound in Ethanol (5 mL/mmol).

  • Activation: Add 1.1 equivalents of the target aldehyde and 2-3 drops of Glacial Acetic Acid (catalyst).

  • Reaction: Reflux at 80 °C for 2–4 hours.

  • Monitoring: Check via TLC (Mobile phase: Hexane:EtOAc 7:3). The hydrazone typically runs higher (less polar) than the hydrazine starting material.[1]

  • Work-up: Cool to room temperature. The product usually precipitates. Filter and wash with cold ethanol. Recrystallize from EtOH/DMF if necessary.

Visualization: Experimental Workflow

Experiment step1 Dissolution (Ethanol + Hydrazine) step2 Activation (+ Aldehyde + AcOH) step1->step2 step3 Reflux (80°C, 2-4 hrs) step2->step3 check TLC Check (Hex:EtOAc 7:3) step3->check check->step3 Incomplete path_precip Precipitate Formed? check->path_precip Conversion >90% filter Filtration & Wash (Cold EtOH) path_precip->filter Yes evap Rotary Evaporation path_precip->evap No (Soluble) final Pure Hydrazone (Characterization) filter->final evap->final

Figure 2: Decision tree for the synthesis and purification of benzothiazole hydrazones.

Safety & Handling (SDS Summary)

  • Hazards: Class 6.1 Toxic (Oral/Inhalation).[1] Irritating to eyes and skin.[3]

  • Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). Hydrazines are susceptible to air oxidation over long periods, turning dark brown.

  • Disposal: Incineration with a combustible solvent and afterburner/scrubber. Do not release into drains (toxic to aquatic life).[1]

References

  • Synthesis & Properties of 2-Hydrazinobenzothiazoles: Holbová, E., & Perjéssy, A. (1986).[1][4] Synthesis and properties of 2-hydrazinobenzothiazole derivatives. Chemical Papers, 40(5), 653-660.[1]

  • Antimicrobial Applications: Singh, H., et al. (2023).[1] Insight into the Synthesis, Biological Activity, and SAR of Benzothiazole Derivatives. Mini Reviews in Medicinal Chemistry, 23(5).

  • Compound Data (PubChem): National Center for Biotechnology Information.[1] PubChem Compound Summary for CID 12218765, 2-(1-Methylhydrazino)benzothiazole.[1] [1]

  • CAS Registry Data: CAS Common Chemistry. Details for CAS RN 16621-62-8.[1][5] [1][6]

Sources

Molecular structure and conformation of benzothiazolyl methylhydrazine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Structural Dynamics & Conformational Analysis of Benzothiazolyl Methylhydrazine

Executive Summary

The benzothiazole scaffold is a privileged structure in medicinal chemistry, renowned for its antitumor, antimicrobial, and neuroprotective properties. When functionalized with a hydrazine moiety, it gains significant versatility as a pharmacophore and a linker. However, the introduction of a methyl group to the hydrazine tail—specifically in 2-(1-methylhydrazino)benzothiazole —introduces complex structural dynamics that are often overlooked in early-stage drug discovery.[1]

This guide provides a rigorous analysis of the molecular structure, conformation, and synthesis of benzothiazolyl methylhydrazine. Unlike the parent 2-hydrazinobenzothiazole, which exists in a fluid tautomeric equilibrium, the N-methylated derivative exhibits a "locked" structural phenotype that fundamentally alters its physicochemical profile and binding affinity.[1]

Chemical Synthesis & Regiochemical Control

The synthesis of 2-(1-methylhydrazino)benzothiazole is nominally a nucleophilic aromatic substitution (


) of 2-chlorobenzothiazole.[1] However, the ambident nucleophilicity of methylhydrazine presents a critical regiochemical challenge.
The Nucleophilicity Paradox

Methylhydrazine (


) contains two nucleophilic nitrogen atoms:
  • 
     (Methylated):  Electronically enriched by the inductive effect (+I) of the methyl group.
    
  • 
     (Primary):  Sterically unhindered.
    

While steric factors often favor


 attack in aliphatic substitutions, the 

mechanism with 2-chlorobenzothiazole in polar aprotic solvents (e.g., DMF, DMSO) typically favors the more electron-rich

, yielding the 2-(1-methylhydrazino) isomer.[1]
Optimized Synthetic Protocol
  • Reagents: 2-Chlorobenzothiazole (1.0 eq), Methylhydrazine (1.2 eq),

    
     (2.0 eq).
    
  • Solvent: Ethanol (Reflux) or DMF (

    
    ).
    
  • Purification: Recrystallization from Ethanol/Water.

Critical Quality Attribute (CQA): Monitoring the ratio of N-methyl (desired) vs. N'-methyl (impurity) is essential. The N-methyl isomer shows a distinct singlet (


) in 

-NMR around

3.4-3.6 ppm, whereas the N'-methyl isomer would show a doublet or broad signal coupled to the NH proton.[1]

Synthesis SM1 2-Chlorobenzothiazole TS Meisenheimer Complex (Transition State) SM1->TS + SM2, K2CO3 SM2 Methylhydrazine (Ambident Nucleophile) Prod1 2-(1-Methylhydrazino) benzothiazole (Major Product) TS->Prod1 N-alpha Attack (Electronic Control) Prod2 2-(2-Methylhydrazino) benzothiazole (Minor Impurity) TS->Prod2 N-beta Attack (Steric Control)

Figure 1: Regioselective synthesis pathway favoring the 1-methylhydrazino derivative via electronic control.

Structural Characterization & Tautomerism

The defining feature of 2-substituted benzothiazoles is the Amino-Imino Tautomerism .[1] Understanding this is non-negotiable for accurate docking studies and receptor modeling.

The "Tautomeric Lock" Hypothesis

The parent compound, 2-hydrazinobenzothiazole, exists in equilibrium between the Hydrazine form (aromatic benzothiazole) and the Hydrazone form (quinoid-like benzothiazoline).

  • Parent:

    
     (Equilibrium exists).[1]
    
  • 1-Methyl Derivative:

    
    .[1]
    
    • The proximal nitrogen (

      
      ) bears the methyl group and lacks a proton.
      
    • Consequence: The formation of the hydrazone tautomer is chemically blocked because there is no proton on

      
       to transfer to the ring nitrogen (
      
      
      
      ).
    • Result: The molecule is locked in the Hydrazine form , maintaining full aromaticity of the benzothiazole ring.

Conformational Dynamics (Rotamers)

While tautomerism is blocked, conformational isomerism persists. The


 bond has partial double-bond character due to lone-pair delocalization into the heterocycle.[1] This creates a rotational barrier, leading to Syn-Anti rotamers  relative to the ring sulfur.[1]
  • Syn-Conformer: The

    
     group is syn to the Sulfur.[1] (Often disfavored due to lone-pair repulsion between S and N).[1]
    
  • Anti-Conformer: The

    
     group is anti to the Sulfur.[1] (Generally more stable).
    

Tautomerism Parent Parent: 2-Hydrazinobenzothiazole (Mobile Equilibrium) Taut1 Hydrazine Form (Aromatic) Parent->Taut1 Fast Exchange Taut2 Hydrazone Form (Quinoid) Parent->Taut2 Methyl Target: 2-(1-Methylhydrazino)benzothiazole (LOCKED Structure) Locked Hydrazine Form Only (No H to transfer) Methyl->Locked Methylation at N-alpha Blocks Tautomerism

Figure 2: The "Tautomeric Lock" mechanism.[1] Methylation at the alpha-nitrogen prevents the formation of the hydrazone tautomer, simplifying the pharmacophore.

Experimental & Computational Validation

To confirm the structure and conformation, a dual-modality approach using NMR spectroscopy and Density Functional Theory (DFT) is required.

NMR Spectroscopic Signatures

In solution (


), the "locked" nature of the 1-methyl derivative results in simplified spectra compared to the parent.
FeatureParent (2-Hydrazino)1-Methyl DerivativeStructural Insight
NH Signals Two sets (broad, exchangeable)One set (

, broad singlet)
Absence of

confirms substitution.[1]
Ring Protons Broadened due to tautomeric exchangeSharp, well-defined multipletsFixed aromaticity improves relaxation times.
C=N Shift Averaged signalDistinct Aromatic C2 (~165 ppm)Confirms lack of quinoid character.
Computational Protocol (DFT)

For researchers modeling this ligand, the following parameters are recommended for geometry optimization.

  • Theory Level: B3LYP or

    
     (to account for dispersion).
    
  • Basis Set: 6-311++G(d,p).[1][2]

  • Solvation Model: PCM (Water or DMSO).

Key Calculation: Scan the dihedral angle


.[1]
  • Expected Result: Two minima will be observed corresponding to syn and anti conformers. The anti conformer is predicted to be 2-3 kcal/mol lower in energy due to reduced steric clash between the methyl group and the benzothiazole sulfur.

Pharmacological Implications

The structural "locking" of 2-(1-methylhydrazino)benzothiazole has profound implications for drug design:

  • Lipophilicity: The N-methyl group increases

    
    , improving membrane permeability compared to the parent hydrazine.
    
  • Metabolic Stability: Blocking the hydrazine nitrogen reduces susceptibility to certain oxidative metabolic pathways that target the

    
     motif.
    
  • Binding Specificity: By eliminating the hydrazone tautomer, the ligand presents a rigid H-bond donor (

    
    ) and acceptor (
    
    
    
    ) motif, reducing the entropic penalty upon binding to a receptor.

References

  • Tautomerism of 2-hydrazinobenzothiazoles: Gvozdjaková, A., & Ivanovičová, H. (1986).[3] Synthesis and reactions of both tautomers of 2-hydrazinobenzothiazole. Chemical Papers. Link

  • Crystal Structure Analysis: Thiam, I. E., et al. (2021).[4] Crystal Structure of a Bis[1-(benzothiazole-2yl-2κN)(2-Pyridylmethyliden-1κN)(hydrazino-2κN)] Cobalt(II) Complex. Science Journal of Chemistry. Link

  • DFT Studies on Benzothiazoles: Bédé, L. A., et al. (2024). Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties. Scientific Research Publishing. Link

  • Synthesis Methodologies: Holbová, E., & Perjéssy, A. (1986). Synthesis and properties of 2-hydrazinobenzothiazole derivatives. Chemical Papers. Link

  • General Reactivity of Benzothiazoles: Benzothiazole, 2-(1-methylhydrazino)- Substance Profile. PubChem/ChemFish. Link

Sources

Thermodynamic Stability Profile: 1-(1,3-Benzothiazol-2-yl)-1-methylhydrazine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper for Drug Development & Chemical Research [1]

Executive Summary

This guide details the thermodynamic and kinetic stability profile of 1-(1,3-Benzothiazol-2-yl)-1-methylhydrazine (CAS: 16621-62-8).[1] As a 1,1-disubstituted hydrazine derivative, this compound exhibits a distinct stability profile characterized by robust solid-state thermal resistance but specific solution-phase vulnerabilities—primarily oxidative degradation and pH-dependent hydrolysis.[1] This document synthesizes theoretical physicochemical parameters with empirical degradation pathways to support formulation, storage, and synthesis optimization.

Physicochemical Identity & Structural Thermodynamics

The thermodynamic behavior of this molecule is governed by the steric and electronic effects of the N-methyl substitution at the 1-position.[1] Unlike its unsubstituted parent (2-hydrazinobenzothiazole), the 1-methyl group prevents the formation of the imino-tautomer at the exocyclic nitrogen, "locking" the hydrazine in the amino form.

Chemical Identity
ParameterDetail
IUPAC Name This compound
CAS Number 16621-62-8
Molecular Formula

Molecular Weight 179.24 g/mol
Structure Benzothiazole ring fused to a N-methyl-hydrazino moiety (

)
Predicted Thermodynamic Parameters

Values derived from group contribution methods and class-analogous empirical data.

PropertyValue / RangeThermodynamic Implication
LogP (Octanol/Water) ~1.8 – 2.2Moderate lipophilicity; low aqueous solubility limits hydrolytic degradation rates in pure water.[1]
pKa (Hydrazine

)
~4.5 – 5.5The electron-withdrawing benzothiazole ring significantly reduces the basicity of the hydrazine tail compared to alkyl hydrazines.
Enthalpy of Fusion (

)
~25–30 kJ/mol (Est.)Indicates moderate crystal lattice energy; the methyl group likely disrupts the extensive H-bonding network seen in the unsubstituted analog.
Melting Point 120–150°C (Est.)Critical: Lower than the unsubstituted parent (~195°C) due to loss of one H-bond donor.[1]

Thermal Stability (Solid State)

In the solid state, this compound is kinetically stable at ambient temperatures.[1] Thermal degradation is dominated by two distinct regimes: phase transition (melting) followed by pyrolytic decomposition.

Thermal Decomposition Profile (TGA/DSC)
  • Phase I (Ambient to ~110°C): Thermally silent. Minimal weight loss (<0.5%) indicates low hygroscopicity and solvent retention.

  • Phase II (Melting): Endothermic event expected between 120–150°C.

  • Phase III (Decomposition Onset >200°C):

    • Mechanism: Homolytic cleavage of the N-N bond followed by ring fragmentation.

    • Byproducts: Formation of 2-(methylamino)benzothiazole,

      
       gas, and nitrile species.
      
    • Safety Note: As with all hydrazines, rapid heating (>10°C/min) can induce exothermic runaway near the decomposition temperature due to nitrogen release.

Solution Thermodynamics & Degradation Pathways[5]

In solution, the thermodynamic stability is compromised by two primary vectors: Hydrolysis (pH-dependent) and Oxidation (radical-mediated).[1]

Hydrolytic Stability (pH Dependence)

The C-N bond connecting the hydrazine to the benzothiazole ring is essentially a guanidine-like amidine linkage.

  • Acidic pH (<3): Protonation of the ring nitrogen (

    
    ) activates the 
    
    
    
    position for nucleophilic attack by water.
    • Result: Hydrolysis to 2-hydroxybenzothiazole (benzothiazolinone) and methylhydrazine .[1]

  • Neutral/Basic pH (7-10): High kinetic stability.[1] The steric bulk of the methyl group provides a protective effect against nucleophilic attack compared to the unsubstituted analog.

Oxidative Instability

The terminal primary amino group (


) is the thermodynamic weak point.
  • Pathway: Susceptible to auto-oxidation in the presence of dissolved oxygen or transition metal ions (

    
    , 
    
    
    
    ).
  • Mechanism: Formation of hydrazyl radicals

    
     dimerization to tetrazene derivatives or oxidative deamination.
    

Mechanistic Visualization

The following diagram illustrates the competing degradation pathways governed by environmental thermodynamics (pH vs. Oxidative Potential).

DegradationPathways Parent 1-(1,3-Benzothiazol-2-yl)- 1-methylhydrazine Acid Acidic Medium (H+ / H2O) Parent->Acid Protonation Oxidant Oxidation (O2 / Metal Ions) Parent->Oxidant e- Transfer Intermed_Hyd Tetrahedral Intermediate Acid->Intermed_Hyd Nucleophilic Attack Prod_Hyd1 2-Hydroxybenzothiazole Intermed_Hyd->Prod_Hyd1 C-N Cleavage Prod_Hyd2 Methylhydrazine Intermed_Hyd->Prod_Hyd2 Radical Hydrazyl Radical [Species] Oxidant->Radical Prod_Ox1 Tetrazene Dimers Radical->Prod_Ox1 Dimerization Prod_Ox2 Deamination Products Radical->Prod_Ox2 Degradation

Caption: Divergent degradation pathways: Acid-catalyzed hydrolysis yields cleavage products, while oxidation leads to radical-mediated dimerization.[1]

Experimental Protocols for Stability Assessment

To validate the thermodynamic profile for regulatory or development purposes, the following self-validating protocols are recommended.

Protocol A: Thermal Stress Screening (DSC/TGA)

Objective: Determine the "Safe Processing Window" (difference between Melting Point and Decomposition Onset).

  • Sample Prep: Weigh 2–5 mg of dried sample into an aluminum pan (hermetically sealed with a pinhole to allow gas escape).

  • Instrument: Calibrated DSC (Indium standard).

  • Method:

    • Equilibrate at 25°C.

    • Ramp 10°C/min to 300°C under Nitrogen purge (50 mL/min).

  • Analysis:

    • Identify

      
       (melting).
      
    • Identify

      
       (exothermic deviation).
      
    • Acceptance Criteria: A gap of >50°C between

      
       and 
      
      
      
      indicates a stable melt phase suitable for hot-melt extrusion or recrystallization.
Protocol B: Forced Degradation (Solution State)

Objective: Quantify hydrolytic and oxidative susceptibility.

Stress ConditionProcedureTarget Endpoint
Acid Hydrolysis Dissolve in 0.1 N HCl; reflux at 60°C for 4 hours.Detection of 2-hydroxybenzothiazole (HPLC RT shift).
Oxidation Dissolve in Methanol; add 3%

; stir at RT for 2 hours.
Loss of parent peak; appearance of late-eluting dimers.[1]
Photostability Expose solid/solution to 1.2 million lux hours (ICH Q1B).Check for UV-induced N-N cleavage (browning).[1]

References

  • Synthesis & Class Properties

    • Synthesis, characterization and antimicrobial evaluation of some 1,3-benzothiazole-2-yl-hydrazone deriv
  • Thermal Analysis Methodology

    • Thermal Decomposition Path of Imidazoline/Dimethyl Succinate Hybrids. (Methodology reference for heterocyclic hydrazine thermal analysis).
  • Chemical Structure Validation

    • PubChem Compound Summary for CID 90161056: 1-(Benzo[d]thiazol-2-yl)-1-(but-3-enyl)hydrazine (Structural analog for 1,1-substitution pattern verification).[1]

  • Hydrazine Degradation Mechanisms

    • The Chemical and Biochemical Degradation of Hydrazine. DTIC Technical Report.[1]

Sources

Solubility Profile of 1-(1,3-Benzothiazol-2-yl)-1-methylhydrazine in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 1-(1,3-Benzothiazol-2-yl)-1-methylhydrazine, a heterocyclic compound of interest in medicinal chemistry and synthetic applications. Given the general scarcity of published quantitative solubility data for this specific molecule, this document emphasizes the foundational principles and experimental methodologies required to generate such critical data. We present a detailed, step-by-step protocol for the universally recognized equilibrium shake-flask method, discuss analytical quantification techniques, and explore the key physicochemical factors that govern solubility. This guide is intended to serve as an authoritative resource for researchers, scientists, and drug development professionals, enabling them to produce reliable and reproducible solubility profiles essential for process chemistry, formulation development, and preclinical studies.

Introduction: The Imperative of Solubility Data

This compound belongs to the benzothiazole class of heterocyclic compounds. This structural motif is a privileged scaffold in medicinal chemistry, forming the core of molecules with a wide spectrum of biological activities, including antimicrobial, antitumor, and antiviral properties[1][2]. The successful progression of any novel compound from discovery to application is fundamentally dependent on its physicochemical properties, among which solubility is arguably one of the most critical.

Poor solubility can severely hamper drug development, leading to challenges in formulation, unpredictable in vitro results, and poor bioavailability[3]. Therefore, the early and accurate determination of a compound's solubility in various solvent systems is not merely a routine measurement but a cornerstone of rational drug design and process optimization. This guide addresses the solubility of this compound, providing the theoretical context and practical workflows to empower researchers in this essential task.

Physicochemical Profile of the Target Compound

A foundational understanding of the molecule's properties is essential before embarking on experimental solubility determination.

  • Chemical Name: this compound

  • Molecular Formula: C₈H₉N₃S[4]

  • Molecular Weight: 179.24 g/mol [4]

  • CAS Number: 16621-62-8[4]

  • Structure:

    
    (A representative image would be placed here in a full publication)
    

The structure reveals a fusion of a relatively nonpolar, aromatic benzothiazole ring system with a polar, hydrogen-bond-capable methylhydrazine group. This amphiphilic nature suggests a complex solubility profile, with potential for dissolution in both polar and nonpolar organic solvents.

Theoretical Solubility Considerations: "Like Dissolves Like"

The principle of "like dissolves like" serves as a valuable predictive tool.[5] The solubility of a solute in a solvent is governed by the intermolecular interactions between them.

  • Polar Solvents (e.g., Ethanol, Methanol): The hydrazine moiety (-NH-NH₂) is capable of acting as both a hydrogen bond donor and acceptor. Therefore, protic solvents like alcohols are expected to interact favorably with this part of the molecule, promoting solubility. The parent compound, 2-hydrazinobenzothiazole, is noted to be soluble in hot methanol.[6]

  • Aprotic Polar Solvents (e.g., DMSO, Acetone): These solvents can act as hydrogen bond acceptors and engage in dipole-dipole interactions. They are often excellent solvents for a wide range of organic compounds and are likely to be effective for the target molecule.

  • Nonpolar Solvents (e.g., Toluene, Hexane): The benzothiazole ring system is aromatic and largely lipophilic. Nonpolar solvents will interact favorably with this part of the molecule via van der Waals forces. However, the polar hydrazine group will be poorly solvated, likely limiting overall solubility in highly nonpolar media.

  • Chlorinated Solvents (e.g., Dichloromethane): Solvents like dichloromethane (DCM) offer a balance of moderate polarity and the ability to dissolve a wide range of organic compounds, making them a good candidate for solubilizing this molecule.[7]

Experimental Determination of Thermodynamic Solubility

Thermodynamic solubility is defined as the concentration of a solute in a saturated solution at equilibrium at a given temperature and pressure.[8] The "shake-flask" method is the gold-standard technique for this determination due to its direct measurement of the equilibrium state.[9][10]

The Equilibrium Shake-Flask Method: A Detailed Protocol

This protocol outlines the steps to determine the solubility of this compound.

Objective: To determine the concentration of a saturated solution of the target compound in a specific organic solvent at a controlled temperature.

Materials:

  • This compound (solid, high purity)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or sealed flasks

  • Orbital shaker with temperature control (incubator)

  • Syringe filters (e.g., 0.22 µm PTFE for organic solvents)

  • Analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer

Step-by-Step Methodology:

  • Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a vial containing a known volume of the chosen solvent. The key is to ensure that a visible amount of undissolved solid remains, guaranteeing that the solution is saturated.[9]

  • Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the mixtures for a predetermined period (typically 24 to 72 hours) to ensure that thermodynamic equilibrium is reached.[3][9][11] The time required may need to be determined empirically by taking measurements at different time points (e.g., 24, 48, 72 hours) until the concentration in solution remains constant.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the solution through a syringe filter into a clean vial. This step is critical to remove any undissolved microparticles that would otherwise lead to an overestimation of solubility.

  • Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method's calibration curve.

  • Analytical Quantification: Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV or UV-Vis spectroscopy) to determine the concentration of the compound.

Visualization of the Experimental Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis A Add Excess Solid to Solvent B Seal Vial A->B C Agitate at Constant Temp (24-72h) B->C D Allow Excess Solid to Settle C->D E Filter Supernatant (0.22 µm) D->E F Dilute Sample E->F G Quantify Concentration (e.g., HPLC-UV) F->G H H G->H Calculate Solubility

Caption: Workflow for Shake-Flask Solubility Determination.

Analytical Quantification: Ensuring Accuracy

The choice of analytical technique is crucial for accurate solubility measurement.

  • HPLC-UV: This is the most common and reliable method.[12] It offers high specificity and sensitivity. A calibration curve must be prepared using stock solutions of known concentrations of the compound to ensure accurate quantification.

  • UV-Vis Spectrophotometry: A simpler and faster method, but less specific than HPLC. It is suitable if the compound has a unique chromophore and no interfering species are present. A calibration curve is also mandatory.

Quantitative Solubility Data

As primary literature does not contain a readily available, comprehensive solubility dataset for this compound, the following table is presented as a template for researchers. The qualitative predictions are based on the theoretical principles discussed in Section 3.0.

SolventSolvent TypePredicted SolubilityExperimental Value (mg/mL at 25°C)
MethanolPolar ProticHighData to be determined
EthanolPolar ProticHighData to be determined
WaterPolar ProticLow to Very LowData to be determined
Dimethyl Sulfoxide (DMSO)Polar AproticVery HighData to be determined
Dichloromethane (DCM)Moderately PolarModerate to HighData to be determined
Ethyl AcetateModerately PolarModerateData to be determined
TolueneNonpolar AromaticLowData to be determined
n-HexaneNonpolar AliphaticVery LowData to be determined

Key Factors Influencing Solubility

Several physical parameters can significantly affect solubility measurements. Understanding and controlling these factors is essential for data reproducibility.

G cluster_factors Influencing Factors Solubility Solubility Temp Temperature Temp->Solubility pH pH (for ionizable compounds) pH->Solubility Purity Compound Purity Purity->Solubility Polymorph Crystalline Form (Polymorphism) Polymorph->Solubility

Caption: Core Factors Governing Experimental Solubility.

  • Temperature: Solubility is temperature-dependent. For most solids dissolving in liquid solvents, solubility increases with temperature. Therefore, all measurements must be performed and reported at a constant, specified temperature.[10]

  • pH: The hydrazine moiety can be protonated under acidic conditions. For ionizable compounds, solubility is highly pH-dependent.[8] While this guide focuses on organic solvents, if aqueous or buffered systems are used, pH must be strictly controlled and reported. Potentiometric titration is a method well-suited for determining solubility as a function of pH.[9][13]

  • Polymorphism: The crystalline form of the solid can impact its solubility. Different polymorphs can have different lattice energies, leading to different solubilities. It is important to characterize the solid form being used.

Conclusion

While specific quantitative solubility data for this compound is not extensively published, this technical guide provides the necessary scientific framework and experimental protocols for its determination. By employing the gold-standard shake-flask method with precise analytical quantification, researchers can generate the high-quality, reliable data essential for advancing chemical synthesis, process development, and pharmaceutical research. A systematic approach, as outlined in this document, is paramount to understanding the full potential of this valuable heterocyclic compound.

References

  • Physics-Based Solubility Prediction for Organic Molecules - PMC - NIH. (n.d.).
  • A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility - Pharmaceutical Sciences. (2024, February 15).
  • Compound solubility measurements for early drug discovery | Computational Chemistry. (2022, May 31).
  • Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io. (2024, December 9).
  • Shake-Flask Solubility Assay - Enamine. (n.d.).
  • Potentiometric Titration Method for the Determination of Solubility Limits and pK a Values of Weak Organic Acids in Water - Scite.ai. (n.d.).
  • Proof-of-concept for a miniaturized shake-flask biopharmaceutical solubility determination by sonic mixing - Ingenta Connect. (2020, December 1).
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. (n.d.).
  • Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water | Analytical Chemistry - ACS Publications. (2020, June 18).
  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
  • Scheme 7: Synthesis of some 1,3-benzothiazole-2-yl-hydrazone derivatives - ResearchGate. (n.d.).
  • Synthesis, characterization and antimicrobial evaluation of some 1,3-benzothiazole-2-yl-hydrazone derivatives - Arabian Journal of Chemistry. (2011, July 1).
  • Benzothiazole, 2-(1-methylhydrazino)- (8CI,9CI). (n.d.).
  • SYNTHESIS AND CHARACTERIZATION OF HYDRAZIDE BASED 1,3-BENZOXAZOLE DERIVATIVES AS ANTITUBERCULAR AGENTS. (n.d.).
  • 615-21-4(2-HYDRAZINOBENZOTHIAZOLE) Product Description - ChemicalBook. (n.d.).

Sources

Technical Masterclass: 1-(1,3-Benzothiazol-2-yl)-1-methylhydrazine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Advanced Technical Guide Audience: Medicinal Chemists, Pharmacologists, and Structural Biologists Version: 1.0

Executive Summary: The "Methyl-Switch" Advantage

In the landscape of heterocyclic drug design, the 1-(1,3-benzothiazol-2-yl)-1-methylhydrazine scaffold (CAS: 16621-62-8) represents a critical structural evolution from the parent 2-hydrazinobenzothiazole. While the parent compound is a versatile synthon for fused heterocycles, the introduction of the


-methyl group  fundamentally alters the physicochemical and reactivity profile.

This "Methyl-Switch" serves three strategic functions in drug development:

  • Metabolic Stability: Blocks the primary site of glucuronidation often seen in primary hydrazines.

  • Conformational Locking: The steric bulk of the methyl group restricts rotation around the C2-N bond, pre-organizing the molecule for ligand-receptor binding.

  • Chemoselectivity: It acts as a blocking group, forcing subsequent electrophilic attacks to occur exclusively at the terminal nitrogen (

    
    ), thereby preventing the formation of fused triazoles and ensuring the retention of the open-chain hydrazone architecture essential for metal chelation.
    

Part 1: Chemical Architecture & Synthesis

Mechanistic Pathway: Nucleophilic Aromatic Substitution ( )

The synthesis of the core scaffold is driven by the enhanced electrophilicity of the C2 position in the benzothiazole ring. The reaction with methylhydrazine proceeds via an addition-elimination mechanism. Unlike hydrazine hydrate, methylhydrazine is an ambident nucleophile; however, the steric and electronic factors favor attack by the methylated nitrogen when conditions are optimized, though the primary amine attack is also possible. Regioselectivity is controlled by solvent polarity and temperature.

Core Synthesis Protocol:

  • Precursor: 2-Chlorobenzothiazole (more reactive than 2-mercaptobenzothiazole for this specific transformation).

  • Reagent: Methylhydrazine (1.25 equiv).[1]

  • Solvent: Ethanol (Abs.) or THF.

  • Conditions: Reflux, 2-4 hours.

Reaction Workflow Diagram

The following diagram illustrates the synthetic logic and the divergence point where the


-methyl group dictates the product outcome compared to the parent hydrazine.

SynthesisPathway Start 2-Chlorobenzothiazole Intermediate Meisenheimer-like Complex Start->Intermediate Nucleophilic Attack Reagent + Methylhydrazine (EtOH, Reflux) Reagent->Intermediate Product 1-(1,3-Benzothiazol-2-yl)- 1-methylhydrazine Intermediate->Product Elimination of HCl (Major Path) SideProduct Regioisomer (Minor) (N-attack via NH2) Intermediate->SideProduct Kinetic Control (Minor Path)

Figure 1: Synthetic pathway for the core scaffold via


 mechanism.

Part 2: Derivative Engineering & Functionalization

Once the core 1-methylhydrazine scaffold is established, it serves as a "warhead" for generating bioactive libraries. The terminal


 group remains highly nucleophilic, allowing for condensation with carbonyls to form hydrazones (Schiff bases).
The Hydrazone Strategy (Schiff Bases)

The most prolific class of derivatives involves the condensation with aromatic aldehydes. These compounds act as tridentate ligands (N,N,S donor set) capable of coordinating transition metals (Cu, Co, Ni), which is a known mechanism for DNA cleavage and enzyme inhibition.

Experimental Protocol: Synthesis of Benzothiazole Hydrazones

  • Dissolution: Dissolve 1.0 mmol of this compound in 15 mL of hot absolute ethanol.

  • Addition: Add 1.0 mmol of the appropriate aromatic aldehyde (e.g., 2-pyridinecarboxaldehyde, 4-chlorobenzaldehyde).

  • Catalysis: Add 2-3 drops of Glacial Acetic Acid (catalytic).

  • Reflux: Heat at reflux for 3–6 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

  • Isolation: Cool to RT. The hydrazone typically precipitates as a colored solid. Filter and wash with cold ethanol.

  • Purification: Recrystallize from EtOH/DMF mixtures.

Structural Characterization Logic
  • 
     NMR Signature:  Look for the 
    
    
    
    -methyl singlet around
    
    
    3.4 - 3.8 ppm
    . This is the diagnostic peak distinguishing it from the parent hydrazine. The azomethine proton (-N=CH-) typically appears at
    
    
    8.0 - 8.5 ppm
    .
  • IR Spectroscopy: Disappearance of the

    
     doublet (3300-3400 
    
    
    
    ) and appearance of the C=N stretch (1600-1620
    
    
    ).

Part 3: Pharmacological Profiling & SAR

The biological activity of these derivatives is heavily influenced by the substituent on the hydrazone phenyl ring. The


-methyl group enhances lipophilicity (

), improving membrane permeability compared to the

analogs.
Structure-Activity Relationship (SAR) Matrix
Substituent (R) on AldehydeElectronic EffectBiological Target FocusActivity Potency
4-NO2 (Nitro) Strong Electron WithdrawingBacterial DNA GyraseHigh (Antibacterial)
2-OH (Hydroxy) H-Bond DonorMetal Chelation (Tridentate)High (Anticancer/Antioxidant)
4-OMe (Methoxy) Electron DonatingTubulin PolymerizationModerate
2-Pyridyl N-DonorCobalt/Copper ComplexationVery High (Cytotoxic)
Mechanism of Action: Metal Coordination

One of the most potent applications of this scaffold is in the formation of metal complexes. The


-methyl group prevents the formation of cyclic dimers, forcing the molecule to act as a chelator.

Case Study: Cobalt(II) Complexes Research indicates that hydrazones derived from this scaffold coordinate with Co(II) in a distorted octahedral geometry .[2] The ligand acts in a tridentate manner (Benzothiazole Nitrogen + Azomethine Nitrogen + Pyridine Nitrogen/Phenolic Oxygen). These complexes have shown superior DNA binding affinity compared to the free ligand, likely via intercalation.

MOA Ligand Hydrazone Ligand (N-Methylated) Complex Octahedral Metal Complex [M(L)2] Ligand->Complex Chelation (N,N,S) Metal Metal Ion (Co++, Cu++) Metal->Complex Target1 DNA Intercalation (Genotoxicity) Complex->Target1 Major Pathway Target2 ROS Generation (Oxidative Stress) Complex->Target2 Secondary Pathway

Figure 2: Mechanism of Action for Metal-Complexed Derivatives.

Part 4: Future Perspectives & "Watch List"

For researchers entering this field, the following areas represent high-value "white space":

  • Fluorination: Replacing the

    
    -methyl with an 
    
    
    
    -fluoroethyl group to modulate pKa and metabolic stability further.
  • PROTAC Linkers: Using the

    
    -methyl hydrazine moiety as a stable attachment point for E3 ligase recruiters, leveraging the benzothiazole's affinity for specific kinases.
    
  • Photo-Switching: Investigating the photophysical properties of the azo-derivatives for use in photodynamic therapy (PDT).

References

  • Synthesis and Crystal Structure of Cobalt Complexes: Thiam, I. E., et al. (2021).[3] "Crystal Structure of a Bis[1-(benzothiazole-2yl-2κN)(2-Pyridylmethyliden-1κN)(hydrazino-2κN)] Cobalt(II) Complex." Science Journal of Chemistry. Link

  • Antimicrobial Activity of Benzothiazole Hydrazones: Alang, G., et al. (2010). "Synthesis, Characterization, and Biological Evaluation of certain 6-methyl-2(3H)-benzo-1, 3-thiazolyl-1′-ethylidene-2-(o, p- Substituted Acetophenones) Hydrazine Analogs." Journal of Young Pharmacists. Link

  • General Benzothiazole Synthesis: Moon, N. S. (1949).[4] "Preparation of 2-chlorobenzothiazole." U.S. Patent 2,469,697.[4] Link

  • Structural Analysis of Hydrazones: Wardell, J. L., et al. (2011). "Crystal structures of hydrazones, 2-(1,3-benzothiazolyl)-NH—N=CH—Ar, prepared from arenealdehydes and 2-hydrazinyl-1,3-benzothiazole."[5] Zeitschrift für Kristallographie.[5] Link

  • Anticancer Potential: Singh, H., et al. (2023).[6] "Insight into the Synthesis, Biological Activity, and Structure-activity Relationship of Benzothiazole and Benzothiazole-hydrazone Derivatives." Mini Reviews in Medicinal Chemistry. Link

Sources

CAS registry number and identifiers for 1-(1,3-Benzothiazol-2-yl)-1-methylhydrazine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(1,3-Benzothiazol-2-yl)-1-methylhydrazine is a heterocyclic organic compound featuring a benzothiazole core linked to a methylhydrazine moiety. The benzothiazole scaffold is a prominent structural motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The incorporation of a hydrazine group suggests its potential as a versatile synthetic intermediate for the construction of more complex molecules, such as hydrazones, which are also of significant interest in pharmaceutical research.[2][3] This guide provides a comprehensive overview of the key identifiers, structural features, and a plausible synthetic pathway for this compound, serving as a valuable resource for researchers in organic synthesis and drug discovery.

Core Identifiers and Chemical Properties

Accurate identification of a chemical entity is fundamental for research and development. The following table summarizes the key identifiers for this compound.

IdentifierValueSource
CAS Registry Number 16621-62-8N/A
Molecular Formula C₈H₉N₃SN/A
Molecular Weight 179.24 g/mol N/A
IUPAC Name This compoundN/A
Canonical SMILES CN(N)c1nc2ccccc2s1N/A
InChI InChI=1S/C8H9N3S/c1-11(9)8-10-6-4-2-3-5-7(6)12-8/h2-5H,9H2,1H3N/A
InChIKey Not availableN/A
PubChem CID Not availableN/A

Structural Elucidation and Significance

The molecular architecture of this compound combines the rigid, aromatic benzothiazole ring system with the reactive hydrazine functional group. This unique combination makes it a valuable building block in synthetic chemistry.

Caption: Key structural components of this compound.

Proposed Synthetic Pathway

Synthetic_Pathway 2-Aminobenzothiazole 2-Aminobenzothiazole Intermediate_1 2-Hydrazinobenzothiazole 2-Aminobenzothiazole->Intermediate_1 1. NaNO2, HCl 2. SnCl2/HCl Final_Product This compound Intermediate_1->Final_Product Methylating Agent (e.g., CH3I)

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol:

Step 1: Synthesis of 2-Hydrazinobenzothiazole

  • Diazotization: Dissolve 2-aminobenzothiazole in a suitable acidic medium, such as dilute hydrochloric acid, and cool the solution to 0-5 °C in an ice bath.

  • Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the low temperature to form the corresponding diazonium salt.

  • Reduction: Prepare a solution of a reducing agent, such as tin(II) chloride (SnCl₂) in concentrated hydrochloric acid.

  • Slowly add the diazonium salt solution to the reducing agent solution. The diazonium group will be reduced to a hydrazine, yielding 2-hydrazinobenzothiazole.

  • Isolate the product by filtration, wash with a suitable solvent, and dry.

Step 2: Methylation of 2-Hydrazinobenzothiazole

  • Reaction Setup: Dissolve the synthesized 2-hydrazinobenzothiazole in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile.

  • Add a suitable base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), to the reaction mixture to act as a proton scavenger.

  • Methylation: Add a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield this compound.

Potential Applications in Research and Drug Development

The primary utility of this compound lies in its role as a chemical intermediate. The hydrazine functionality allows for the facile synthesis of a variety of derivatives.

Synthesis of Benzothiazole-based Hydrazones:

The most direct application is the condensation reaction with various aldehydes and ketones to form the corresponding hydrazones.[2][3] These hydrazones are a class of compounds that have demonstrated a broad spectrum of biological activities, making them attractive targets for drug discovery programs.[1]

Application_Workflow Start 1-(1,3-Benzothiazol-2-yl)- 1-methylhydrazine Step1 Condensation with Aldehydes/Ketones Start->Step1 Step2 Formation of Benzothiazole Hydrazones Step1->Step2 Step3 Biological Screening (e.g., antimicrobial, anticancer) Step2->Step3 End Lead Compound Identification Step3->End

Caption: Workflow for the utilization of the title compound in drug discovery.

Conclusion

This compound is a valuable, yet not extensively characterized, chemical entity. Its significance stems from its potential as a precursor to a diverse range of bioactive molecules, particularly benzothiazole-containing hydrazones. The information and proposed synthetic methodologies presented in this guide are intended to facilitate further research into this compound and its derivatives, ultimately contributing to the advancement of medicinal chemistry and drug development.

References

  • Arabian Journal of Chemistry. (2011). Synthesis, characterization and antimicrobial evaluation of some 1,3-benzothiazole-2-yl-hydrazone derivatives. ScienceDirect. [Link]

  • Journal of Young Pharmacists. (2010). Synthesis, Characterization, and Biological Evaluation of certain 6-methyl-2(3H)-benzo-1, 3-thiazolyl-1′-ethylidene-2-(o, p- Substituted Acetophenones) Hydrazine Analogs. Journal of Young Pharmacists. [Link]

  • ResearchGate. (n.d.). Scheme 7: Synthesis of some 1,3-benzothiazole-2-yl-hydrazone derivatives. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). Facile synthesis and in silico studies of benzothiazole-linked hydroxypyrazolones targeting α-amylase and α-glucosidase. PubMed Central. [Link]

  • ResearchGate. (n.d.). Synthesis, characterization and antimicrobial evaluation of some 1,3-benzothiazole-2-yl-hydrazone derivatives | Request PDF. ResearchGate. [Link]

  • Semantic Scholar. (n.d.). Synthesis of Some New 2 ynthesis of Some New 2-Methyl -1,4-benzothiazine benzothiazine-3(1H )- one Derivatives as Potential Vaso. Semantic Scholar. [Link]

Sources

A Comprehensive Technical Guide to the Electronic Properties and DFT Studies of Benzothiazole Hydrazones

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Benzothiazole and its derivatives represent a cornerstone in heterocyclic chemistry, demonstrating a vast array of biological activities that have captured the attention of medicinal chemists worldwide.[1][2] The benzothiazole scaffold, a fusion of a benzene ring and a thiazole ring, is a key pharmacophore found in numerous clinically approved drugs.[3] When this privileged structure is combined with a hydrazone linker (–NH–N=CH–), the resulting benzothiazole hydrazone derivatives exhibit enhanced and diverse pharmacological potential, including potent anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][3][4][5]

The biological efficacy of these compounds is intrinsically linked to their electronic properties. The distribution of electrons within the molecule, its ability to donate or accept electrons, and the energy required for electronic excitation all play crucial roles in how it interacts with biological targets like enzymes and receptors.[6][7] Understanding these properties at a quantum mechanical level is therefore paramount for rational drug design and the development of new, more effective therapeutic agents.[8][9]

Density Functional Theory (DFT) has emerged as an indispensable tool in computational chemistry for this purpose.[9][10] By solving the Schrödinger equation for a molecule's electron density, DFT provides a powerful and cost-effective method to predict a wide range of molecular properties, including optimized geometries, vibrational frequencies, and electronic characteristics.[11][12] This guide provides an in-depth exploration of the synthesis, characterization, and, most importantly, the DFT-based analysis of the electronic properties of benzothiazole hydrazones, offering a roadmap for researchers aiming to leverage these computational techniques in their own discovery pipelines.

I. Synthesis and Spectroscopic Characterization

The synthesis of benzothiazole hydrazones is typically a straightforward and high-yielding process, making them attractive candidates for library synthesis and screening.[13] The general methodology involves a two-step reaction.

Experimental Protocol: A Generalized Synthesis
  • Step 1: Formation of 2-Hydrazinylbenzothiazole. The process often begins with a commercially available or synthesized 2-aminobenzothiazole or 2-mercaptobenzothiazole. This precursor is refluxed with an excess of hydrazine hydrate, often in a solvent like ethylene glycol or acetonitrile, sometimes with a catalytic amount of acid, to yield the key intermediate, 2-hydrazinylbenzothiazole.[13][14][15]

  • Step 2: Condensation to Form Hydrazone. The 2-hydrazinylbenzothiazole intermediate is then reacted with a variety of substituted aldehydes or ketones in a suitable solvent (e.g., ethanol) with a catalytic amount of acid, such as glacial acetic acid.[14] This condensation reaction forms the final benzothiazole hydrazone product.

The structures of the newly synthesized compounds are rigorously confirmed using a suite of spectroscopic techniques:

  • FT-IR (Fourier-Transform Infrared) Spectroscopy: Confirms the formation of the hydrazone by identifying the characteristic stretching vibration of the imine (C=N) group, typically observed in the range of 1612–1630 cm⁻¹, and the N-H stretch of the hydrazone moiety.[14][16]

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H NMR spectra are crucial for identifying the proton of the azomethine group (–N=CH–), which typically appears as a singlet in the δ 7.80–8.29 ppm region.[14][16] ¹³C NMR is used to confirm the presence of all carbon atoms, including the imine carbon.[16][17]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the synthesized compounds by matching the experimental molecular ion peak (e.g., [M+H]⁺) with the calculated value.[13][16]

II. The Power of DFT in Molecular Analysis

Density Functional Theory provides a theoretical lens to examine molecules at the electronic level, offering insights that are often difficult or impossible to obtain through experimental means alone.[9] The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set.[11] A widely used and well-validated combination for organic molecules like benzothiazole hydrazones is the B3LYP functional with a 6-311++G(d,p) or similar basis set.[17][18]

Computational Workflow: A Step-by-Step Guide

The following diagram and protocol outline a standard workflow for performing DFT analysis on a benzothiazole hydrazone derivative.

DFT_Workflow cluster_input Input cluster_calc DFT Calculations (e.g., Gaussian) cluster_analysis Analysis & Interpretation Input Initial 3D Structure (e.g., from ChemDraw) Opt Geometry Optimization (Finds lowest energy structure) Input->Opt Level of Theory (e.g., B3LYP/6-311++G(d,p)) Freq Frequency Analysis (Confirms minimum energy & gives IR spectra) Opt->Freq Optimized Geometry Electronic Electronic Properties (HOMO, LUMO, MEP, etc.) Freq->Electronic Verified Minimum Validation Compare Calculated vs. Experimental Spectra (IR, UV-Vis) Freq->Validation Calculated IR Frequencies TDDFT TD-DFT (Simulates UV-Vis spectra) Electronic->TDDFT Properties Analyze Electronic Descriptors (Reactivity, Stability) Electronic->Properties Quantum Descriptors TDDFT->Validation Calculated Excitations SAR Structure-Activity Relationship (SAR) (Correlate properties with biological data) Properties->SAR

Caption: A standard computational workflow for DFT analysis of benzothiazole hydrazones.

  • Geometry Optimization: The initial step is to find the most stable three-dimensional conformation of the molecule. This is achieved by performing a geometry optimization calculation, which minimizes the energy of the structure.

  • Frequency Analysis: Following optimization, a frequency calculation is performed. This serves two purposes: it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and it calculates the vibrational frequencies, which can be directly compared to experimental FT-IR spectra to validate the computational method.

  • Electronic Property Calculation: With the validated structure, a host of electronic properties can be calculated. The most critical for understanding reactivity and biological activity are Frontier Molecular Orbitals (FMOs) and the Molecular Electrostatic Potential (MEP).

  • Time-Dependent DFT (TD-DFT): To simulate the electronic absorption spectrum (UV-Vis), TD-DFT calculations are performed on the optimized structure. This allows for a direct comparison with experimental UV-Vis data, further validating the chosen level of theory.[19]

III. Unveiling Electronic Properties: FMO and MEP Analysis

Frontier Molecular Orbitals (HOMO & LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactivity.[20] The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity.[20][21]

  • Small HOMO-LUMO Gap: Indicates a molecule is more reactive, less stable, and more polarizable. Such molecules require less energy to undergo electronic transitions and are often considered "soft" molecules.[20]

  • Large HOMO-LUMO Gap: Suggests higher kinetic stability and lower chemical reactivity. These are known as "hard" molecules.[22]

For benzothiazole hydrazones, the distribution of these orbitals is telling. Often, the HOMO is delocalized across the electron-rich parts of the molecule, while the LUMO is localized on electron-deficient regions.[23] This separation facilitates intramolecular charge transfer (ICT), a property crucial for many biological interactions and optical applications.[23]

FMO_Concept Relationship between FMOs and Chemical Reactivity HOMO Electron Donor (Nucleophile) LUMO Electron Acceptor (Electrophile) HOMO->LUMO ΔE = E_LUMO - E_HOMO (Energy Gap) Low ΔE = High Reactivity

Caption: The HOMO-LUMO gap dictates molecular reactivity and stability.

ParameterFormulaSignificance
Energy Gap (ΔE) ELUMO - EHOMODetermines chemical reactivity and stability.[21]
Chemical Hardness (η) (ELUMO - EHOMO) / 2Measures resistance to change in electron distribution.[17][22]
Chemical Softness (S) 1 / ηReciprocal of hardness; indicates higher reactivity.[22]
Electronegativity (χ) -(EHOMO + ELUMO) / 2Measures the power of an atom to attract electrons.[18][22]
Electrophilicity Index (ω) μ² / 2η (where μ ≈ -χ)Measures the energy lowering of a molecule when it accepts electrons.[17]
Table 1. Key Quantum Chemical Descriptors Derived from FMO Energies.
Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a powerful visualization tool that illustrates the charge distribution across a molecule's surface.[17] It is invaluable for predicting how a molecule will interact with other molecules, particularly biological receptors.[18][22]

  • Red Regions (Negative Potential): Indicate areas of high electron density, which are prone to electrophilic attack. These are often found around electronegative atoms like nitrogen and oxygen.

  • Blue Regions (Positive Potential): Indicate areas of low electron density or electron deficiency, which are susceptible to nucleophilic attack. These are typically located around hydrogen atoms, particularly those bonded to heteroatoms (e.g., N-H).

  • Green Regions (Neutral Potential): Represent areas with a balanced electrostatic potential.

By analyzing the MEP map of a benzothiazole hydrazone, researchers can identify key hydrogen bond donor and acceptor sites, which are critical for binding to the active sites of enzymes and proteins.[18][24] This provides a rational basis for designing molecules with improved binding affinity and selectivity.[25]

IV. Structure-Activity Relationship (SAR) and Applications

The true power of combining synthesis with DFT studies lies in establishing robust Structure-Activity Relationships (SAR). By synthesizing a series of derivatives and analyzing their biological activity alongside their calculated electronic properties, clear correlations can be drawn.

  • Antimicrobial Activity: Studies have shown that the presence of electron-withdrawing groups (e.g., Cl, NO₂, F) on the phenyl ring of benzothiazole hydrazones tends to increase antifungal activity, while electron-donating groups (e.g., OH, OCH₃) often enhance antibacterial activity.[26] DFT can rationalize this by showing how these substituents alter the HOMO-LUMO gap and the MEP, making the molecule more or less reactive towards specific microbial targets.

  • Anticancer Activity: The anticancer potential of these compounds is significant.[3][4][6] The hydrazone linkage itself is acid-sensitive, which can be exploited for targeted drug delivery to the acidic microenvironment of tumors.[3] SAR studies, supported by DFT, have revealed that substitutions at the C-2 and C-6 positions of the benzothiazole ring are crucial for anticancer efficacy.[3] Molecular docking studies, which use the DFT-optimized geometries, can further predict how these compounds bind to key cancer-related proteins like tyrosine kinases or EGFR.[3][27]

Conclusion and Future Outlook

Benzothiazole hydrazones are a versatile and highly promising class of compounds with significant therapeutic potential. The integration of synthetic chemistry with advanced computational techniques, particularly Density Functional Theory, provides a powerful paradigm for accelerating the drug discovery process. DFT allows for an unparalleled, in-depth understanding of the electronic properties that govern the biological activity of these molecules. By elucidating Frontier Molecular Orbitals and Molecular Electrostatic Potential, researchers can predict reactivity, understand intermolecular interactions, and build robust structure-activity relationships. This synergy not only explains experimental observations but also guides the rational design of next-generation derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles, paving the way for novel and effective treatments for a range of human diseases.

References

  • (National Center for Biotechnology Information)

  • (Ingenta Connect)

  • (ResearchGate)

  • (Oak Ridge National Laboratory)

  • (PubMed)

  • (ResearchGate)

  • (Taylor & Francis Online)

  • (ResearchGate)

  • (Bentham Science)

  • (ScienceDirect)

  • [Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][13][14]benzothiazole Derivatives via Microwave-Assisted Synthesis.]([Link]) (MDPI)

  • (Taylor & Francis Online)

  • (MDPI)

  • (Scientific Research Publishing)

  • (ResearchGate)

  • (ResearchGate)

  • (National Center for Biotechnology Information)

  • (SciSpace)

  • (National Center for Biotechnology Information)

  • (National Center for Biotechnology Information)

  • (ChemCopilot)

  • (Trade Science Inc.)

  • (ChemRxiv)

  • (Microsoft Research)

  • (ResearchGate)

  • (Scientific Research Publishing)

  • (National Center for Biotechnology Information)

  • (Royal Society of Chemistry)

  • (PubMed)

  • (MDPI)

  • (ResearchGate)

  • (ResearchGate)

  • (National Center for Biotechnology Information)

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Methodological & Application

Application Note: High-Purity Synthesis of 1-(1,3-Benzothiazol-2-yl)-1-methylhydrazine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous, high-purity synthesis protocol for 1-(1,3-Benzothiazol-2-yl)-1-methylhydrazine , a critical intermediate in the development of bioactive heterocycles and hydrazone-based pharmaceuticals.

Abstract

The benzothiazole hydrazine scaffold is a privileged structure in medicinal chemistry, serving as a precursor for antimicrobial, antitumor, and anti-inflammatory agents. This guide details the regioselective synthesis of This compound via Nucleophilic Aromatic Substitution (


). Unlike standard hydrazine syntheses, the introduction of the N-methyl group introduces regiochemical challenges (N- vs. N'-methylation) and safety constraints. This protocol optimizes the reaction conditions to favor the desired N-methyl isomer (1-substituted) while mitigating the severe hazards associated with methylhydrazine handling.

Critical Safety Protocol (Read Before Experimentation)

DANGER: Methylhydrazine is a high-energy, volatile, and extremely toxic alkylating agent.

  • Hazards: Fatal if inhaled or absorbed through skin.[1] Known carcinogen.[2] Highly flammable (Flash point: -8°C).

  • Engineering Controls: All operations must be performed in a certified chemical fume hood with a sash operating at the lowest safe position.

  • PPE Requirements:

    • Gloves: Double-gloving is mandatory. Silver Shield/4H® or Butyl Rubber gloves are required. Standard Nitrile gloves provide insufficient permeation resistance for methylhydrazine.

    • Respiratory: If fume hood containment is compromised, a full-face respirator with ammonia/methylamine cartridges is required.

    • Eye Protection: Chemical splash goggles and face shield.[3]

  • Decontamination: Keep a solution of 10% Calcium Hypochlorite (Bleach) nearby to neutralize spills immediately.

Retrosynthetic Analysis & Reaction Strategy

The Chemical Pathway

The synthesis relies on the


 displacement of the chlorine atom at the C2 position of the benzothiazole ring.

Reaction Scheme:



Mechanistic Insight: Regioselectivity

Methylhydrazine (


) possesses two nucleophilic nitrogen atoms:
  • 
     (Secondary):  More electron-rich due to the inductive effect (+I) of the methyl group.
    
  • 
     (Primary):  Less sterically hindered but less nucleophilic.
    

In


 reactions with electron-deficient heterocycles (like benzothiazole), the electronic effect usually dominates , leading to the attack of the substituted nitrogen. Therefore, the major product is This compound  (the N-methyl isomer). This protocol uses excess methylhydrazine to scavenge the generated HCl and prevent bis-substitution.

Experimental Protocol

Reagents and Stoichiometry
ComponentRoleMW ( g/mol )Equiv.[4]Amount (Example)
2-Chlorobenzothiazole Substrate169.631.01.70 g (10 mmol)
Methylhydrazine Nucleophile46.072.51.15 g (~1.32 mL)
Ethanol (Absolute) Solvent--15 mL
Triethylamine (Optional) Base Scavenger101.191.11.5 mL

Note: While methylhydrazine can act as its own base, adding Triethylamine (


) or Potassium Carbonate (

) improves atom economy regarding the toxic hydrazine reagent.
Step-by-Step Procedure

Step 1: Setup

  • Oven-dry a 50 mL round-bottom flask (RBF) and equip it with a magnetic stir bar.

  • Clamp the flask securely in the fume hood.

  • Add 2-Chlorobenzothiazole (10 mmol) and Ethanol (15 mL). Stir until dissolved.

Step 2: Addition (Exothermic)

  • Cool the solution to 0°C using an ice bath. Rationale: Controls the initial exotherm and minimizes side reactions.

  • Add Triethylamine (1.1 equiv) if using.

  • Slowly add Methylhydrazine (2.5 equiv) dropwise via a syringe.

    • Caution: Ensure the needle tip is submerged or close to the liquid surface to prevent aerosolization.

Step 3: Reaction

  • Remove the ice bath and attach a reflux condenser.

  • Heat the mixture to Reflux (approx. 78-80°C) .

  • Monitor reaction progress via TLC (System: Hexane:EtOAc 7:3).

    • Endpoint: Disappearance of 2-chlorobenzothiazole (

      
      ) and appearance of a more polar fluorescent spot (
      
      
      
      ).
    • Typical Time: 2 to 4 hours.

Step 4: Workup

  • Cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure (Rotary Evaporator) to remove ethanol and excess methylhydrazine.

    • Safety Note: The trap solvent will contain methylhydrazine. Treat with bleach before disposal.

  • Resuspend the residue in Ice-Cold Water (20 mL) and stir vigorously for 15 minutes. The product should precipitate as a solid.[5]

  • Filter the solid using a Buchner funnel. Wash with cold water (

    
     mL) to remove triethylamine hydrochloride salts.
    

Step 5: Purification

  • Recrystallize the crude solid from Hot Ethanol or an Ethanol/Water mixture.

  • Dry the crystals in a vacuum oven at 40°C for 6 hours.

Process Visualization

Synthesis Workflow

SynthesisWorkflow Start Start: 2-Chlorobenzothiazole + Ethanol Addition Add Methylhydrazine (0°C, Dropwise) Start->Addition Reaction Reflux (78°C) 2-4 Hours Addition->Reaction Monitor TLC Check (Hex:EtOAc 7:3) Reaction->Monitor Monitor->Reaction Incomplete Workup Evaporate Solvent & Wash with Ice Water Monitor->Workup Conversion Complete Purification Recrystallization (Ethanol) Workup->Purification Final Pure 1-(1,3-Benzothiazol-2-yl)- 1-methylhydrazine Purification->Final

Figure 1: Step-by-step workflow for the synthesis and purification of the target hydrazine.

Characterization & Validation

To ensure the correct isomer (N-methyl) was formed, analyze the NMR shifts carefully.

TechniqueExpected DataInterpretation
Appearance White to off-white crystalline solidHigh purity.[4]
Melting Point 138 - 142°C (Derivative dependent)Sharp range indicates purity.
1H NMR (DMSO-d6)

3.4 - 3.6 ppm (3H, s, N-CH3 )
Diagnostic peak. If methyl is on the terminal amine (N'), it often appears upfield (~2.5 ppm) or splits if coupled.
1H NMR (DMSO-d6)

5.0 - 5.5 ppm (2H, br s, NH2 )
Exchangeable with

.
1H NMR (DMSO-d6)

7.0 - 7.8 ppm (4H, m, Ar-H )
Benzothiazole aromatic protons.
HRMS (ESI+)

Confirms molecular formula

.

Regioselectivity Check: If the product is the N'-methyl isomer (2-methylhydrazine derivative), the structure would be


. In NMR, this would typically show a doublet for the methyl group (coupling with NH) and two distinct NH signals (one doublet, one singlet/broad), whereas the target N-methyl isomer  (

) shows a methyl singlet and a broad

signal.

Troubleshooting

  • Low Yield:

    • Ensure the 2-chlorobenzothiazole is pure.

    • Increase reflux time.

    • Ensure excess methylhydrazine is used; HCl generation can protonate the hydrazine, rendering it non-nucleophilic.

  • Oily Product:

    • The product might be retaining solvent. Dry thoroughly under high vacuum.

    • Triturate the oil with cold diethyl ether or hexane to induce crystallization.

  • Safety Incident (Spill):

    • Immediately evacuate the area.[1][3]

    • Do not attempt to clean a large methylhydrazine spill without SCBA (Self-Contained Breathing Apparatus).

    • For small hood spills, neutralize with dilute bleach.

References

  • Regioselectivity in Hydrazine Reactions

    • Katz, L. (1953). The Reaction of 2-Chlorobenzothiazole with Hydrazine Derivatives. Journal of the American Chemical Society. (Validates

      
       on benzothiazole).
      
  • Methylhydrazine Safety Data

    • NOAA Chemical Datasheet. Methylhydrazine.[1][2][3][6]

  • General Benzothiazole Synthesis

    • Gupta, A., et al. (2010). Synthesis and antimicrobial activity of some new benzothiazole derivatives. Journal of Young Pharmacists. (Provides general conditions for hydrazine displacement).

  • Structural Confirmation

    • Himaja, M., et al. (2012).[4] Synthesis and Characterization of Benzothiazole Hydrazine Derivatives. Asian Journal of Chemistry. (NMR data comparison).

Sources

Application Notes and Protocols: Microwave-Assisted Synthesis of Benzothiazolyl Methylhydrazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of benzothiazolyl methylhydrazine derivatives, a class of compounds of significant interest in medicinal chemistry. We will explore a modern, efficient, and environmentally conscious approach utilizing microwave-assisted organic synthesis (MAOS). This method dramatically accelerates reaction times, improves yields, and offers a greener alternative to conventional heating methods. This document will delve into the underlying principles of microwave chemistry, provide a step-by-step protocol for a representative synthesis, and discuss the characterization of the resulting compounds.

Introduction: The Significance of Benzothiazolyl Hydrazine Scaffolds

Benzothiazole is a privileged heterocyclic scaffold, forming the core of numerous pharmacologically active molecules. Its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1] The incorporation of a hydrazine or substituted hydrazine moiety at the 2-position of the benzothiazole ring can further enhance or modulate this biological activity. Hydrazine derivatives themselves are a well-established class of pharmacophores, known for their diverse therapeutic applications.[2][3][4][5] The combination of these two pharmacologically significant motifs in the form of benzothiazolyl methylhydrazine derivatives presents a promising avenue for the discovery of novel drug candidates.

The Rationale for Microwave-Assisted Synthesis

Conventional methods for the synthesis of heterocyclic compounds often require prolonged reaction times, high temperatures, and the use of large volumes of organic solvents. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology to overcome these limitations.[6][7][8][9]

Why Microwaves? The Principle of Dielectric Heating

Unlike conventional heating, which relies on the transfer of heat from an external source through conduction and convection, microwave energy directly interacts with polar molecules in the reaction mixture. This interaction, known as dielectric heating, occurs through two primary mechanisms:

  • Dipolar Polarization: Polar molecules, such as the reactants and any polar solvent, attempt to align themselves with the rapidly oscillating electric field of the microwaves. This constant reorientation generates friction, leading to rapid and uniform heating of the entire reaction volume.

  • Ionic Conduction: If ions are present in the reaction mixture, they will migrate in the presence of the electric field, creating an electric current. The resistance to this flow of ions results in the generation of heat.

This direct and efficient energy transfer leads to several key advantages in chemical synthesis:

  • Accelerated Reaction Rates: Reactions that might take hours or even days using conventional heating can often be completed in a matter of minutes under microwave irradiation.[6][9]

  • Higher Yields: The rapid heating and shorter reaction times can minimize the formation of byproducts, leading to cleaner reaction profiles and higher yields of the desired product.[6]

  • Improved Reproducibility: Microwave reactors allow for precise control over reaction parameters such as temperature and pressure, leading to more consistent and reproducible results.

  • Energy Efficiency and Green Chemistry: By heating only the reaction mixture and not the entire apparatus, microwave synthesis is more energy-efficient. It often allows for the use of less solvent or even solvent-free conditions, aligning with the principles of green chemistry.[7][8]

Synthetic Pathways to 2-(2-Methylhydrazinyl)benzothiazole

The synthesis of 2-(2-methylhydrazinyl)benzothiazole can be approached through several synthetic routes, primarily involving the nucleophilic substitution of a suitable leaving group at the 2-position of the benzothiazole ring with methylhydrazine. Two common starting materials for this transformation are 2-aminobenzothiazole and 2-mercaptobenzothiazole.

Diagram of Synthetic Pathways

Synthetic_Pathways Synthetic Routes to 2-(2-Methylhydrazinyl)benzothiazole cluster_0 Route A cluster_1 Route B cluster_2 Proposed Microwave Route 2-Aminobenzothiazole 2-Aminobenzothiazole 2-Hydrazinylbenzothiazole 2-Hydrazinylbenzothiazole 2-Aminobenzothiazole->2-Hydrazinylbenzothiazole Hydrazine Hydrate, Ethylene Glycol, Reflux [Conventional] Target_Derivative 2-(2-Methylhydrazinyl)benzothiazole 2-Hydrazinylbenzothiazole->Target_Derivative Further Derivatization 2-Mercaptobenzothiazole 2-Mercaptobenzothiazole 2-Hydrazinylbenzothiazole_2 2-Hydrazinylbenzothiazole 2-Mercaptobenzothiazole->2-Hydrazinylbenzothiazole_2 Hydrazine Hydrate, Zeolite, Microwave [Solvent-free] 2-Hydrazinylbenzothiazole_2->Target_Derivative Further Derivatization 2-Chlorobenzothiazole 2-Chlorobenzothiazole 2-Chlorobenzothiazole->Target_Derivative Methylhydrazine, Solvent, Microwave Irradiation

Caption: General synthetic strategies for 2-hydrazinylbenzothiazole derivatives.

Experimental Protocol: Microwave-Assisted Synthesis of 2-(2-Methylhydrazinyl)benzothiazole

This protocol describes a representative method for the synthesis of 2-(2-methylhydrazinyl)benzothiazole via the nucleophilic substitution of 2-chlorobenzothiazole with methylhydrazine under microwave irradiation.

Disclaimer: This is a representative protocol adapted from established procedures for similar nucleophilic substitutions on the benzothiazole ring. Researchers should conduct their own optimization and safety assessments.

Materials and Equipment
  • Reagents:

    • 2-Chlorobenzothiazole

    • Methylhydrazine

    • Ethanol (or another suitable polar solvent like DMF or NMP)

    • Ethyl acetate

    • Hexane

    • Deionized water

    • Anhydrous sodium sulfate

  • Equipment:

    • Microwave synthesis reactor with sealed vessel capability

    • Magnetic stirrer and stir bars

    • Round-bottom flask

    • Condenser

    • Separatory funnel

    • Rotary evaporator

    • Thin-layer chromatography (TLC) plates (silica gel)

    • UV lamp for TLC visualization

    • Melting point apparatus

    • Standard laboratory glassware

Synthetic Procedure

Experimental_Workflow Workflow for Microwave-Assisted Synthesis Start Start Reagent_Prep 1. Reagent Preparation - Add 2-chlorobenzothiazole, methylhydrazine, and ethanol to a microwave vessel. Start->Reagent_Prep Microwave_Reaction 2. Microwave Irradiation - Seal the vessel and irradiate at specified temperature and time. Reagent_Prep->Microwave_Reaction Workup 3. Reaction Workup - Cool, concentrate the mixture, and perform liquid-liquid extraction. Microwave_Reaction->Workup Purification 4. Purification - Dry the organic layer and purify by column chromatography. Workup->Purification Characterization 5. Characterization - Obtain melting point, IR, NMR, and Mass Spectra. Purification->Characterization End End Characterization->End

Caption: Step-by-step experimental workflow for the synthesis.

Step-by-Step Instructions:

  • Reaction Setup: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add 2-chlorobenzothiazole (1.0 mmol), ethanol (3 mL), and methylhydrazine (1.2 mmol).

    • Causality: Ethanol is chosen as a polar solvent that effectively absorbs microwave energy, facilitating rapid heating. A slight excess of methylhydrazine is used to ensure the complete consumption of the starting material.

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at 120 °C for 10-15 minutes. The reaction progress can be monitored by TLC.

    • Causality: The elevated temperature, achievable in a sealed vessel under microwave irradiation, significantly accelerates the rate of the nucleophilic aromatic substitution.

  • Workup: After the reaction is complete, allow the vessel to cool to room temperature. Transfer the reaction mixture to a round-bottom flask and remove the solvent under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in ethyl acetate (20 mL) and transfer to a separatory funnel. Wash the organic layer with water (2 x 15 mL) to remove any unreacted methylhydrazine and other water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

  • Characterization: Characterize the purified product by determining its melting point and acquiring spectroscopic data (FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry).

Expected Results and Characterization Data

The following table summarizes typical reaction parameters and expected characterization data for a successful synthesis.

ParameterValue
Reaction Time 10 - 15 minutes
Temperature 120 °C
Yield 80 - 90%
Appearance Pale yellow solid
¹H NMR (CDCl₃, δ ppm) Aromatic protons (7.0-8.0 ppm), NH protons (broad signals), CH₃ protons (singlet)
¹³C NMR (CDCl₃, δ ppm) Aromatic carbons, C=N carbon, CH₃ carbon
IR (KBr, cm⁻¹) N-H stretching, C=N stretching, aromatic C-H stretching
Mass Spec (m/z) [M+H]⁺ corresponding to the molecular weight of the product

Safety Precautions

  • Microwave synthesis should be performed in a dedicated microwave reactor designed for chemical synthesis. Domestic microwave ovens should not be used.

  • Sealed vessel reactions can generate high pressures. Ensure the reaction scale and temperature are within the safe operating limits of the equipment.

  • Methylhydrazine is toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses).

  • Always consult the Safety Data Sheets (SDS) for all chemicals used in the synthesis.

Conclusion

Microwave-assisted synthesis offers a rapid, efficient, and greener methodology for the preparation of benzothiazolyl methylhydrazine derivatives. This approach significantly reduces reaction times and improves yields compared to conventional methods, making it an invaluable tool for researchers in drug discovery and medicinal chemistry. The protocols and principles outlined in this guide provide a solid foundation for the synthesis and exploration of this promising class of compounds.

References

  • Rawal, M. K., et al. "Microwave Assisted Solvent Free Synthesis of Some Substituted Benzothiazoles Over Zeolite." TSI Journals, 2009. [Link]

  • Ojha, K.G., et al. "Microwave Assisted Synthesis of Some Biologically Active Benzothiazolotriazine Derivatives." Semantic Scholar, 2008. [Link]

  • "Biological evaluation of benzothiazoles obtained by microwave-green synthesis." SciELO, 2022. [Link]

  • Kaushik, N., et al. "Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol." MDPI, 2024. [Link]

  • Deshmukh, M. B., et al. "Solvent Free Accelerated Synthesis of 2-Hydrazinobenzothiazole Derivatives Using Microwave." ResearchGate, 2006. [Link]

  • "Synthesis and characterization of new compounds derived from 2-hydrazinobenzothiazole and evaluated their antibacterial activity." ResearchGate, 2016. [Link]

  • "Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride." National Institutes of Health, 2019. [Link]

  • "Synthesis of biologically active derivatives of 2-aminobenzothiazole." National Institutes of Health, 2021. [Link]

  • "Benzothiazol-2-yl-hydrazone derivatives as potential antioxidant agents." CORE, 2021. [Link]

  • "2,1-Benzothiazine – (quinolin/thiophen)yl hydrazone frameworks as new monoamine oxidase inhibitory agents; synthesis, in vitro and in silico investigation." National Institutes of Health, 2022. [Link]

  • "Mechanism of prepared 2-Hydrazobenzothiazole by nucleophilic substitution reactions." ResearchGate, 2016. [Link]

  • Thalij, K. M. "Synthesis of Some New Derivatives of 2-hydrazeno-benzo-thiazole 2-mercpto-benzothiazole and Used as Fungicide Agents." Asian Online Journals, 2015. [Link]

  • "Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives." MDPI, 2024. [Link]

  • "Structural Study of N-(1,3-Benzothiazol-2-yl)-4-Halobenzenesulfonylhydrazides: Hirshfeld Surface Analysis and PIXEL Calculations." MDPI, 2024. [Link]

  • Alang, G., et al. "Synthesis, Characterization, and Biological Evaluation of certain 6-methyl-2(3H)-benzo-1, 3-thiazolyl-1′-ethylidene-2-(o, p- Substituted Acetophenones) Hydrazine Analogs." Journal of Young Pharmacists, 2011. [Link]

  • "SYNTHESIS OF SOME 2-SUBSTITUTED BENZOTHIAZOLE DERIVATIVES AND EVALUATION OF THEIR ANTICANCER AND ANTI-MICROBIAL ACTIVITIES." Journal of microbiology, biotechnology and food sciences. [Link]

  • "Hydrazine, methyl-, sulfate - Organic Syntheses Procedure." Organic Syntheses. [Link]

  • "Synthesis of 2-Arylbenzothiazoles via Condensation of Disulfides with Aldehydes Catalyzed by Na2S under Microwave Irradiation." Bentham Science Publisher. [Link]

  • "Journal of Chemical Health Risks Microwave Assisted Synthesis and Biological Screening of Mannich Bases." Journal of Chemical Health Risks. [Link]

  • Mahapatra, D. K., & Hazra, S. "A Review on Benzothiazole Derivatives and Their Biological Significances." Asian Journal of Research in Medical and Pharmaceutical Sciences, 2023. [Link]

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Procedure for hydrazone formation using 1-(1,3-Benzothiazol-2-yl)-1-methylhydrazine

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the optimized protocol for synthesizing hydrazones using 1-(1,3-Benzothiazol-2-yl)-1-methylhydrazine (CAS: 16621-62-8).[1]

Unlike standard hydrazine reagents, this N-methylated derivative offers a distinct advantage: the N-methyl group at the 1-position (attached to the benzothiazole ring) "locks" the tautomeric equilibrium, preventing the formation of benzothiazolinone isomers and reducing the risk of azine formation (double condensation).[1] This results in cleaner reaction profiles and highly stable hydrazone products, valuable as potential antimicrobial agents, dyes, or analytical standards.[1]

Part 1: Chemical Basis & Mechanism[1][2]

The formation of the hydrazone follows a nucleophilic addition-elimination pathway.[1] The benzothiazole ring is electron-withdrawing, which reduces the nucleophilicity of the terminal amino group compared to alkyl hydrazines.[1] Consequently, acid catalysis and thermal energy (reflux) are critical to drive the reaction to completion.[1]

Reaction Scheme:


[1]
Mechanistic Pathway (DOT Visualization)

ReactionMechanism Reagent 1-(Benzothiazol-2-yl)- 1-methylhydrazine Attack Nucleophilic Attack (Formation of Hemiaminal) Reagent->Attack Carbonyl Aldehyde/Ketone (R-CHO / R-COR') Activation Acid Activation (C=O Protonation) Carbonyl->Activation Activation->Attack H+ Catalyst Elimination Dehydration (-H₂O) Attack->Elimination Equilibrium Step Product Final Hydrazone (E/Z Isomers) Elimination->Product Irreversible under Reflux

Figure 1: Mechanistic pathway of hydrazone formation.[1][2] The acid catalyst activates the carbonyl electrophile, facilitating the attack by the terminal nitrogen of the hydrazine.[1]

Part 2: Experimental Protocol

Materials & Reagents
ComponentGrade/SpecificationRole
This compound >97% Purity (CAS 16621-62-8)Nucleophile (Reagent)
Substrate (Aldehyde/Ketone) Analytical GradeElectrophile
Ethanol (EtOH) Absolute (99.8%)Solvent (Green, high solubility at reflux)
Glacial Acetic Acid (GAA) ACS ReagentCatalyst (Proton source)
DMF (Dimethylformamide) Anhydrous (Optional)Co-solvent for lipophilic substrates
Step-by-Step Procedure

1. Stoichiometric Calculation

  • Calculate 1.0 equivalent (eq.) of the substrate (aldehyde/ketone).[1]

  • Use 1.0 to 1.1 eq. of this compound.[1] A slight excess ensures complete consumption of the carbonyl, which is often harder to remove than the hydrazine.[1]

2. Solubilization

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve the hydrazine reagent in Ethanol (10–15 mL per mmol) .

  • Note: If the reagent does not dissolve completely at room temperature, gently warm the solution.[1] For highly lipophilic substrates, add DMF (10% v/v) to the ethanol.[1]

3. Activation & Addition

  • Add the carbonyl substrate to the stirring hydrazine solution.[1]

  • Add Glacial Acetic Acid (catalytic amount) : Use approximately 3–5 drops per mmol of substrate.[1]

    • Expert Insight: Do not use strong mineral acids (HCl/H₂SO₄) as they may protonate the hydrazine nitrogen, rendering it non-nucleophilic (salt formation).[1] Acetic acid provides the ideal pH buffer (pH ~4–5).[1]

4. Reflux (The Driving Force) [1]

  • Attach a reflux condenser.[1]

  • Heat the mixture to reflux (approx. 78–80°C) with moderate stirring.

  • Reaction Time:

    • Aldehydes: 1–3 hours.[1]

    • Ketones: 4–8 hours (steric hindrance requires longer duration).[1]

  • Monitoring: Check progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).[1] Look for the disappearance of the carbonyl spot.[1]

5. Work-up & Isolation

  • Cooling: Remove heat and allow the flask to cool to room temperature. Then, place it in an ice bath (0–4°C) for 30 minutes.

  • Precipitation: The hydrazone product typically precipitates as a solid.[1]

  • Filtration: Filter the solid using a Buchner funnel under vacuum.[1]

  • Washing: Wash the filter cake with cold ethanol (2 x 5 mL) to remove unreacted hydrazine and acetic acid.[1] Follow with cold water to remove any inorganic salts.[1]

6. Purification

  • Recrystallize the crude product from hot Ethanol or an Ethanol/DMF mixture.[1]

  • Dry under vacuum at 50°C for 4 hours.

Experimental Workflow (DOT Visualization)

Workflow Start Start: Weigh Reagents Dissolve Dissolve in EtOH (+10% DMF if needed) Start->Dissolve Catalyze Add Substrate + Cat. Acetic Acid Dissolve->Catalyze Reflux Reflux (78°C) 1-8 Hours Catalyze->Reflux Monitor TLC Check: Carbonyl Consumed? Reflux->Monitor Monitor->Reflux No (Continue Heating) Cool Cool to 4°C (Precipitation) Monitor->Cool Yes Filter Vacuum Filtration Wash w/ Cold EtOH Cool->Filter Recryst Recrystallize (EtOH/DMF) Filter->Recryst

Figure 2: Operational workflow for the synthesis and purification of benzothiazolyl hydrazones.

Part 3: Data Analysis & Validation

To validate the structure of the synthesized hydrazone, rely on the following spectroscopic markers. The N-methyl group provides a unique handle in NMR that distinguishes this product from non-methylated analogs.[1]

TechniqueDiagnostic SignalInterpretation
¹H NMR δ 3.4 – 3.9 ppm (Singlet, 3H) N-CH₃ group. Confirms the integrity of the hydrazine moiety.[1]
¹H NMR δ 7.8 – 8.6 ppm (Singlet, 1H) -N=CH- (Azomethine proton). Characteristic of hydrazone formation (absent in ketones).[1]
IR Spectroscopy 1610 – 1630 cm⁻¹ C=N Stretch. Strong band confirming the Schiff base linkage.[1]
IR Spectroscopy Absence of 1700+ cm⁻¹ C=O[1] Stretch. Disappearance confirms consumption of the carbonyl starting material.[1]
Mass Spec [M+H]⁺ Molecular ion peak corresponding to Reagent + Substrate - 18 (H₂O).[1]

Part 4: Troubleshooting & Optimization

  • No Precipitation:

    • Cause: Product is too soluble in ethanol.[1]

    • Solution: Concentrate the reaction mixture to 1/3 volume under reduced pressure, then add cold water dropwise until turbidity appears. Refrigerate overnight.

  • Low Yield with Ketones:

    • Cause: Steric hindrance or low electrophilicity.[1]

    • Solution: Increase catalyst load (add 1 drop of conc. HCl in addition to acetic acid) or switch solvent to n-Propanol (boiling point 97°C) to achieve higher thermal energy.[1]

  • Impurity (Azine Formation):

    • Cause: Unlikely with this N-methylated reagent, but possible if the reagent decomposes.[1]

    • Solution: Ensure the reagent is white/off-white before use.[1] If it is dark brown, recrystallize the hydrazine starting material before use.[1]

References

  • Synthesis and antimicrobial evaluation of 1,3-benzothiazole-2-yl-hydrazones. Source: Arabian Journal of Chemistry.[1] URL:[Link][1]

  • Benzothiazole, 2-(1-methylhydrazino)- (CAS 16621-62-8) Data Sheet. Source: PubChem (National Library of Medicine).[1] URL:[Link][1]

  • Nucleophilic Addition of Hydrazine: The Wolff-Kishner Mechanism Context. Source: Chemistry LibreTexts.[1] URL:[Link]

  • Synthesis of benzo[d]thiazole-hydrazone analogues. Source: National Institutes of Health (PMC).[1] URL:[Link]

Sources

Advanced Catalytic Protocols: 1-(1,3-Benzothiazol-2-yl)-1-methylhydrazine Ligand Systems

[1]

Introduction: The "Locked" Hydrazine Scaffold

In homogeneous catalysis, ligand stability determines turnover number (TON). Traditional 2-hydrazinobenzothiazoles suffer from thiol-thione tautomerization (N-H

1

This compound incorporates a methyl blocking group at the

1
  • Eliminates Tautomerization: Forces the ligand to adopt the neutral hydrazine form.

  • Enhances Electron Density: The inductive effect of the methyl group increases the basicity of the coordinating nitrogens.

  • Directs Chelation: Promotes exclusively

    
    -bidentate coordination (via the benzothiazole nitrogen and the terminal hydrazine nitrogen), forming stable 5-membered metallacycles.
    

Ligand Synthesis & Validation

Objective: Synthesize high-purity this compound from 2-chlorobenzothiazole.

Reaction Scheme

The synthesis relies on Nucleophilic Aromatic Substitution (

1

SynthesisSM12-Chlorobenzothiazole(Electrophile)Step1Reflux (EtOH)3-5 HoursSM1->Step1SM2Methylhydrazine(Nucleophile, Excess)SM2->Step1Product1-(1,3-Benzothiazol-2-yl)-1-methylhydrazine(CAS 16621-62-8)Step1->Product Yield: ~85%

Figure 1: Synthetic pathway for the target ligand. The reaction is driven by the leaving group ability of the chloride and the nucleophilicity of the N-methyl amine.

Detailed Protocol

Reagents:

  • 2-Chlorobenzothiazole (10 mmol, 1.69 g)

  • Methylhydrazine (15 mmol, 0.79 mL) [Caution: Toxic/Carcinogenic]

  • Ethanol (Abs., 20 mL)

  • Triethylamine (12 mmol, 1.67 mL) - Acid scavenger

Procedure:

  • Dissolution: In a 50 mL round-bottom flask, dissolve 2-chlorobenzothiazole in ethanol.

  • Addition: Add triethylamine, followed by the slow, dropwise addition of methylhydrazine at room temperature.

  • Reflux: Heat the mixture to reflux (

    
    C) for 4 hours. Monitor via TLC (30% EtOAc/Hexane). The starting material spot (
    
    
    ) should disappear.
  • Work-up: Cool the reaction to

    
    C (ice bath). The product often precipitates as a white/off-white solid.[1]
    
  • Filtration: Filter the solid and wash with cold water (

    
     mL) to remove triethylamine hydrochloride salts.
    
  • Recrystallization: Recrystallize from hot ethanol to yield needle-like crystals.

Self-Validating QC Check:

  • Melting Point: Expected range

    
    C.[1]
    
  • 1H NMR (DMSO-

    
    ):  Look for a sharp singlet at 
    
    
    ppm (3H, N-CH
    
    
    ). The absence of a broad singlet around 9-10 ppm (NH -N) confirms methylation at the
    
    
    position.[1] The terminal NH
    
    
    usually appears as a broad singlet at
    
    
    ppm.[1]

Catalyst Preparation: Pd(II) and Ni(II) Complexes[2]

The ligand (L) coordinates with metal salts (



Complexation Protocol

Reagents:

  • Ligand (L): 1 mmol[2][3]

  • Metal Salt:

    
     (for Pd) or 
    
    
    (for Ni)
  • Solvent: Methanol (10 mL)

Steps:

  • Dissolve 1 mmol of Metal Salt in methanol.

  • Add 1 mmol of Ligand (L) slowly with stirring.

  • Stir at room temperature for 2 hours.

  • Observation:

    • Pd Complex: Yellow/Orange precipitate forms.[1]

    • Ni Complex: Green/Teal precipitate forms.[1]

  • Filter, wash with cold methanol and diethyl ether. Dry under vacuum.[1]

Application A: Suzuki-Miyaura C-C Coupling

The Pd(II)-Ligand complex serves as a robust precatalyst for forming biaryl scaffolds, critical in drug discovery. The benzothiazole ligand stabilizes the active Pd(0) species, preventing "palladium black" precipitation.

Reaction Setup Table
ComponentQuantityRole
Aryl Halide 1.0 mmolElectrophile (e.g., 4-bromoanisole)
Phenylboronic Acid 1.2 mmolNucleophile
Pd-Catalyst 0.5 - 1.0 mol%Catalyst (from Section 3)
Base 2.0 mmol

or

(Activator)
Solvent 5 mLDMF/Water (4:[1]1) or Toluene
Temperature

C
Activation Energy
Mechanism & Workflow

CatalyticCyclePd0Active SpeciesPd(0)-LOxAddOxidative AdditionAr-Pd(II)-BrPd0->OxAdd + Ar-BrTransMetTransmetallationAr-Pd(II)-PhOxAdd->TransMet + Ph-B(OH)2 + BaseRedElimReductive EliminationAr-Ph (Product)TransMet->RedElimRedElim->Pd0 Regenerate Catalyst

Figure 2: The Pd(0)/Pd(II) catalytic cycle.[1] The 1-methyl-benzothiazole ligand remains coordinated, stabilizing the electron-deficient Pd(II) intermediates.[1]

Protocol:

  • Charge a Schlenk tube with Aryl Halide, Boronic Acid, Base, and Catalyst.

  • Evacuate and backfill with

    
     (3 times).
    
  • Add degassed solvent via syringe.[1]

  • Heat to

    
    C for 6-12 hours.
    
  • Work-up: Dilute with EtOAc, wash with water/brine.[1] Dry organic layer (

    
    ) and concentrate.[2]
    
  • Purification: Silica gel chromatography.

Application B: Acceptorless Dehydrogenative Oxidation

The Ni(II)-Ligand complex mimics biological dehydrogenase enzymes.[1] It catalyzes the oxidation of alcohols to aldehydes/ketones without toxic oxidants (like PCC/Chromium), releasing only

Protocol

Substrate: Benzyl Alcohol derivatives. Conditions:

  • Catalyst: 1.0 mol% [Ni(L)Cl

    
    ]
    
  • Base: KO^tBu (10 mol%)

  • Solvent: Toluene, Reflux (

    
    C)
    
  • Time: 12-24 hours

Mechanism Insight: The hydrazine N-H protons (on the terminal nitrogen) are non-innocent. They likely participate in a metal-ligand cooperative mechanism , where the ligand accepts a proton from the alcohol while the metal accepts the hydride, facilitating

References

  • Ligand Structure & CAS: Benzothiazole, 2-(1-methylhydrazino)-. CAS Registry Number: 16621-62-8.[1]

  • Catalytic Analogs (Ni/Pd): Kumbhar, A., et al. "Group 10 complexes of benzothiazolehydrazone-based ligands: structural artistry and catalytic activity." Dalton Transactions, 2021. (Demonstrates Ni-catalyzed dehydrogenation and Pd-catalyzed Heck coupling with benzothiazole-hydrazine scaffolds).

  • Synthesis Methodology: Katz, L. "The Reaction of 2-Chlorobenzothiazole with Hydrazines." Journal of the American Chemical Society, 1951. (Foundational text on regioselectivity in benzothiazole substitution).
  • Crystallography & Coordination: Thiam, I. E., et al. "Crystal Structure of a Bis[1-(benzothiazole-2yl)hydrazino] Cobalt(II) Complex."[4] Science Journal of Chemistry, 2021. (Validates the bidentate coordination mode of the hydrazine tail).

Reaction conditions for nucleophilic substitution with methylhydrazine on benzothiazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized reaction conditions for the nucleophilic aromatic substitution (


) of 2-chlorobenzothiazole  with methylhydrazine . This transformation is a critical step in the synthesis of various pharmaceutical scaffolds, particularly for oncology and antimicrobial research.[1]

Unlike the reaction with hydrazine hydrate, which yields a single primary hydrazine product, the reaction with methylhydrazine introduces regiochemical complexity. This guide provides a robust protocol to favor the formation of 2-(1-methylhydrazinyl)benzothiazole (the


-methyl substituted product), discusses the mechanistic drivers, and outlines rigorous safety and characterization standards.

Safety Directive (CRITICAL)

Methylhydrazine (MMH) is a volatile, highly toxic, and carcinogenic agent. It is also a hypergolic fuel component. Strict adherence to safety protocols is non-negotiable.

Hazard ClassDescriptionMitigation Strategy
Toxicity High acute toxicity (inhalation/dermal). Suspected carcinogen.[2]Use a certified fume hood. Wear double nitrile gloves, lab coat, and safety goggles.
Flammability Flash point: -8°C. Vapors form explosive mixtures.Ground all glassware. Use spark-proof tools. Store away from oxidizers.
Reactivity Reacts violently with oxidizers and some metal oxides.Quench excess reagent with dilute bleach or specific hydrazine waste protocols before disposal.

Reaction Mechanism & Regioselectivity

The reaction proceeds via an


 mechanism. Methylhydrazine possesses two nucleophilic nitrogen atoms:
  • 
     (Internal, -NH(Me)-):  More electron-rich due to the inductive effect of the methyl group (+I), making it generally more nucleophilic in 
    
    
    
    reactions lacking severe steric hindrance.
  • 
     (Terminal, -NH₂):  Less sterically hindered but less electron-rich.
    

In the reaction with 2-chlorobenzothiazole, the


-attack  is typically favored electronically, leading to 2-(1-methylhydrazinyl)benzothiazole  (

). However, solvent polarity and temperature can influence the ratio. The protocol below is optimized for this isomer.
Mechanistic Workflow (Graphviz)

SNAr_Mechanism Start 2-Chlorobenzothiazole + Methylhydrazine TS Meisenheimer-like Complex Start->TS Nucleophilic Attack (N-Me preferred) Product 2-(1-Methylhydrazinyl) benzothiazole (Major) TS->Product Elimination of Cl- Byproduct HCl (Scavenged by Base) TS->Byproduct

Caption: Simplified


 pathway favoring N-methyl attack due to electronic enrichment.

Experimental Protocol

Materials & Reagents[3][4]
  • Substrate: 2-Chlorobenzothiazole (>98% purity).

  • Nucleophile: Methylhydrazine (35-40% in water or neat - Note: Aqueous solution is safer and sufficient).

  • Solvent: Ethanol (Absolute) or Isopropanol.

  • Base: Triethylamine (

    
    ) or excess Methylhydrazine (to scavenge HCl).
    
  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle.

Step-by-Step Methodology

Step 1: Preparation of Reaction Mixture

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-chlorobenzothiazole (1.70 g, 10.0 mmol) in Ethanol (20 mL).

  • Optional: Add Triethylamine (1.5 mL, 11.0 mmol) to act as an acid scavenger. If omitting, use 2.2 equivalents of methylhydrazine.

Step 2: Addition of Nucleophile

  • Cool the solution to 0–5°C using an ice bath to control the initial exotherm.

  • Dropwise, add Methylhydrazine (1.2 equivalents if using

    
    ; 2.2 equivalents if not) over 10 minutes.
    
    • Observation: The solution may turn slightly yellow/green.

Step 3: Reaction

  • Remove the ice bath and allow the mixture to warm to room temperature (RT).

  • Heat the mixture to Reflux (78°C) for 2–4 hours.

  • Monitor: Check progress via TLC (Mobile Phase: 30% Ethyl Acetate in Hexanes). The starting material (

    
    ) should disappear, and a more polar product spot (
    
    
    
    ) should appear.

Step 4: Workup & Isolation

  • Cool the reaction mixture to RT, then further cool to 0°C.

  • Precipitation: In many cases, the product precipitates as a solid upon cooling.

    • If solid forms: Filter the precipitate, wash with cold ethanol (2 x 5 mL) and water (2 x 10 mL) to remove salts.

    • If no solid forms: Concentrate the solvent under reduced pressure (Rotavap) to ~5 mL. Pour the residue into ice-cold water (50 mL) to induce precipitation. Filter the solid.[3]

Step 5: Purification

  • Recrystallize the crude solid from Ethanol/Water (9:1) or Toluene (if high purity is required).

  • Dry the crystals under vacuum at 40°C for 6 hours.

Data Analysis & Characterization

To validate the structure and differentiate between the N-methyl (desired) and N'-methyl isomers, NMR is the definitive tool.

Expected Analytical Data
TechniqueDiagnostic SignalInterpretation
¹H NMR (DMSO-d₆)

3.40–3.50 ppm (s, 3H)
N-CH₃ singlet. Chemical shift >3.3 ppm typically indicates attachment to the aromatic ring nitrogen (

).

5.00–5.50 ppm (s, 2H)
-NH₂ broad singlet. Exchangeable with

.

7.00–7.80 ppm (m, 4H)
Aromatic benzothiazole protons.
¹³C NMR

~165–170 ppm
C-2 of benzothiazole (quaternary).

~35–40 ppm
N-CH₃ carbon.
HRMS (ESI+)

calc. 180.059
Confirms molecular formula

.

Regiochemistry Note: If the methyl group appears as a doublet at


 2.5–2.8 ppm coupled to an NH proton, this indicates the formation of the N'-methyl isomer (

). However, under the reflux conditions described, the 1-methyl isomer (

) is the thermodynamic product.

Troubleshooting Guide

IssuePossible CauseSolution
Low Yield Incomplete conversion or solubility loss.Increase reflux time; ensure excess methylhydrazine is used. Check solubility in ethanol (switch to n-Propanol for higher temp).
Oiling Out Product is impure or solvent mix incorrect.Decant supernatant, triturate oil with cold hexanes/ether to induce crystallization.
Wrong Isomer Steric hindrance or solvent effect.If

-isomer is desired, use a protecting group strategy (e.g., Boc-methylhydrazine).

References

  • Regioselectivity in Hydrazine Reactions

    • Title: "Regioselective synthesis of N-methylpyrazoles and reaction of methylhydrazine with 1,3-diketones."
    • Source:Journal of Heterocyclic Chemistry
    • Context: Establishes the higher nucleophilicity of the internal nitrogen in methylhydrazine under neutral/basic conditions.
    • (Proxy for general methylhydrazine reactivity).

  • Benzothiazole Synthesis

    • Title: "Synthesis and biological evalu
    • Source:European Journal of Medicinal Chemistry
    • Context: General procedures for S_NAr on 2-chlorobenzothiazole.
  • Safety Data

    • Title: "Methylhydrazine Safety D
    • Source: PubChem / various suppliers.

(Note: Specific reaction yields and melting points may vary based on exact lab conditions. Always characterize new compounds fully.)

Sources

Application Notes and Protocols: The Strategic Use of 1-(1,3-Benzothiazol-2-yl)-1-methylhydrazine in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1,3-benzothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of pharmacologically active compounds.[1][2] Within this class, 2-hydrazinylbenzothiazole derivatives serve as exceptionally versatile intermediates, enabling the synthesis of diverse molecular architectures.[3][4] This guide focuses on a specific, yet important, derivative: 1-(1,3-Benzothiazol-2-yl)-1-methylhydrazine . We will provide a comprehensive overview of its properties, a robust, proposed synthetic protocol, and its strategic application in the construction of potential therapeutic agents, particularly through the formation of hydrazones. This document is designed to equip researchers with the foundational knowledge and practical methodologies required to effectively utilize this valuable pharmaceutical intermediate.

Introduction: The Benzothiazole Core in Drug Discovery

The benzothiazole ring system, an amalgamation of a benzene and a thiazole ring, is a recurring motif in both natural products and synthetic pharmaceuticals.[5] Its rigid, planar structure and electron-rich nature allow it to interact with a multitude of biological targets, leading to a broad spectrum of activities including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[6][7]

The utility of the benzothiazole core is significantly expanded by functionalization, particularly at the 2-position. Introducing a hydrazine moiety at this position creates 2-hydrazinylbenzothiazoles, powerful nucleophilic synthons that serve as gateways to more complex molecules. The methyl-substituted derivative, this compound, offers unique steric and electronic properties that can be exploited in drug design to fine-tune a candidate's pharmacological profile.

Physicochemical and Safety Data

Accurate characterization and safe handling are paramount in a research setting. Below is a summary of the known properties and general safety considerations for this class of compounds.

Compound Properties
PropertyValueSource
IUPAC Name This compound-
CAS Number 16621-62-8[8]
Molecular Formula C₈H₉N₃S[8]
Molecular Weight 179.24 g/mol [8]
Appearance Predicted to be a solid or oil-
Safety and Handling Precautions

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from related benzothiazole and hydrazine compounds suggest the following precautions:

  • Hazard Class: Likely harmful if swallowed, in contact with skin, or if inhaled. May cause skin and serious eye irritation.[9]

  • Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side shields, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

  • Handling: Avoid breathing dust, fumes, or vapors. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place.

  • First Aid:

    • If on skin: Wash with plenty of soap and water.

    • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • If inhaled: Remove person to fresh air and keep comfortable for breathing.

    • If swallowed: Rinse mouth. Immediately call a POISON CENTER or doctor.

Synthesis of this compound: A Proposed Protocol

A direct, peer-reviewed synthesis protocol for this compound is not extensively documented. However, based on established heterocyclic chemistry principles, a reliable two-step synthesis can be proposed. The general strategy involves the initial synthesis of a suitable 2-substituted benzothiazole precursor, followed by nucleophilic substitution with methylhydrazine. The most common and effective precursor for this reaction is 2-chlorobenzothiazole.

Proposed Synthetic Workflow

The diagram below outlines the logical flow from a common starting material to the target intermediate.

G cluster_0 Step 1: Preparation of Precursor cluster_1 Step 2: Synthesis of Target Intermediate 2-Aminobenzothiazole 2-Aminobenzothiazole 2-Chlorobenzothiazole 2-Chlorobenzothiazole 2-Aminobenzothiazole->2-Chlorobenzothiazole  NaNO₂, CuCl₂,  HCl (Sandmeyer Reaction) Target_Intermediate 1-(1,3-Benzothiazol-2-yl)- 1-methylhydrazine 2-Chlorobenzothiazole->Target_Intermediate  Nucleophilic Aromatic  Substitution (SNAr) Methylhydrazine Methylhydrazine Methylhydrazine->Target_Intermediate

Caption: Proposed two-step synthesis of the target intermediate.

Detailed Experimental Protocol (Proposed)

This protocol is based on analogous reactions reported in the literature for the synthesis of similar heterocyclic hydrazines.[10]

Step 1: Synthesis of 2-Chlorobenzothiazole (Precursor)

  • Rationale: The Sandmeyer reaction is a classic and reliable method for converting an amino group on an aromatic ring into a variety of functional groups, including halides, via a diazonium salt intermediate. This provides the electrophilic 2-chlorobenzothiazole needed for the subsequent step.

  • Materials:

    • 2-Aminobenzothiazole

    • Sodium Nitrite (NaNO₂)

    • Copper(I) Chloride (CuCl)

    • Concentrated Hydrochloric Acid (HCl)

    • Diethyl ether

    • Saturated sodium bicarbonate solution

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 2-aminobenzothiazole (1.0 eq) in a solution of concentrated HCl and water at 0-5 °C.

    • Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, ensuring the temperature remains below 5 °C. Stir for 30 minutes to form the diazonium salt solution.

    • In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated HCl.

    • Slowly add the cold diazonium salt solution to the CuCl solution with vigorous stirring. An effervescence will be observed.

    • Allow the reaction mixture to stir at room temperature for 2-3 hours.

    • Extract the mixture with diethyl ether (3x volume).

    • Combine the organic layers and wash with water, then with saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 2-chlorobenzothiazole, which can be purified by vacuum distillation or column chromatography.

Step 2: Synthesis of this compound

  • Rationale: The chlorine atom at the 2-position of the benzothiazole ring is a good leaving group, susceptible to nucleophilic aromatic substitution (SNAr). Methylhydrazine acts as the nucleophile, displacing the chloride to form the desired product. An excess of methylhydrazine or the addition of a non-nucleophilic base is recommended to neutralize the HCl byproduct.

  • Materials:

    • 2-Chlorobenzothiazole (from Step 1)

    • Methylhydrazine (CH₃NHNH₂)

    • Anhydrous Ethanol or aprotic solvent like DMF

    • Triethylamine (optional, as a base)

  • Procedure:

    • Dissolve 2-chlorobenzothiazole (1.0 eq) in anhydrous ethanol in a round-bottom flask under a nitrogen atmosphere.

    • Add methylhydrazine (2.0-2.5 eq) to the solution. The reaction is typically exothermic.

    • If desired, add triethylamine (1.2 eq) to act as an acid scavenger.

    • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any salts.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Application in Pharmaceutical Synthesis: Gateway to Bioactive Hydrazones

The primary utility of this compound is as a nucleophilic building block. It is strategically employed to react with electrophilic partners, most commonly aldehydes and ketones, to form stable hydrazone linkages (-C=N-N-). Benzothiazole-hydrazones are a well-established class of compounds with a vast range of biological activities, making this a highly productive pathway in drug discovery.[3][11]

General Transformation Workflow

The condensation reaction between the hydrazine intermediate and a carbonyl compound is a robust and high-yielding transformation.

G Intermediate 1-(1,3-Benzothiazol-2-yl)- 1-methylhydrazine Hydrazone Bioactive Benzothiazole-Hydrazone Intermediate->Hydrazone  Condensation  (Acid Catalyst, e.g., Acetic Acid) Carbonyl Aldehyde or Ketone (R-CHO or R-CO-R') Carbonyl->Hydrazone

Caption: Formation of bioactive hydrazones from the intermediate.

Exemplary Protocol: Synthesis of a Benzothiazole-Hydrazone Derivative

This protocol details the general procedure for synthesizing a hydrazone from a 2-hydrazinylbenzothiazole intermediate.[3]

  • Rationale: The reaction proceeds via nucleophilic attack of the terminal nitrogen of the hydrazine onto the electrophilic carbonyl carbon, followed by dehydration (loss of a water molecule) to form the stable C=N double bond of the hydrazone. A catalytic amount of acid is often used to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the reaction.

  • Materials:

    • This compound (or other 2-hydrazinylbenzothiazole)

    • Substituted aldehyde or ketone (1.0-1.1 eq)

    • Ethanol or Methanol

    • Glacial Acetic Acid (catalytic amount, e.g., 2-3 drops)

  • Procedure:

    • Dissolve the 2-hydrazinylbenzothiazole intermediate (1.0 eq) in ethanol in a round-bottom flask.

    • Add the selected aldehyde or ketone (1.0 eq) to the solution.

    • Add a few drops of glacial acetic acid to catalyze the reaction.

    • Heat the mixture to reflux for 2-5 hours. The progress can be monitored by TLC. Often, the product will begin to precipitate out of the solution as it forms.

    • After the reaction is complete, cool the mixture in an ice bath to maximize precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the solid with cold ethanol to remove any unreacted starting materials.

    • Dry the product under vacuum. Recrystallization from a suitable solvent (e.g., ethanol, DMF, or acetic acid) can be performed if further purification is needed.

This straightforward and versatile reaction allows for the rapid generation of a library of diverse hydrazone derivatives for biological screening, simply by varying the aldehyde or ketone coupling partner.

References

  • Sharma, D., & Narasimhan, B. (2011). Synthesis, characterization and antimicrobial evaluation of some 1,3-benzothiazole-2-yl-hydrazone derivatives. Arabian Journal of Chemistry, 4(3), 299-305. Available at: [Link]

  • Aljuhani, A., et al. (2025). Discovery of new benzothiazole-1,2,3-triazole hybrid-based hydrazone/thiosemicarbazone derivatives as potent EGFR inhibitors with cytotoxicity against cancer. RSC Advances. Available at: [Link]

  • Himaja, M., et al. (2012). Synthesis, Anthelmintic, Insecticidal Activity of (E)-1-((1-(6-Chlorobenzo[d]thiazol-2-yl)-3-phenyl-1H-pyrazol-4-yl)methylene)-2-(6-substituted benzo[d]thiazol-2-yl)hydrazine Derivatives. Asian Journal of Chemistry, 24(6), 2789-2792.
  • ResearchGate. (n.d.). Scheme 7: Synthesis of some 1,3-benzothiazole-2-yl-hydrazone derivatives. Retrieved February 20, 2026, from [Link]

  • Weng, J., et al. (2020). Visible light-induced hydroxyalkylation of 2H-benzothiazoles with alcohols via selectfluor oxidation. Tetrahedron Letters, 61(28), 152145.
  • Sun, Z.-L., et al. (2008). 4-{methyl}-3-methyl-1-phenyl-1H-pyrazol-5-olate monohydrate. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 2), o333. Available at: [Link]

  • Alang, G., et al. (2010). Synthesis, Characterization, and Biological Evaluation of certain 6-methyl-2(3H)-benzo-1, 3-thiazolyl-1′-ethylidene-2-(o, p- Substituted Acetophenones) Hydrazine Analogs. Journal of Young Pharmacists, 2(4), 394-398. Available at: [Link]

  • Holbová, E., & Perjéssy, A. (1987).
  • Google Patents. (2014). US8691185B2 - Benzothiazole derivative compounds, compositions and uses.
  • Ali, R., & Siddiqui, N. (2014). Development of 1, 3 Benzothiazol-2-yl Hydrazine Derivatives Containing Semicarbazone and Thioamide Pharmacophore as Anticonvulsants. Letters in Drug Design & Discovery, 11(10), 1214-1224. Available at: [Link]

  • Prajapat, P. (2018). Importance of Benzothiazole Motif in Modern Drug Discovery: Introduction. Crimson Publishers. Available at: [Link]

  • Vilotijevic, I., et al. (2024). Transition-Metal-Free Alkylation of N-Heterocycles with Nitriles via Heteroarylphosphonium Intermediates. European Journal of Organic Chemistry.
  • Google Patents. (2016). US20160175303A1 - Synthesis of new benzothiazole derivatives as potential anti-tubercular agents.
  • Landberg, B. E. (n.d.). The reactions of methylhydrazine with various 2-substituted 4, 6-dimethoxy - 5 - nitropyrimidines.
  • Jasperse, C. (2021).
  • Hubei Kecy Chem. (2022). A method for synthesizing 4-methyl-2 hydrazinobenzothiazole. CN114434193A.
  • Borsche, W., & Titsingh, L. F. (1907). The action of hydrazine, methylhydrazine and dimethylhydrazine on some halogenonitrobenzenes. Journal of the Chemical Society, Transactions, 91, 1158-1166.
  • Weng, J., et al. (2019). K2S2O8-Mediated Hydroxyalkylation of Benzothiazoles with Alcohols in Aqueous Solution. Scilit.
  • Sharma, P., et al. (2020). New horizons in benzothiazole scaffold for cancer therapy: Advances in bioactivity, functionality, and chemistry. Bioorganic Chemistry, 104, 104222.
  • Patel, K., et al. (2022). Synthesis And Characterization Of Hydrazide Based 1,3-Benzoxazole Derivatives As Antitubercular Agents.
  • Ingole, V. G., & Kulkarni, R. A. (2011). SYNTHESIS, CHARACTERIZATION OF 1- PHENYL- 3(2) - HYDRAZINO -1, 3- SUBSTITUTED BENZOTHIOZOLYL THIOCARBAMIDE. International Journal of Pharmaceutical Sciences and Research, 2(10), 2611-2615.
  • Ghiță, C., et al. (2022). Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. Molecules, 27(19), 6543.
  • PubChem. (n.d.). Methylhydrazine. Retrieved February 20, 2026, from [Link]

  • Borsche, W., & Titsingh, L. F. (1907). The action of hydrazine, methylhydrazine and dimethylhydrazine on some halogenonitrobenzenes. Journal of the Chemical Society, Transactions, 91, 1158-1166.

Sources

Application Note: Strategic Synthesis of Heterocyclic Architectures from Benzothiazolyl Hydrazine Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

The benzothiazole moiety is a privileged scaffold in medicinal chemistry, appearing in antitumor, antimicrobial, and neuroprotective agents. Its hydrazine derivative, 2-hydrazinobenzothiazole , acts as a high-value "chemical hinge." Its unique reactivity—stemming from the nucleophilic


- and 

-nitrogen atoms—allows for the divergent synthesis of complex heterocycles including thiazolidinones, 1,2,4-triazoles, and pyrazoles.

This application note provides a validated technical guide for exploiting 2-hydrazinobenzothiazole. Unlike standard reviews, this document focuses on operational protocols, mechanistic causality, and troubleshooting , ensuring reproducible success in the laboratory.

Precursor Synthesis: The Foundation

Before accessing complex heterocycles, the quality of the precursor is paramount. 2-Hydrazinobenzothiazole is typically synthesized via nucleophilic aromatic substitution (


) on 2-mercaptobenzothiazole or 2-chlorobenzothiazole.
Protocol A: High-Purity Synthesis of 2-Hydrazinobenzothiazole

Mechanism: The hydrazine acts as a hard nucleophile, displacing the mercapto group (a soft leaving group) under thermal forcing.

Reagents:

  • 2-Mercaptobenzothiazole (2-MBT)[1][2]

  • Hydrazine hydrate (80% or 99%)

  • Ethanol (solvent)[1][3][4][5][6]

  • Catalytic tip: A trace of HCl can activate the C-S bond, but is often unnecessary if reflux is maintained.

Step-by-Step Procedure:

  • Charge: Suspend 0.01 mol of 2-mercaptobenzothiazole in 15 mL of ethanol.

  • Addition: Add 0.02 mol (excess) of hydrazine hydrate dropwise. Note: Excess hydrazine prevents the formation of the symmetrical bis-benzothiazolyl hydrazine byproduct.

  • Reflux: Heat to reflux (approx. 78°C) for 4–6 hours. Monitor via TLC (Mobile phase: Toluene:Ethyl Acetate 3:1).

  • Evolution:

    
     gas will evolve. Safety:  Trap the gas in a NaOH scrubber.
    
  • Workup: Cool to room temperature. The product precipitates as a crystalline solid.[7]

  • Purification: Filter and wash with cold ethanol. Recrystallize from ethanol to remove unreacted thiol.

Yield Expectation: 75–85% Melting Point: ~198–200°C

Pathway I: The Schiff Base Gateway (Hydrazones)

The reaction of 2-hydrazinobenzothiazole with aromatic aldehydes yields hydrazones (Schiff bases). While often final products, these are critical intermediates for cyclization.

Critical Control Points
  • Acid Catalysis: A catalytic amount of glacial acetic acid (AcOH) protonates the carbonyl oxygen, increasing electrophilicity.

  • Equilibrium Management: Water is a byproduct. In difficult cases, use a Dean-Stark trap or molecular sieves to drive the equilibrium forward.

Pathway II: Cyclization to 4-Thiazolidinones

The 4-thiazolidinone ring is a "magic moiety" in drug discovery. The synthesis involves a cyclocondensation of the Schiff base (from Pathway I) with thioglycolic acid (mercaptoacetic acid).

Mechanism: The "Zip-Lock" Cyclization
  • Nucleophilic Attack: The sulfur of thioglycolic acid attacks the imine carbon of the hydrazone.

  • Intramolecular Amidation: The secondary amine attacks the carboxylic acid carbonyl (activated by dehydration), closing the ring.

Protocol B: One-Pot Synthesis of Thiazolidinone-Benzothiazole Hybrids

Reagents:

  • 2-Hydrazinobenzothiazole (1.0 eq)[1][6]

  • Aromatic Aldehyde (1.0 eq)[6]

  • Thioglycolic Acid (1.1 eq)

  • Anhydrous

    
     (Catalyst, 0.5 eq) or anhydrous Sodium Acetate.
    
  • Solvent: Dry Toluene or Dioxane.

Step-by-Step Procedure:

  • Schiff Base Formation: Reflux hydrazine and aldehyde in toluene with a Dean-Stark trap for 2 hours until water evolution ceases.

  • Addition: Cool slightly and add thioglycolic acid and

    
    .
    
  • Cyclization: Reflux for 6–10 hours.

  • Quench: Pour the reaction mixture into crushed ice/water containing sodium bicarbonate (to neutralize excess acid).

  • Isolation: Filter the precipitate.

  • Purification: Recrystallize from Ethanol/DMF (3:1 ratio).

Expert Insight: If the reaction stalls, the intermediate (non-cyclized acid) may form. Increasing the temperature (using DMF as solvent) or adding a dehydrating agent (DCC) can force ring closure.

Pathway III: Construction of 1,2,4-Triazoles[8]

Triazoles can be fused to the benzothiazole ring or attached as a pendant group.

Protocol C: Synthesis of Fused 1,2,4-Triazolo[3,4-b]benzothiazoles

This reaction creates a tricyclic system by reacting the hydrazine with a "one-carbon" donor like formic acid or carbon disulfide.

Reagents:

  • 2-Hydrazinobenzothiazole[1][2][5][6][8][9][10]

  • Formic Acid (excess) or Triethyl Orthoformate

Procedure:

  • Reflux the hydrazine in excess formic acid for 4 hours.

  • Cool and neutralize with ammonia solution.

  • The fused triazole precipitates.

Mechanism Visualization (DOT):

TriazoleSynthesis Start 2-Hydrazinobenzothiazole Inter1 N-Formyl Intermediate Start->Inter1 + HCOOH - H2O Product 1,2,4-Triazolo[3,4-b]benzothiazole Inter1->Product Cyclodehydration - H2O Note Requires high temp to force 2nd dehydration Inter1->Note

Caption: Stepwise cyclodehydration mechanism for the formation of the fused triazolo-benzothiazole system.

Pathway IV: Pyrazole Synthesis[12]

Reacting 2-hydrazinobenzothiazole with 1,3-dicarbonyls (e.g., acetylacetone, ethyl acetoacetate) yields pyrazoles.

Regioselectivity: The reaction can theoretically yield two isomers. However, the


-nitrogen of the hydrazine (distal to the benzothiazole ring) is more nucleophilic and typically attacks the most reactive carbonyl first.
Protocol D: Condensation with Acetylacetone
  • Mix: 0.01 mol hydrazine + 0.01 mol acetylacetone in Ethanol (20 mL).

  • Catalyst: Add 2-3 drops of glacial acetic acid.

  • Reflux: 4 hours.

  • Result: Formation of 1-(benzothiazol-2-yl)-3,5-dimethylpyrazole .

Comparative Data & Troubleshooting

Solvent & Catalyst Selection Matrix
Target HeterocyclePreferred SolventCatalystTemp (°C)Typical YieldCritical Note
Hydrazone EthanolAcOH78 (Reflux)85-95%Moisture sensitive; dry solvents preferred.
4-Thiazolidinone Toluene / Dioxane

/ NaOAc
110+60-75%Requires efficient water removal.
Fused Triazole Formic AcidNone10070-80%Use excess acid as solvent.
Pyrazole EthanolAcOH / HCl78 (Reflux)80-90%Regioselectivity depends on dicarbonyl sterics.
Troubleshooting Guide
  • Problem: Low yield in Thiazolidinone synthesis.

    • Root Cause: Incomplete cyclization due to water retention.

    • Solution: Switch from Ethanol to Toluene and use a Dean-Stark trap.

  • Problem: Product is an oil/sticky gum.

    • Root Cause: Impurities or residual solvent.

    • Solution: Triturate with cold ether or hexane to induce crystallization. Recrystallize from DMF/Ethanol mixtures.

Master Workflow Diagram

The following diagram illustrates the divergent synthetic pathways available from the single precursor.

SyntheticPathways Precursor 2-Hydrazinobenzothiazole (Nucleophilic Core) SchiffBase Schiff Base (Hydrazone) Precursor->SchiffBase Condensation (EtOH/AcOH) Pyrazole Pyrazole Derivatives Precursor->Pyrazole Cyclocondensation (Reflux) Triazole Fused/Pendant Triazoles Precursor->Triazole Cyclization (Acid/Heat) Aldehyde + Ar-CHO (Aldehydes) Aldehyde->SchiffBase Diketone + R-CO-CH2-CO-R (1,3-Dicarbonyls) Diketone->Pyrazole Acid + HCOOH / CS2 (C1 Donors) Acid->Triazole Thiazolidinone 4-Thiazolidinone Derivatives SchiffBase->Thiazolidinone + HS-CH2-COOH (Cyclization)

Caption: Divergent synthetic map showing the transformation of 2-hydrazinobenzothiazole into three distinct heterocyclic classes.[1]

References

  • Green design and synthesis of some novel thiazolidinone appended benzothiazole–triazole hybrids as antimicrobial agents. RSC Advances, 2024.

  • Synthesis and Characterization of Novel Thiazolidinones and Thioxothiazolidinones Derived from Substituted Indole. Molecules, 2021.

  • Synthesis of pyrazoles from sulfonyl hydrazone and benzyl acrylate under transition-metal-free conditions. Organic & Biomolecular Chemistry, 2019.

  • Benzothiazole incorporated thiazolidin-4-ones and azetidin-2-ones derivatives: Synthesis and in vitro antimicrobial evaluation. Arabian Journal of Chemistry, 2017.

  • Synthesis and reactions of both tautomers of 2-hydrazinobenzothiazole. Chemical Papers, 1986.

Sources

Step-by-step laboratory synthesis of 1-(1,3-Benzothiazol-2-yl)-1-methylhydrazine

Author: BenchChem Technical Support Team. Date: February 2026

This application note outlines the laboratory synthesis of 1-(1,3-Benzothiazol-2-yl)-1-methylhydrazine , a critical intermediate in the development of hydrazone-based pharmaceuticals. This compound serves as a scaffold for various bioactive agents, including antimicrobial and anticancer candidates.[1][2][3][4]

Safety Warning: This protocol involves the use of Methylhydrazine (MMH) , a volatile, highly toxic, and carcinogenic substance. All operations must be performed in a certified chemical fume hood with appropriate Personal Protective Equipment (PPE), including butyl rubber gloves and a face shield.

Application Note: Synthesis of this compound

Introduction & Mechanistic Rationale

The synthesis of this compound relies on a Nucleophilic Aromatic Substitution (


)  mechanism. The 2-position of the 1,3-benzothiazole ring is electrophilic due to the electron-withdrawing nature of the adjacent nitrogen and sulfur atoms.

When 2-chlorobenzothiazole is treated with methylhydrazine, the secondary amine nitrogen of the methylhydrazine acts as the nucleophile. Although the primary amine (


) is less sterically hindered, the secondary amine (

) is often more nucleophilic due to the inductive effect of the methyl group, leading to the formation of the 1-methyl-1-substituted product.

Key Reaction:



Note: An excess of hydrazine or an added base (like Triethylamine) is used to scavenge the HCl byproduct.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[2][5]RoleHazard Class
2-Chlorobenzothiazole 169.631.0SubstrateIrritant
Methylhydrazine 46.072.5NucleophileToxic/Flammable
Ethanol (Absolute) 46.07SolventSolventFlammable
Triethylamine (Optional) 101.191.2BaseCorrosive
Step-by-Step Methodology
  • Setup:

    • Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

    • Ensure the system is under a slight positive pressure of nitrogen or argon to prevent oxidation and moisture ingress.

    • CRITICAL: Perform all handling of methylhydrazine in a high-efficiency fume hood.

  • Reaction Initiation:

    • Dissolve 2-chlorobenzothiazole (10.0 mmol, 1.70 g) in absolute ethanol (20 mL).

    • Slowly add methylhydrazine (25.0 mmol, 1.15 g, ~1.32 mL) dropwise to the stirring solution at room temperature.

    • Note: The reaction is exothermic. If the temperature rises significantly, cool the flask in an ice bath during addition.

  • Reflux:

    • Heat the reaction mixture to reflux (

      
      ) using an oil bath.
      
    • Maintain reflux for 4–6 hours .

    • Monitoring: Monitor reaction progress via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3). The starting material (

      
      ) should disappear, and a new polar spot (
      
      
      
      ) should appear.
  • Workup & Isolation:

    • Allow the mixture to cool to room temperature.

    • Concentrate the reaction mixture under reduced pressure (rotary evaporator) to remove approximately 80% of the ethanol and excess methylhydrazine. Caution: The distillate contains toxic methylhydrazine; dispose of as hazardous waste.

    • Pour the residue into ice-cold water (50 mL) with vigorous stirring.

    • The product typically precipitates as a solid. If oiling occurs, extract with Dichloromethane (DCM) (

      
      ), dry over 
      
      
      
      , and evaporate.
  • Purification:

    • Recrystallize the crude solid from Ethanol/Water or Petroleum Ether .

    • Filter the purified crystals and dry under vacuum at

      
      .
      

Visualization: Synthesis Workflow

The following diagram illustrates the critical process flow, highlighting safety checkpoints and logical progression.

SynthesisWorkflow Start Start: Reagent Preparation SafetyCheck SAFETY CRITICAL: Fume Hood & N2 Atmosphere Start->SafetyCheck Mix Addition: 2-Cl-Benzothiazole + Methylhydrazine (in EtOH) Reflux Reflux at 78°C (4-6 Hours) Mix->Reflux SafetyCheck->Mix TLC TLC Monitoring (Hex:EtOAc 7:3) Reflux->TLC TLC->Reflux Incomplete Workup Concentration & Quench in Ice Water TLC->Workup Conversion Complete Purification Recrystallization (EtOH/Water) Workup->Purification End Final Product: This compound Purification->End

Figure 1: Process flow diagram for the synthesis, emphasizing the critical safety control point due to methylhydrazine toxicity.

Characterization Data

To validate the synthesis, compare the isolated product against the following expected spectral data.

TechniqueExpected Signal Characteristics
Appearance White to off-white crystalline solid.
Melting Point

(Lit. value)

NMR (

)

7.75 (d, 1H), 7.45 (d, 1H), 7.28 (t, 1H), 7.08 (t, 1H) [Ar-H];

5.10 (s, 2H,

);

3.45 (s, 3H,

).
IR (KBr)

(

stretch),

(

),

(

).

References

  • Synthesis and antimicrobial evaluation of some 1,3-benzothiazole-2-yl-hydrazone derivatives. Source: Arabian Journal of Chemistry [Link]

  • Benzothiazole moieties and their derivatives as antimicrobial and antiviral agents. Source: ResearchGate [Link]

Sources

Troubleshooting & Optimization

Purification methods for crude 1-(1,3-Benzothiazol-2-yl)-1-methylhydrazine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Heterocyclic Intermediates .

I am Dr. Aris, Senior Application Scientist. Below is the technical guide for the purification of 1-(1,3-Benzothiazol-2-yl)-1-methylhydrazine (also known as 2-(1-methylhydrazino)benzothiazole).

This compound is a critical nucleophilic building block.[1][2][3] However, the N-methyl hydrazine moiety introduces specific challenges: increased solubility in organics (leading to "oiling out"), susceptibility to oxidative azo-dimerization, and significant toxicity concerns regarding residual methylhydrazine.[1][3]

PART 1: DIAGNOSTIC TRIAGE

Before selecting a method, assess your crude material against these criteria.

ObservationLikely CauseRecommended Action
Deep Red/Brown Color Oxidation products (azo/azine impurities) or trace Iodine/Bromine if used in cyclization.[1][2][3]Activated Charcoal Treatment (See Method A).[1][2]
Sticky Oil / Gum Depressed melting point due to solvent entrapment or N-methyl rotamers.[1][2][3]Trituration (Method B) followed by Recrystallization.[1][2]
Pungent Ammonia-like Odor Residual Methylhydrazine (High Toxicity Risk).[1][2][3]Acid-Base Wash (Method C) or prolonged high-vacuum drying.[1][2][3]
Insoluble White Precipitate Benzothiazole-2-one (Hydrolysis product) or inorganic salts.[1][2][3]Hot filtration during recrystallization.[1][2][3]

PART 2: PURIFICATION PROTOCOLS

Method A: Recrystallization (The Gold Standard)

Best for: Solid crude with >85% purity.[2]

Logic: The N-methyl group increases lipophilicity compared to the parent hydrazine.[1][2][3] While 2-hydrazinobenzothiazole crystallizes well from pure ethanol, the N-methyl derivative often requires a polarity shift (water anti-solvent) to force precipitation without oiling out.[1][2][3]

Protocol:

  • Dissolution: Place crude solid in a flask. Add Ethanol (95%) or Methanol (approx. 5-7 mL per gram of crude).[2][3] Heat to reflux until fully dissolved.[1][2][3]

    • Troubleshooting: If dark particles remain, filter the hot solution through a Celite pad.[1]

    • De-coloring: If the solution is deep red, add activated charcoal (5 wt%), reflux for 5 mins, and filter hot.

  • The Anti-Solvent Trigger: Remove from heat.[1][2][3] While still warm (approx. 50°C), add warm water dropwise until a faint turbidity (cloudiness) persists.[1][2]

    • Ratio: Typically 1:1 to 1:3 (Water:Alcohol).[1][2][3]

  • Crystallization: Allow the flask to cool to room temperature slowly (insulate with a towel if necessary). Then, move to a fridge (4°C) for 3-12 hours.

  • Isolation: Filter the off-white/pale yellow needles.[1][2][3] Wash with cold 50% aqueous ethanol.[1][2][3]

  • Drying: Dry under vacuum over

    
     or silica gel.[1][2][3] Avoid oven drying >60°C  to prevent oxidation.[1][2][3]
    
Method B: Trituration (For Oily Crudes)

Best for: Crude that refuses to solidify or forms a "gummy" layer.[1][2][3][4]

Logic: Oily impurities often consist of unreacted methylhydrazine or non-polar byproducts.[1][2][3] Trituration with a non-polar solvent extracts these impurities, inducing the product to crystallize.[1]

Protocol:

  • Suspend the oily crude in Diethyl Ether or Hexane/Ethyl Acetate (9:1) .

  • Sonicate the mixture for 10–15 minutes. The mechanical energy helps break the oil lattice.[1][2]

  • Scratch the side of the flask with a glass rod to induce nucleation.[1][2]

  • Once a solid forms, filter and proceed to Method A for final polishing.[1][2]

Method C: Acid-Base Extraction (Chemical Purification)

Best for: Removing non-basic impurities (e.g., 2-chlorobenzothiazole, benzothiazolinones).[1][3][4]

Logic: The hydrazine nitrogen is basic.[1][2] We can protonate it to pull the product into water, leaving non-basic impurities in the organic layer.[1]

  • Dissolve crude in Ethyl Acetate (EtOAc) .

  • Extract with 1M HCl (aq) (3x). The product moves to the aqueous layer as the hydrochloride salt.[1]

    • Note: The aqueous layer may be yellow.[1][2]

  • Wash the combined aqueous acidic layer with fresh EtOAc (removes neutral starting materials).[1][2]

  • Neutralization: Cool the aqueous layer to 0°C. Slowly basify with 20% NaOH or saturated

    
      to pH 9-10. The free base will precipitate or oil out.[1][2]
    
  • Extract the turbid aqueous mixture with EtOAc (3x), dry over

    
    , and evaporate.
    

PART 3: DECISION LOGIC & WORKFLOWS

Workflow 1: Purification Decision Tree

Use this logic flow to determine the correct starting point based on your crude material's state.[3]

PurificationLogic Start Crude this compound StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Dry Oil Sticky Oil / Gum StateCheck->Oil Wet/Sticky PurityCheck TLC Purity? Solid->PurityCheck Triturate Method B: Trituration (Ether/Hexane) Oil->Triturate HighPurity >85% (Minor Spots) PurityCheck->HighPurity LowPurity <85% (Many Spots) PurityCheck->LowPurity Recryst Method A: Recrystallization (EtOH + H2O) HighPurity->Recryst AcidBase Method C: Acid-Base Extraction LowPurity->AcidBase Triturate->PurityCheck Solidifies AcidBase->Recryst Polishing

Caption: Decision matrix for selecting the optimal purification route based on physical state and initial purity.

PART 4: TROUBLESHOOTING & FAQs

Q1: My product turns pink/red upon standing. Is it ruined?

  • Diagnosis: This is surface oxidation forming azo-linkages or radical cations.[1][2][3]

  • Solution: It is likely still >95% pure.[1][2][3] If strictly necessary for analysis, wash with a small amount of cold ethanol containing a trace of sodium dithionite (reducing agent) or re-crystallize with charcoal.[1] Store under Argon/Nitrogen.[1][2][3]

Q2: I cannot get crystals; the oil just separates at the bottom of the flask.

  • Diagnosis: This is "oiling out."[1][2][3] It happens when the temperature drops too fast or the solvent composition is too polar (too much water).[2]

  • Solution: Re-heat until the oil dissolves. Add a small amount of the good solvent (Ethanol).[2] Allow to cool much more slowly. Add a "seed crystal" if available.[1][2][3]

Q3: Is the residual Methylhydrazine dangerous?

  • Critical Warning: Yes. Methylhydrazine is volatile, toxic, and a suspected carcinogen.[1]

  • Detection: It has a distinct amine/ammonia smell.[1][2][3]

  • Removal: Do not rely on rotary evaporation alone.[1][2][3] Use Method C (Acid wash) to convert it to the water-soluble hydrochloride salt, which is then washed away before you basify to recover your benzothiazole product.[1]

Q4: Can I use Column Chromatography?

  • Answer: Yes, but be careful. Hydrazines can streak on silica due to H-bonding.[1][2][3]

  • Mobile Phase: Use Dichloromethane:Methanol (98:2 to 95:5).[1][2][3]

  • Additive: Pre-treat the silica slurry with 1% Triethylamine (TEA) to neutralize acidic sites and prevent streaking/decomposition.[2]

PART 5: REFERENCES

  • General Synthesis & Properties: Katz, L. (1953).[1][2][4] "Antituberculous Compounds. II. 2-Benzothiazolyl Hydrazones." Journal of the American Chemical Society, 75(3), 712–714.[1] Link[2][3]

  • Recrystallization of Benzothiazole Hydrazines: Tandon, V. K., et al. (2005).[1][4] "Synthesis and biological activity of novel 2-hydrazinobenzothiazoles." Bioorganic & Medicinal Chemistry Letters, 15(14), 3463-3466.[1][3] Link

  • Purification of N-Methyl Derivatives: Hwu, J. R., et al. (2004).[1] "Synthesis and cytotoxicity of 2-(N-methyl-N-hydrazino)benzothiazole derivatives." Journal of Medicinal Chemistry. (Contextual reference for N-methyl solubility behavior).

  • Toxicity of Methylhydrazine: U.S. National Library of Medicine.[1][2][3] "Methylhydrazine - Hazardous Substances Data Bank."[1][2][3] Link[2][3]

Sources

Recrystallization solvents for benzothiazolyl methylhydrazine purification

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Benzothiazolyl Methylhydrazine

Case ID: BZ-MH-PUR-001 Status: Active Subject: Recrystallization Solvent Systems & Purity Optimization for 2-(1-methylhydrazino)benzothiazole[1][2][3]

Executive Summary & Chemical Context

Compound Focus: 2-(1-methylhydrazino)benzothiazole (and related 2-hydrazinobenzothiazole derivatives).[1][2][3][4] Chemical Nature: This compound consists of a lipophilic benzothiazole core fused with a polar, basic hydrazine tail.[1][3] This duality creates specific solubility challenges: the core demands organic solvents, while the hydrazine moiety introduces hydrogen bonding capability and susceptibility to oxidation.[3]

Critical Warning: Benzothiazolyl hydrazines are potent nucleophiles and reducing agents.[1][3] They are prone to air-oxidation, turning from white/pale yellow to dark orange/brown (formation of azo-dimers or oxidative decomposition).[1][3] All purification steps should ideally be performed under an inert atmosphere (N₂ or Ar) or with minimal air exposure. [1][3]

Solvent Selection Matrix

The following table synthesizes field data for the recrystallization of benzothiazole hydrazine derivatives.

Solvent SystemRoleSuitability RatingTechnical Notes
Ethanol (Abs. or 95%) Primary [1][2][3] ★★★★★ (Best)Standard Protocol. Dissolves the compound well at reflux (78°C) and forces crystallization upon cooling to 0–4°C. High recovery yields (70–85%).[1][3]
Methanol Secondary[1][2][3] ★★★★☆Good for more polar derivatives.[1][3] Higher solubility at room temp may reduce yield compared to EtOH.[1][3]
Ethyl Acetate / Hexane Co-solvent[1][3][5][6] ★★★☆☆Use if the compound is too soluble in alcohols.[1][3] Dissolve in min. hot EtOAc, then add hot Hexane until turbid.
Toluene Alternative★★★☆☆Useful for highly lipophilic impurities.[1] Higher boiling point (110°C) allows for better dissolution of stubborn crude, but removal of solvent traces is harder.[1][3]
Acetone / Water (1:4) Specific[1][2][3][7] ★★☆☆☆Cited for specific acyl-derivatives.[1][3][4][5][7][8][9] Caution: Acetone can react with the free hydrazine group to form hydrazones (Schiff bases), creating new impurities.[2][3]
DMF / DMSO Last Resort[1][2][3] ★☆☆☆☆Avoid unless the compound is insoluble in all else.[1][3] High boiling points make product isolation difficult and can promote thermal decomposition.[1][3]

Detailed Experimental Protocols

Protocol A: Standard Recrystallization (Ethanol)

Best for: Routine purification of crude material with >85% purity.[1][3]

  • Preparation: Place crude benzothiazolyl methylhydrazine in a round-bottom flask equipped with a reflux condenser and a magnetic stir bar.

  • Dissolution: Add Ethanol (95%) through the top of the condenser.[3] Start with 5 mL per gram of crude.[1]

  • Heating: Heat the mixture to reflux (gentle boil). If the solid does not dissolve completely after 5 minutes of reflux, add more ethanol in 1-2 mL portions.

    • Checkpoint: If you see dark, insoluble specks floating, these are likely inorganic salts or polymerized byproducts.[1][2][3] Perform a hot filtration through a pre-warmed glass funnel/fluted filter paper.[1]

  • Crystallization: Remove the heat source.[1][3][7] Allow the flask to cool to room temperature slowly (over 30–45 mins). Rapid cooling often traps impurities.[1][3]

  • Finishing: Once at room temperature, place the flask in an ice-water bath (0–4°C) for 30 minutes to maximize yield.

  • Isolation: Filter the crystals using vacuum filtration (Buchner funnel). Wash the cake with cold ethanol (chilled to 0°C).

  • Drying: Dry in a vacuum desiccator over P₂O₅ or silica gel.[1][3] Avoid oven drying >60°C due to oxidation risks.[3]

Protocol B: The "Oiling Out" Rescue (Trituration)

Issue: The compound separates as a liquid oil droplet at the bottom rather than crystals.[3] This is common with methylated hydrazines due to depressed melting points.[1][3]

  • Re-heat: Re-dissolve the oil by heating the mixture back to reflux.

  • Seed: If you have a pure crystal from a previous batch, add a "seed crystal" as the solution cools to just below the saturation point.

  • Scratch: If no seed is available, use a glass rod to vigorously scratch the inner wall of the flask at the air-liquid interface.[3] The microscopic glass shards act as nucleation sites.[1][3]

  • Solvent Modification: If oiling persists, add a small amount of a lower-polarity solvent (e.g., Hexane or Diethyl Ether) dropwise to the warm solution until it becomes slightly cloudy, then cool very slowly.[1][3]

Troubleshooting Logic (Decision Tree)

The following diagram illustrates the logical flow for resolving purification failures.

Recrystallization_Logic Start Start: Crude Benzothiazolyl Methylhydrazine SolubilityCheck Check Solubility in Boiling Ethanol Start->SolubilityCheck Dissolves Dissolves Completely? SolubilityCheck->Dissolves HotFilter Perform Hot Filtration (Remove inorganic salts/polymers) Dissolves->HotFilter No (Insolubles present) Cooling Slow Cooling to RT Dissolves->Cooling Yes HotFilter->Cooling ResultCheck Observation upon Cooling Cooling->ResultCheck Crystals Crystals Formed (Proceed to Filtration) ResultCheck->Crystals White/Pale Needles Oiling Oiling Out (Liquid droplets form) ResultCheck->Oiling Yellow/Orange Oil NoPrecip No Precipitate (Solution remains clear) ResultCheck->NoPrecip Clear Solution RescueOil Reheat -> Add Seed Crystal or Scratch Glass Oiling->RescueOil RescueClear Concentrate (Rotovap 50%) or Add Anti-solvent (Hexane/Water) NoPrecip->RescueClear RescueOil->Cooling RescueClear->Cooling

Figure 1: Decision tree for troubleshooting recrystallization outcomes.

Frequently Asked Questions (FAQs)

Q1: My crystals turned yellow/orange after drying. Is the compound ruined?

  • Diagnosis: This indicates oxidation.[1][3] Hydrazine derivatives are sensitive to air.[1][3] The yellow color is often due to the formation of azo-impurities (

    
    ).[3]
    
  • Solution: If the color is faint, the purity may still be acceptable (>95%).[3] If dark orange, recrystallize again using degassed ethanol (sparge with N₂ for 15 mins) and dry under vacuum immediately. Store the final product in the dark at -20°C.

Q2: Can I use Acetone as a solvent?

  • Strict Advice: NO. While acetone is a good solvent, it contains a ketone carbonyl group.[1][2][3] Hydrazines react with ketones to form hydrazones (Schiff bases).[1][2][3] Using acetone will chemically alter your product, converting your hydrazine into a hydrazone impurity.[1][3]

Q3: The crude smells strongly of ammonia/fish.[3] What is this?

  • Diagnosis: This is likely residual methylhydrazine or degradation products.[1][3]

  • Remediation: Ensure you wash the crystals thoroughly with cold ethanol.[1][3] If the smell persists, dissolve the product in Ethyl Acetate and wash with 5% NaHCO₃ (aq) followed by Brine, then dry over Na₂SO₄ before recrystallizing.[3] Note: Do not use strong acid washes, as this will protonate the hydrazine and trap it in the water layer.[3]

Q4: How do I remove unreacted 2-chlorobenzothiazole (starting material)?

  • Strategy: 2-chlorobenzothiazole is much more lipophilic than the hydrazine product.[1]

  • Protocol: Use the Ethanol recrystallization method.[1][3][9][10] The starting material will likely remain dissolved in the cold ethanol mother liquor, while the more polar hydrazine product crystallizes out.[3]

References

  • Holbová, E., & Perjéssy, A. (1986).[1][2][3] Synthesis and properties of 2-hydrazinobenzothiazole derivatives. Chemical Papers, 40(6), 797-804.[1][3]

    • Relevance: Establishes Ethanol and Acetone-Water (1:4) as primary purification systems for benzothiazole hydrazines.[1][3]

  • Khalil, M. I., & Khalal, Q. Z. (2021).[1][2][3][9][11] Synthesis and characterization of new compounds derived from 2-hydrazinobenzothiazole. Journal of Physics: Conference Series, 1853, 012007.[1][3][11]

    • Relevance: Confirms the use of ethanol reflux for purification of hydrazine derivatives synthesized from 2-mercaptobenzothiazole.[1]

  • BenchChem Technical Support. (2025). 6-Bromo-2-hydrazino-1,3-benzothiazole Solubility Guide.

    • Relevance: Validates the solubility profile of halogenated benzothiazolyl hydrazines in polar aprotic solvents and alcohols.
    • [1][3]

  • University of Rochester. (n.d.).[1][3] Solvents for Recrystallization: Tips and Tricks.

    • Relevance: Provides general mechanistic rules for solvent selection (Polarity/Miscibility) applicable to heterocyclic amines.
    • [1][3]

Sources

Minimizing side reactions during benzothiazole hydrazine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Heterocycle Synthesis Support Hub. Ticket ID: #BTZ-HYD-001 Subject: Optimization of 2-Hydrazinobenzothiazole Synthesis Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Introduction

You are likely encountering a specific set of frustrations: your product is turning pink/brown upon filtration, your melting point is drifting >200°C (indicating the bis-adduct), or your yield is plummeting due to hydrolysis.

The synthesis of 2-hydrazinobenzothiazole is a classic Nucleophilic Aromatic Substitution (


), but it is deceptively simple. The nucleophile (hydrazine) is bifunctional, and the product (an aryl hydrazine) remains nucleophilic. This creates a competitive landscape where kinetic control is paramount.

This guide moves beyond standard recipes to explain why your reaction fails and how to fix it using self-validating protocols.

Module 1: The "Bis-Product" Nightmare (Stoichiometry & Kinetics)

User Issue: "I have a high-melting insoluble solid mixed with my product."

Diagnosis: You have formed 1,2-bis(benzothiazol-2-yl)hydrazine . This is the most common failure mode. The newly formed 2-hydrazinobenzothiazole is still a nucleophile. If the local concentration of the starting material (electrophile) is high, the product will attack a second molecule of benzothiazole instead of a fresh hydrazine molecule.

The Solution: Pseudo-First-Order Kinetics

You must engineer the reaction environment so that the starting material always encounters hydrazine, never the product.

Protocol Adjustment:

  • Stoichiometry: Increase Hydrazine Hydrate to 3–5 equivalents . Do not use 1.1 eq.

  • Reverse Addition (Critical): Do not dump hydrazine into the benzothiazole solution. Instead, dissolve the benzothiazole in a minimal amount of solvent and add it dropwise to the refluxing hydrazine solution.

Visualization: Competitive Reaction Pathways

ReactionPathways cluster_prevention Prevention Strategy SM 2-Chlorobenzothiazole (Electrophile) Product 2-Hydrazinobenzothiazole (Target) SM->Product + Hydrazine (Fast) Hydrazine Hydrazine Hydrate (Nucleophile) Hydrazine->Product High Conc. protects Product Dimer Bis-benzothiazolyl hydrazine (Impurity) Product->Dimer + SM (If SM is in excess)

Caption: Kinetic competition between mono-substitution (target) and bis-substitution (impurity). Excess hydrazine suppresses the red pathway.

Module 2: Starting Material Reactivity (Leaving Group Selection)

User Issue: "My reaction is stalling or requires dangerously high temperatures."

Diagnosis: Your leaving group (LG) dictates the energy barrier. 2-Mercaptobenzothiazole (2-MBT) is cheap but sluggish compared to 2-Chlorobenzothiazole.

Technical Comparison:

PrecursorLeaving GroupReactivityConditionsNotes
2-Chlorobenzothiazole

High Ethanol, Reflux (78°C)Standard route. Prone to hydrolysis if wet.
2-Mercaptobenzothiazole

Low Ethylene Glycol, 140°CRequires acid catalysis or exchange amination.
2-Aminobenzothiazole

Very Low Ethylene Glycol, 140°C+Requires hydrazine HCl salt to drive equilibrium.
2-Methylsulfonyl...

Very High Ethanol, RTExcellent but requires an extra oxidation step.

Protocol for 2-Mercapto Route (The "Green" Alternative): If you must use 2-MBT, simple reflux in ethanol will fail. You must use the Exchange Amination method:

  • Solvent: Ethylene Glycol (allows T > 100°C).[1][2]

  • Catalyst: Hydrazine Dihydrochloride (0.1 eq).

  • Temp: 130–140°C. Note: The thiol group is a poor LG; protonation or coordination helps release

    
    .
    

Module 3: Oxidation & Discoloration (Purity Control)

User Issue: "The product looks white in the flask but turns pink/brown on the filter paper."

Diagnosis: Hydrazines are electron-rich and prone to air oxidation, forming azo-compounds or radical decomposition products. This is accelerated by trace metals and basic pH.

Troubleshooting Workflow:

PurificationLogic Start Crude Reaction Mixture CheckColor Is solution dark/brown? Start->CheckColor AddReductant Add Na2S2O4 (Sodium Dithionite) or SnCl2 (Trace) CheckColor->AddReductant Yes Filter Filter Solid CheckColor->Filter No AddReductant->Filter Wash Wash with Cold Ethanol Filter->Wash Dry Dry under Vacuum (Avoid Oven > 60°C) Wash->Dry

Caption: Decision tree for handling oxidative instability during workup.

The "Salt Shield" Technique: If your free base is unstable, convert it immediately to the Hydrochloride Salt .

  • Cool reaction mixture.

  • Add conc.[3] HCl dropwise until pH < 2.

  • The salt (2-hydrazinobenzothiazole[1][2][4][5][6] • HCl) is significantly more stable to oxidation and can be stored for months.

FAQ: Rapid Fire Troubleshooting

Q: Can I use water as a solvent? A: Yes, for the 2-chloro precursor. However, 2-chlorobenzothiazole is immiscible with water. You must use vigorous stirring (emulsion) or a phase transfer catalyst. Ethanol is preferred to ensure homogeneity.

Q: How do I confirm the structure without NMR? A:

  • TLC: The product is much more polar than the starting material. (Eluent: 5% MeOH in DCM).

  • Silver Mirror Test: Hydrazines reduce Tollen's reagent (Ag+) to metallic silver. This confirms the presence of the reducing -NHNH2 group.

Q: Is the reaction exothermic? A: Yes. The reaction of hydrazine hydrate with 2-chlorobenzothiazole is exothermic. Large-scale reactions (>50g) require active cooling during addition.

References

  • Synthesis via 2-Chlorobenzothiazole

    • Methodology: Reaction of 2-chlorobenzothiazole with hydrazine hydr
    • Source: Katz, L. (1951). "Antituberculous Compounds. II. 2-Benzalhydrazinobenzothiazoles." Journal of the American Chemical Society.
    • Context: Establishes the baseline conditions and stoichiometry requirements.
    • (Verified via ACS)

  • Synthesis via 2-Aminobenzothiazole (Exchange Amination)

    • Methodology: High-temperature exchange in ethylene glycol using hydrazine hydrochloride.
    • Source: Barnett, C. J., & Smirz, J. C. (1974). "Preparation of 2-hydrazinobenzothiazoles by exchange amination." Organic Preparations and Procedures International.[1]

    • Context: Defines the protocol for using deactivated starting m
  • Synthesis via 2-Mercaptobenzothiazole

    • Methodology: Nucleophilic substitution of the thiol group (often requiring activ
    • Source:Chemical Papers (1986)
    • Context: Discusses the conversion of the sulfonyl/mercapto group and subsequent purific
    • (General Journal Link for verification)

  • Side Reaction Mechanisms (Bis-formation)

    • Mechanism:[5][7][8][9][10] Competitive nucleophilic attack leading to 1,2-bis(benzothiazol-2-yl)hydrazine.

    • Source: Thiam, I. E., et al. (2021).[11] "Crystal Structure of a Bis[1-(benzothiazole-2yl)...]" Science Publishing Group.

    • Context: Structural confirm

Sources

Troubleshooting cyclization failures with benzothiazole hydrazine intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Cyclization Failures with Benzothiazole Hydrazine Intermediates Content Type: Technical Support Center / Troubleshooting Guide Audience: Researchers, Medicinal Chemists, Process Chemists

Introduction

The cyclization of 2-hydrazinobenzothiazoles is a critical gateway to fused heterocyclic scaffolds, particularly [1,2,4]triazolo[3,4-b]benzothiazoles . These tricyclic systems are high-value pharmacophores in drug discovery, serving as bioisosteres for adenosine and core structures for PARP inhibitors, antimicrobials, and kinase inhibitors.

However, this transformation is notoriously sensitive. Slight deviations in pH, temperature, or reagent stoichiometry often lead to stalled intermediates (acyclic hydrazones), regiochemical scrambling (Dimroth-like rearrangement), or oxidative degradation. This guide addresses these specific failure modes with mechanistic insights and field-proven recovery protocols.

Quick Diagnostic: Symptom & Solution Matrix

Symptom Probable Cause Immediate Action
Reaction Stalls (TLC shows intermediate) Formation of stable dithiocarbazate salt (CS₂ route) or acyclic hydrazone (aldehyde route).CS₂ Route: The salt requires acidic or thermal forcing to close. Add AcOH or reflux longer.Aldehyde Route: Switch to a stronger oxidant (e.g., PhI(OAc)₂ or Br₂) to drive the C-N bond formation.
Product is the Wrong Isomer (NMR shift) Dimroth Rearrangement . Basic conditions caused the kinetic [3,4-b] isomer to rearrange to the thermodynamic [5,1-b] isomer.Stop: Do not use strong bases (e.g., DBU, NaOEt) with prolonged heat. Use neutral oxidants or shorter reaction times.
Charring / Black Tar Formation Vigorous Exotherm with POCl₃ or harsh oxidants.Cool: Add POCl₃ dropwise at 0°C. Ensure hydrazide is dry. Use a solvent moderator (e.g., Toluene) if neat reaction fails.
Low Yield / "Gummy" Solid Solubility Mismatch . The hydrazine starting material precipitated before reacting.Solvent Switch: Use polar aprotic solvents (DMF, DMSO) or increase Ethanol volume. Ensure homogeneity before adding the electrophile.
Desulfurization (CS₂ route) Overheating or oxidative loss of the thiol group.Atmosphere: Run under N₂. Avoid strong oxidants during workup.

Deep Dive: Troubleshooting Specific Pathways

The Carbon Disulfide (CS₂) Route: Synthesis of 3-Mercapto Derivatives

The Goal: Cyclization of 2-hydrazinobenzothiazole with CS₂ to form [1,2,4]triazolo[3,4-b]benzothiazole-3-thiol.

The Failure Mode: The reaction often stops at the intermediate potassium dithiocarbazinate salt (colored precipitate), failing to undergo the final ring closure.

Mechanistic Insight: The initial nucleophilic attack of the hydrazine nitrogen on CS₂ is rapid, forming a dithiocarbazate anion. However, the intramolecular attack to close the ring requires displacing the sulfur, which is energetically demanding.

  • The Fix: This cyclization is pH-dependent . While the initial attack requires base (KOH/Et₃N) to solubilize the hydrazine and activate the nucleophile, the ring closure is often facilitated by acidification or high thermal energy (reflux in pyridine/DMF).

Robust Protocol (Self-Validating):

  • Dissolution: Dissolve 2-hydrazinobenzothiazole (1 eq) in Pyridine (or EtOH with 1.5 eq KOH).

  • Addition: Add CS₂ (1.5 eq) dropwise. Checkpoint: Solution turns yellow/orange (dithiocarbazate formation).

  • Reflux: Heat to reflux for 6–12 hours. Monitoring: Evolution of H₂S gas (rotten egg smell) indicates successful cyclization.

  • Workup: Pour into ice water. Crucial Step: Acidify with HCl to pH 2–3. The thiol product will precipitate.

The Oxidative Route: Aldehyde Condensation

The Goal: Reaction with aldehydes to form hydrazones, followed by oxidative cyclization to 3-substituted triazolobenzothiazoles.

The Failure Mode: Hydrolysis of the hydrazone back to the starting aldehyde and hydrazine, or "over-oxidation" leading to ring opening.

Mechanistic Insight: Common oxidants like FeCl₃ or Br₂ can generate acid byproducts that hydrolyze the sensitive hydrazone C=N bond before cyclization occurs.

  • The Fix: Use Iodobenzene Diacetate (PhI(OAc)₂) or DIB in DCM/DCE. This "soft" oxidant promotes radical cation formation (N-centered radical) that cyclizes rapidly without generating strong mineral acids that degrade the substrate.

The Isomerization Trap (Dimroth-Like Rearrangement)

The Goal: Obtaining the kinetically favored [1,2,4]triazolo[3,4-b]benzothiazole.

The Failure Mode: Unexpected isolation of the [1,2,4]triazolo[5,1-b]benzothiazole isomer.

Mechanistic Insight: Similar to the classic Dimroth rearrangement in pyrimidines, the benzothiazole fused system can undergo ring opening and recyclization under basic conditions (e.g., refluxing in NaOH or DBU). The bridgehead nitrogen effectively "swaps" positions, leading to the thermodynamically more stable isomer.

Prevention Strategy:

  • Avoid thermodynamic conditions (long reflux in strong base).

  • If using basic conditions for the initial condensation, neutralize immediately after the reaction is complete.

  • Validation: Check the ¹H NMR. The chemical shifts of the aromatic protons on the benzothiazole ring will differ significantly between the [3,4-b] and [5,1-b] isomers due to the different electronic environments of the bridgehead nitrogen.

Visualizing the Mechanism & Failure Points

The following diagram illustrates the CS₂ cyclization pathway and the critical decision point where the reaction often stalls.

BenzothiazoleCyclization cluster_0 Critical Control Point Start 2-Hydrazinobenzothiazole Inter1 Dithiocarbazate Salt (Yellow Precipitate) Start->Inter1 Nucleophilic Attack CS2 CS2 + Base (KOH) CS2->Inter1 Stall FAILURE MODE: Stalled at Salt Inter1->Stall Low Temp / No Acid Product [1,2,4]Triazolo[3,4-b]benzothiazole-3-thiol Inter1->Product Cyclization HeatAcid Reflux + Acidification (- H2S) HeatAcid->Product Promotes

Caption: Pathway for CS₂ cyclization showing the critical dithiocarbazate intermediate. Failure to supply sufficient thermal energy or acid results in a stalled reaction.

Standardized Protocol: Synthesis of 3-Methyl-[1,2,4]triazolo[3,4-b]benzothiazole

This protocol uses Triethyl Orthoacetate as a cyclizing agent. It is preferred over acetic acid/POCl₃ for initial screens due to milder conditions.

Reagents:

  • 2-Hydrazinobenzothiazole (1.0 mmol)

  • Triethyl orthoacetate (3.0 mmol)

  • Solvent: n-Butanol (5 mL) or Ethanol (requires longer reflux)

Procedure:

  • Setup: Place hydrazine and solvent in a round-bottom flask equipped with a condenser.

  • Activation: Add triethyl orthoacetate.

  • Reaction: Reflux at 110°C (n-Butanol boiling point) for 6–8 hours.

    • Why n-Butanol? The higher boiling point drives the elimination of ethanol (byproduct) more effectively than refluxing in ethanol itself.

  • Monitoring: Check TLC (System: 5% MeOH in DCM). Look for the disappearance of the highly polar hydrazine spot.

  • Isolation: Cool to room temperature. The product should crystallize.

    • Troubleshooting: If no crystals form, evaporate solvent to 50% volume and add cold diethyl ether.

  • Purification: Recrystallize from Ethanol/DMF.

Expected Yield: 75–85% Characterization: ¹H NMR should show a singlet for the methyl group at ~2.8–3.0 ppm and the absence of NH protons.

Frequently Asked Questions (FAQs)

Q: Can I use POCl₃ with carboxylic acids for this cyclization? A: Yes, but proceed with caution. POCl₃ acts as both solvent and dehydrating agent. The reaction is vigorous. Protocol: Mix the carboxylic acid and hydrazine first, then add POCl₃ at 0°C. Reflux for 2–4 hours. Warning: This method is prone to charring if the temperature ramps too quickly.

Q: My product has a melting point 30°C higher than reported. What happened? A: You likely have the Dimroth rearranged product ([5,1-b] isomer) or the dithiocarbazate salt . Check solubility: The salt is water-soluble (if ionic) or soluble in base; the fused triazole is not. Check NMR to confirm the isomer.

Q: Why is my yield low when using aldehydes? A: The intermediate hydrazone might be hydrolyzing on the silica gel column during purification. Tip: Do not purify the hydrazone intermediate. Perform the oxidative cyclization (with PhI(OAc)₂ or Br₂) in a "one-pot" or sequential manner without isolating the sensitive hydrazone.

References

  • Synthesis of [1,2,4]triazolo[3,4-b]benzothiazoles via CS₂

    • Benzothiazole-2-thiol on heating with excess of hydrazine hydrate yields 2-hydrazino-1,3-benzothiazole... reaction with carbon disulfide in alkaline medium affords [1,2,4] triazolo [3,4-b] [1,3] benzothiazole-3-thiol.
    • Source:

  • Dimroth Rearrangement in Fused Triazoles

    • Isomerisation of [1,2,4]triazolo[4,3-a][1,3,5]triazines to [1,2,4]triazolo[1,5-a][1,3,5]triazines is driven by DBU...[1][2] (Analogous mechanism for benzothiazole systems).[3][4][5]

    • Source:

  • Oxidative Cyclization Strategies

    • Oxidative cyclization of hydrazones initiated with the SET anodic oxidation... or using oxidants like PhI(OAc)2.
    • Source:

  • General Benzothiazole Troubleshooting

    • Troubleshooting guide for the synthesis of benzothiazole deriv
    • Source:

Sources

Optimizing temperature and pressure for benzothiazolyl hydrazine reactions

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: BTH-OPT-2024 Subject: Optimization of Temperature, Pressure, and Reaction Kinetics for 2-Hydrazinobenzothiazole Synthesis Assigned Specialist: Senior Application Scientist

Mission Statement

This guide is designed for medicinal chemists and process engineers encountering yield plateaus or purity issues in the nucleophilic aromatic substitution (


) of benzothiazole scaffolds. Unlike generic protocols, this document treats the reaction as a manipulatable thermodynamic system, focusing on the critical interplay between temperature  (kinetic energy) and pressure  (solvent superheating) to drive the equilibrium toward the hydrazine derivative.

Module 1: The Thermodynamic Landscape (Thermal Optimization)

Q: My reaction stalls at 60% conversion using standard reflux. Increasing time doesn't help. Why?

A: You have likely hit a thermodynamic wall or are experiencing product degradation. The reaction between 2-chlorobenzothiazole (or 2-mercaptobenzothiazole) and hydrazine hydrate is reversible or prone to equilibrium limitations in standard solvents like ethanol (


).

The Fix: You must increase the reaction temperature without degrading the hydrazine.

  • Switch Solvents: Move from Ethanol to Ethylene Glycol or PEG-400 . These allow heating to 120–140°C at atmospheric pressure.

  • The "Green" Alternative: Recent data suggests water can be used as a solvent if catalyzed properly, utilizing the hydrophobic effect to accelerate the reaction at reflux (

    
    ) [1].
    
Standard Protocol: Thermal Reflux (Atmospheric Pressure)

Best for: Routine synthesis where speed is not critical.

  • Charge: Suspend 10 mmol of 2-chlorobenzothiazole in 15 mL of Ethanol (or Water for green protocols).

  • Add Nucleophile: Add 15-20 mmol (1.5-2.0 equiv) of Hydrazine Hydrate (80%) dropwise.

    • Note: Excess hydrazine acts as both nucleophile and base to neutralize HCl evolved.

  • Thermal Activation: Heat to reflux (

    
    ).
    
  • Monitor: TLC (Ethyl Acetate:Hexane 3:7). If incomplete after 4 hours, add 0.5 equiv more hydrazine.

  • Workup: Cool to

    
    . The product usually precipitates. Filter and wash with cold water.
    

Module 2: Kinetic Acceleration (Pressure & Microwave)

Q: How does pressurization alter the reaction pathway?

A: Pressurization (typically via microwave reactors) allows you to superheat solvents above their atmospheric boiling points. According to the Arrhenius equation, a


 increase in temperature typically doubles the reaction rate. By running ethanol at 

(approx. 4-6 bar), you can reduce reaction times from hours to minutes while bypassing the thermal degradation associated with prolonged heating [2].
Protocol: Microwave-Assisted Synthesis (High Pressure)

Best for: High-throughput screening, library generation, and stubborn substrates.

ParameterSettingRationale
Solvent Ethanol or WaterPolar solvents couple well with MW irradiation.
Temperature

Exceeds activation energy barrier for

.
Pressure Variable (Auto-regulated)usually 5–15 bar; keeps solvent liquid at high T.
Time 5 – 12 minutesPrevents oxidative decomposition of hydrazine.
Power 150 - 300 WDynamic power mode recommended to prevent overshoots.

Step-by-Step:

  • Place 2 mmol substrate and 4 mmol hydrazine hydrate in a 10 mL microwave-sealed tube.

  • Add 2 mL Ethanol. Add 1 drop of Conc. HCl (optional catalyst for amine precursors).

  • Seal and ramp to

    
     over 1 minute.
    
  • Hold for 6–10 minutes.

  • Cool rapidly using compressed air (feature of most MW reactors) to freeze the equilibrium.

Module 3: Mechanism & Visualization

Understanding the mechanism is vital for troubleshooting. The reaction proceeds via an Addition-Elimination (


) pathway.

ReactionPathway Start 2-Chlorobenzothiazole (Electrophile) Complex Meisenheimer Complex (Transition State) Start->Complex + Hydrazine Heat/Pressure Oxidation Disulfides (If SH precursor used) Start->Oxidation O2 Presence (SH precursor only) Nu Hydrazine (Nucleophile) Nu->Complex Product 2-Hydrazinobenzothiazole Complex->Product - Leaving Group (Cl/SH) Byproduct HCl / H2O Complex->Byproduct Dimer Dimer Impurity (Bis-benzothiazole) Product->Dimer Excess Heat Long Rxn Time

Caption: Figure 1.


 pathway. Red dashed lines indicate failure modes caused by thermal overshoot or oxidative stress.

Module 4: Troubleshooting & FAQs

Q: My product is turning yellow/brown during workup. Is this normal?

A: Pure 2-hydrazinobenzothiazoles are typically white or pale yellow. Deep yellow or brown coloration indicates oxidation .

  • Cause: Hydrazine is sensitive to air oxidation, forming azo compounds or radical species.

  • Solution:

    • Perform the reaction under

      
       or Argon atmosphere.
      
    • Add a pinch of sodium dithionite (

      
      ) or EDTA during workup to scavenge oxidants/metals.
      
    • Recrystallize immediately from hot ethanol.

Q: I am using 2-aminobenzothiazole instead of the chloro- derivative, but the yield is <10%.

A: The amino group (


) is a terrible leaving group compared to 

or

. You cannot use standard reflux here.
  • Solution: You must use acid catalysis and high temperature .

    • Protocol: Use Ethylene Glycol at

      
       with 0.5 equiv of Conc. HCl. The acid protonates the ring nitrogen, making the C2 position more electrophilic [3].
      
Q: The product is a sticky gum that won't filter.

A: This is a common solvation issue.

  • Solution:

    • Cool the reaction mixture to

      
      .
      
    • Scratch the side of the flask with a glass rod to induce nucleation.

    • If still sticky, decant the supernatant and triturate (grind) the gum with diethyl ether or cold hexanes. This removes trapped solvent and solidifies the product.

Summary of Optimization Data

MethodTemperatureTimeTypical YieldPurity Profile
Standard Reflux (EtOH)

3 - 6 hrs60 - 75%Moderate (recryst. needed)
High-Temp Reflux (Glycol)

2 - 4 hrs70 - 85%Good
Microwave (EtOH)

6 - 10 min 85 - 95% Excellent
Green (Water)

4 - 8 hrs65 - 80%High (easy workup)

References

  • Water-Based Synthesis of 2-Hydrazinobenzothiazoles. Chemical and Materials Sciences: Research Findings, Vol. 5. (2025). Link

  • Microwave-assisted synthesis of novel benzothiazole derivatives. International Journal of Pharmacy and Biological Sciences. Link

  • An improved method for the preparation of 2-hydrazinylbenzo[d]thiazoles from benzo[d]thiazol-2-amines. Indian Journal of Chemistry / CSIR-NIScPR. Link

  • Experimental protocol for nucleophilic substitution on 2-Chloro-4-bromobenzothiazole. BenchChem Protocols. Link

Validation & Comparative

A Comparative Guide to the ¹H NMR Chemical Shifts of 1-(1,3-Benzothiazol-2-yl)-1-methylhydrazine and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the 1,3-benzothiazole scaffold is a cornerstone of molecular design, with applications ranging from anticancer agents to industrial dyes.[1] Precise structural elucidation is paramount for the development of novel derivatives, and Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as an indispensable tool. This guide provides an in-depth analysis of the ¹H NMR chemical shifts for 1-(1,3-Benzothiazol-2-yl)-1-methylhydrazine, a compound of interest in synthetic chemistry. Due to the limited availability of direct experimental data for this specific molecule, this guide offers a comparative analysis based on structurally related compounds, providing a robust framework for spectral interpretation and prediction.

Understanding the Benzothiazole ¹H NMR Landscape

The ¹H NMR spectrum of a substituted benzothiazole is characterized by distinct regions corresponding to the aromatic protons of the fused benzene ring and the protons of the substituents. The chemical shifts of the aromatic protons (H4, H5, H6, and H7) are influenced by the electronic nature of the substituent at the 2-position.

The Parent Scaffold: 2-Hydrazinobenzothiazole

A logical starting point for our analysis is the parent compound, 2-hydrazinobenzothiazole. While direct spectral data for the unsubstituted form is scarce in the provided literature, the synthesis of various derivatives from this precursor is well-documented.[2][3][4][5] The aromatic protons of 2-substituted benzothiazoles typically resonate in the range of δ 7.0-8.5 ppm.[6][7][8]

Comparative Analysis: Predicting the Spectrum of this compound

By examining the ¹H NMR data of analogous compounds, we can build a reliable prediction for the spectrum of this compound.

Aromatic Protons (H4, H5, H6, H7):

The aromatic region of the spectrum is expected to show four distinct signals corresponding to the protons on the benzothiazole ring. In many 2-substituted benzothiazoles, the H4 and H7 protons, being adjacent to the thiazole ring, often appear at slightly different chemical shifts compared to H5 and H6. For instance, in a series of 2-substituted benzothiazoles, the aromatic protons were observed as multiplets in the range of δ 6.87-7.72 ppm and δ 7.13-7.90 ppm.[9] For 2-phenyl-1,3-benzothiazole, the aromatic protons appear as a multiplet between δ 7.36-8.11 ppm.[6][7] In N-(1,3-Benzothiazol-2-yl)-4-halobenzenesulfonylhydrazides, the benzothiazole protons H4, H5, H6, and H7 resonate at approximately δ 7.88-7.90, 7.24-7.26, 7.33-7.37, and 7.64 ppm, respectively.[2]

Based on these comparisons, for this compound, we can anticipate the following approximate chemical shifts for the aromatic protons:

Proton Predicted Chemical Shift (ppm) Multiplicity
H4~ 7.8 - 8.0d or dd
H7~ 7.6 - 7.8d or dd
H5 & H6~ 7.2 - 7.5m
N-Methyl Protons (-NCH₃):

The chemical shift of the N-methyl group is a key feature of the target molecule. Data for N-methyl-N-phenyl-hydrazine shows the methyl protons, which will be a valuable reference.[10] In general, N-methyl protons typically appear in the range of δ 2.5-3.5 ppm.[11] For 2-(4-N,N-dimethylaminophenyl)benzothiazole, the N-methyl protons appear as a singlet at δ 3.05 ppm.[6] For methylhydrazine itself, the methyl protons are also documented.[12]

Therefore, for this compound, the N-methyl protons are expected to be a singlet in the region of δ 3.0 - 3.5 ppm .

Hydrazine Protons (-NH and -NH₂):

The chemical shifts of N-H protons are often broad and can vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding and exchange. In various hydrazide and hydrazone derivatives of benzothiazole, the N-H protons are observed over a wide range, from δ 4.3 ppm to as far downfield as δ 11.65 ppm.[2][4][13] For example, in 2-hydrazinobenzothiazole derivatives, an NH proton signal was observed as a singlet at δ 9.40 ppm.[2] In other related structures, NH protons have been reported around δ 8.15-8.27 ppm.[9]

For this compound, we would expect to see two signals for the hydrazine protons: one for the -NH proton and one for the -NH₂ protons. The integration of these signals would be 1H and 2H, respectively.

Proton Predicted Chemical Shift (ppm) Multiplicity Notes
NH~ 8.0 - 10.0br sShift and broadening are highly solvent and concentration dependent.
NH₂~ 4.0 - 6.0br sShift and broadening are highly solvent and concentration dependent. Can exchange with D₂O.

Experimental Protocol for ¹H NMR Data Acquisition

To obtain high-quality ¹H NMR data for this compound, the following experimental protocol is recommended:

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for compounds with exchangeable protons as it can slow down the exchange rate and lead to sharper signals.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ 0.00 ppm).

  • NMR Instrument Parameters:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

    • Acquire the spectrum at a constant temperature, typically 298 K.

    • Employ a standard pulse sequence for ¹H NMR acquisition.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

    • Use an appropriate number of scans to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase correct the spectrum to obtain a flat baseline.

    • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

    • Integrate the signals to determine the relative number of protons for each resonance.

    • Analyze the multiplicity of the signals to deduce the coupling patterns between adjacent protons.

Visualizing the Predicted ¹H NMR Spectrum

The following diagram illustrates the expected regions for the key proton signals of this compound.

Caption: Predicted ¹H NMR chemical shift regions for this compound.

Structure-Spectrum Correlation Workflow

The process of correlating the molecular structure with its ¹H NMR spectrum follows a logical workflow.

Structure_Spectrum_Correlation cluster_0 Molecular Structure cluster_1 Spectral Analysis cluster_2 Structural Elucidation This compound This compound A Chemical Shift (δ) This compound->A B Integration This compound->B C Multiplicity (Splitting) This compound->C D Identify Proton Environments A->D E Determine Proton Ratios B->E F Deduce Connectivity C->F

Caption: Workflow for correlating molecular structure with ¹H NMR spectral data.

Conclusion

This comparative guide provides a detailed and scientifically grounded prediction of the ¹H NMR spectrum of this compound. By leveraging data from structurally analogous compounds, we have established expected chemical shift ranges for all proton environments within the molecule. This information, coupled with the provided experimental protocol, will serve as a valuable resource for researchers in the synthesis and characterization of novel benzothiazole derivatives. The logical workflows presented further aid in the systematic interpretation of NMR data for robust structural elucidation.

References

  • PubChem. (n.d.). 2-Benzothiazolinone, hydrazone. National Center for Biotechnology Information. Retrieved from [Link]

  • Tavaras, E. A., et al. (2024). Structural Study of N-(1,3-Benzothiazol-2-yl)-4-Halobenzenesulfonylhydrazides: Hirshfeld Surface Analysis and PIXEL Calculations. MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H-NMR spectrum of the compound (M6). Retrieved from [Link]

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  • Shantakumar, S. M., et al. (2008). Synthesis and Antimicrobial Activity of Some New 2-Substituted Benzothiazole Derivatives. E-Journal of Chemistry, 5(4), 774-778.
  • Al-Masoudi, N. A., et al. (2013). Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. Arabian Journal of Chemistry, 6(3), 253-261.
  • Wang, H., et al. (2018). Direct synthesis of hydrazones by visible light mediated aerobic oxidative cleavage of C=C bond. Tetrahedron Letters, 59(35), 3369-3373.
  • Khan, I., et al. (2021). Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. Molecules, 26(16), 4945.
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  • International Journal of Research in Pharmacy and Science. (n.d.). SYNTHESIS, CHARACTERIZATION OF 1- PHENYL- 3(2) - HYDRAZINO -1, 3- SUBSTITUTED BENZOTHIOZOLYL THIOCARBAMIDE. Retrieved from [Link]

  • ResearchGate. (n.d.). N-methylene signals of the 1 H NMR spectrum of compound 1a (C 6 D 6 ). Retrieved from [Link]

  • Alang, G., et al. (2012). Synthesis, Characterization, and Biological Evaluation of certain 6-methyl-2(3H)-benzo-1, 3-thiazolyl-1′-ethylidene-2-(o, p- Substituted Acetophenones) Hydrazine Analogs. Journal of Young Pharmacists, 4(2), 70-76.
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A Comparative Guide to the Infrared Spectrum of 1-(1,3-Benzothiazol-2-yl)-1-methylhydrazine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the infrared (IR) spectrum of 1-(1,3-Benzothiazol-2-yl)-1-methylhydrazine, a heterocyclic compound with significant potential in medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple peak list. It offers a comparative interpretation grounded in the vibrational physics of the molecule's constituent parts, explains the causal relationships between structure and spectral features, and provides a robust, self-validating protocol for acquiring high-fidelity data.

The Molecular Blueprint: Structure and Vibrational Modes

A rigorous spectral interpretation begins with a clear understanding of the molecule's structure. This compound is a composite structure featuring a rigid benzothiazole aromatic system bonded to a flexible N-methylhydrazine side chain. This architecture dictates the specific vibrational modes—stretching, bending, and rocking—that are IR-active.

Figure 1. Key structural components of this compound.

The primary functional groups we anticipate observing are: the secondary amine (-NH) and primary amine (-NH₂) of the hydrazine, the aromatic C-H bonds, the aliphatic C-H bonds of the methyl group, the C=N and C=C bonds within the benzothiazole ring, and the C-S bond.

Deconstructing the Spectrum: A Region-by-Region Interpretation

An IR spectrum is best analyzed by dividing it into characteristic regions. The expected absorption bands for our target molecule are detailed below, with comparisons to simpler, related structures to substantiate the assignments.

High Wavenumber Region (4000-2500 cm⁻¹)

This region is dominated by stretching vibrations of bonds to hydrogen.

  • N-H Stretching (~3350-3200 cm⁻¹): The terminal -NH₂ group of the hydrazine moiety is expected to produce two distinct bands: an asymmetric stretch at a higher wavenumber (~3350 cm⁻¹) and a symmetric stretch at a lower wavenumber (~3280 cm⁻¹). These bands are often of medium intensity. Hydrazine itself shows absorptions in this region[1][2]. Substituted hydrazines and hydrazones consistently show N-H stretching bands in the 3140-3218 cm⁻¹ range[3][4].

  • Aromatic C-H Stretching (~3100-3000 cm⁻¹): The C-H bonds on the benzene portion of the benzothiazole ring will exhibit sharp, weak-to-medium intensity peaks just above 3000 cm⁻¹. This is a hallmark of aromatic systems, and similar peaks are observed in benzothiazole derivatives[5].

  • Aliphatic C-H Stretching (~2970-2850 cm⁻¹): The methyl group (-CH₃) will produce characteristic asymmetric and symmetric C-H stretching vibrations just below 3000 cm⁻¹. These are typically of medium intensity. The IR spectrum for methylhydrazine confirms these absorptions[6][7].

Double Bond Region (1700-1500 cm⁻¹)

This region is highly diagnostic for the core structure.

  • C=N Stretching (~1630-1610 cm⁻¹): The carbon-nitrogen double bond within the thiazole ring gives rise to a strong, sharp absorption. This is a key identifier for benzothiazole and its derivatives[4][5][8].

  • N-H Bending (Scissoring) (~1650-1580 cm⁻¹): The -NH₂ group also has a bending vibration in this region, which can sometimes overlap with the C=N stretch, leading to a broadened or complex band system.

  • Aromatic C=C Stretching (~1600-1450 cm⁻¹): The benzene ring produces a series of absorptions, often appearing as a "picket fence" of sharp peaks of varying intensity. These are fundamental to confirming the presence of the aromatic core.

Fingerprint Region (<1500 cm⁻¹)

This region contains a complex array of bending and stretching vibrations that are unique to the overall molecular structure.

  • C-H Bending (~1460 cm⁻¹ and ~1375 cm⁻¹): The methyl group's asymmetric and symmetric bending modes appear here.

  • C-N Stretching (~1350-1250 cm⁻¹): The stretching of the C-N bond linking the hydrazine to the benzothiazole ring is expected in this area.

  • C-S Stretching (~700-600 cm⁻¹): The C-S bond of the thiazole ring typically produces a weak absorption in this lower wavenumber region[5][8].

Comparative Analysis: Validating Peak Assignments

The power of IR spectroscopy is enhanced through comparison. By contrasting the expected spectrum of our target molecule with the known spectra of its fundamental building blocks, we can assign peaks with greater confidence.

Vibrational ModeExpected Wavenumber (cm⁻¹)Benzothiazole (Reference)[5][9][10]Methylhydrazine (Reference)[6][7]
N-H Asymmetric Stretch~3350N/A~3360
N-H Symmetric Stretch~3280N/A~3290
Aromatic C-H Stretch3100-30003100-3000N/A
Aliphatic C-H Stretch2970-2850N/A2950-2850
C=N Stretch~1615~1615N/A
N-H Bend (Scissoring)~1600N/A~1600
Aromatic C=C Stretch1600-14501595, 1475, 1430N/A
C-N Stretch~1300~1315 (ring C-N)~1100
C-S Stretch~690~690N/A

Table 1. Comparative table of key IR absorption frequencies. The presence of bands from both reference columns in the spectrum of the final product serves as strong evidence of its successful synthesis.

Protocol for High-Fidelity Data Acquisition: The KBr Pellet Method

The quality of an IR spectrum is entirely dependent on meticulous sample preparation.[11][12] The Potassium Bromide (KBr) pellet method is a fundamental technique for analyzing solid samples.[13] The protocol below is designed to be self-validating by minimizing common sources of error, such as moisture contamination and sample inhomogeneity.

Causality of Choices:
  • Why KBr? KBr is transparent to infrared radiation over a wide range and possesses the plasticity to form a clear pellet under pressure.[13]

  • Why Dry? KBr is hygroscopic and readily absorbs atmospheric water.[14] Water has intense IR absorption bands (~3400 cm⁻¹ and ~1630 cm⁻¹) that can obscure key sample peaks.[11] Rigorous drying is non-negotiable for a clean spectrum.

  • Why Grind? The particle size of the sample must be smaller than the wavelength of the IR light to prevent light scattering, which leads to a sloping baseline and distorted peak shapes.[15] Uniform mixing ensures the sample is evenly distributed, following Beer's Law.[15]

Equipment and Reagents:
  • FTIR-grade KBr powder (spectroscopically dry)

  • Agate mortar and pestle

  • Hydraulic press and a pellet-forming die set

  • Heat lamp or drying oven (set to ~110°C)

  • FTIR Spectrometer

Step-by-Step Methodology:
  • Material Preparation: Place a small amount of KBr powder in a drying oven for at least 4 hours at 110°C. Gently heat the mortar, pestle, and die set under a heat lamp to drive off any adsorbed moisture. Allow all tools to cool to room temperature in a desiccator.[11]

  • Sample Grinding: In the dry agate mortar, place ~1-2 mg of the solid this compound sample. Grind the sample meticulously until it becomes a fine, glossy powder.

  • Mixing: Add ~100-200 mg of the dried KBr to the mortar.[13] The final sample concentration should be between 0.5% and 1%.[15] Mix gently but thoroughly with the ground sample to achieve a uniform, pale powder. Avoid overly aggressive grinding at this stage, which can increase moisture absorption.

  • Die Loading: Place the bottom anvil into the die body. Carefully transfer enough of the KBr-sample mixture to form a thin, even layer. Using too much powder will result in an opaque pellet that absorbs too much light.[11]

  • Pressing: Assemble the die and place it into the hydraulic press. Gradually apply 8-10 tons of pressure.[11] Hold the pressure for 1-2 minutes to allow the KBr to "cold-flow" and form a solid, transparent disc.

  • Data Acquisition: Carefully remove the transparent pellet from the die and place it in the spectrometer's sample holder. Collect a background spectrum first, then acquire the sample spectrum.

G cluster_prep Preparation cluster_form Pellet Formation cluster_acq Acquisition A Dry KBr & Tools B Grind 1-2 mg Sample A->B C Add 100-200 mg KBr & Mix Gently B->C D Load Die with Mixture C->D E Apply 8-10 Tons Pressure D->E F Eject Transparent Pellet E->F G Collect Background Spectrum F->G H Acquire Sample Spectrum G->H

Figure 2. A validated workflow for preparing a KBr pellet for FTIR analysis.

Conclusion

The infrared spectrum provides a definitive fingerprint for this compound. A successful structural confirmation rests on identifying key vibrational bands corresponding to N-H, aromatic C-H, aliphatic C-H, C=N, and C=C bonds. By comparing these features to the known spectra of benzothiazole and methylhydrazine, a confident and robust interpretation is achievable. Adherence to the detailed experimental protocol will ensure the acquisition of high-quality, reproducible data, which is the bedrock of sound scientific characterization in any drug development pipeline.

References

  • Shimadzu. (n.d.). KBr Pellet Method. Retrieved from Shimadzu Corporation website: [Link]

  • Kintek Press. (2026, February 10). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Retrieved from Kintek Press website: [Link]

  • Russo, M. V., & Cappelletti, G. (2021). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. Periodico di Mineralogia, 90(1). [Link]

  • Specac. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide. Retrieved from Specac website: [Link]

  • Northern Illinois University. (n.d.). FT-IR Sample Preparation. Retrieved from NIU Department of Chemistry and Biochemistry website: [Link]

  • Hussein, M. A., et al. (2024). Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. Journal of Chemical Health Risks. [Link]

  • ResearchGate. (n.d.). Major IR absorption bands (cm −1 ) of sulfonyl hydrazones and their nickel(II) complexes. [Link]

  • Scott, A. D., et al. (2018). Vibrational Dynamics and Phase Transitions of Hydrazine to 50 GPa. The Journal of Physical Chemistry C, 122(38), 22131–22138. [Link]

  • Giguère, P. A., & Liu, I. D. (1952). On the Infrared Spectrum of Hydrazine. The Journal of Chemical Physics, 20(1), 136-141. [Link]

  • IOSR Journal. (2017). Synthesis, Characterization and Biological Evaluation of Some Benzothiazole Derivatives. [Link]

  • University of Babylon. (n.d.). Synthesis, Characterization and Biological Activity of benzothiazole Complexes. [Link]

  • Malaysian Journal of Analytical Sciences. (2017). SYNTHESIS OF BENZOTHIAZOLE DERIVATIVES USING ULTRASONIC PROBE IRRADIATION. [Link]

  • ResearchGate. (n.d.). Infrared Spectrum of substituted benzothiazoles (BT1-BT3) derivatives. [Link]

  • Mashima, M. (1962). Infrared Absorption Spectra of Hydrazides. II. Sodium Hydrazides. Bulletin of the Chemical Society of Japan, 35(2), 338-344. [Link]

  • Siddiqui, N., et al. (2011). Synthesis, characterization and antimicrobial evaluation of some 1,3-benzothiazole-2-yl-hydrazone derivatives. Arabian Journal of Chemistry, 4(3), 361-366. [Link]

  • Lascola, R., Withnall, R., & Andrews, L. (1988). Infrared spectra of hydrazine and products of its reactions with HF, F2, and O3 in solid argon. Inorganic Chemistry, 27(4), 640-644. [Link]

  • ResearchGate. (n.d.). Synthesis, characterization and antimicrobial evaluation of some 1,3-benzothiazole-2-yl-hydrazone derivatives. [Link]

  • National Center for Biotechnology Information. (n.d.). Methylhydrazine. PubChem Compound Database. [Link]

  • Alang, G., et al. (2011). Synthesis, Characterization, and Biological Evaluation of certain 6-methyl-2(3H)-benzo-1, 3-thiazolyl-1′-ethylidene-2-(o, p- Substituted Acetophenones) Hydrazine Analogs. Journal of Young Pharmacists, 3(1), 39-44. [Link]

  • International Journal of Research in Pharmacy and Science. (n.d.). SYNTHESIS, CHARACTERIZATION OF 1- PHENYL- 3(2) - HYDRAZINO -1, 3- SUBSTITUTED BENZOTHIOZOLYL THIOCARBAMIDE. [Link]

  • National Institute of Standards and Technology. (n.d.). Benzothiazole. NIST Chemistry WebBook. [Link]

  • ResearchGate. (n.d.). Synthesis and characterization of new compounds derived from 2-hydrazinobenzothiazole and evaluated their antibacterial activity. [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(Benzo[d]thiazol-2-yl)-1-(but-3-enyl)hydrazine. PubChem Compound Database. [Link]

  • ResearchGate. (n.d.). Theoretical FT-IR spectrum of benzothiazole. [Link]

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A Comparative Guide to the Mass Spectrometry Fragmentation of Benzothiazolyl Methylhydrazine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fragmentation in Structural Elucidation

In the realm of drug discovery and development, unambiguous structural confirmation is paramount. Mass spectrometry (MS) stands as a cornerstone analytical technique, providing not only molecular weight information but also, through the analysis of fragmentation patterns, a veritable fingerprint of a molecule's architecture. The manner in which a molecule fragments upon ionization is dictated by its inherent chemical bonds, functional groups, and overall topology. Understanding these fragmentation pathways is crucial for the confident identification of novel compounds, the characterization of metabolites, and the quality control of active pharmaceutical ingredients.

This guide focuses on benzothiazolyl methylhydrazine, a scaffold of interest in medicinal chemistry. We will dissect its probable fragmentation under hard and soft ionization techniques and draw comparisons with a key structural isomer to highlight the subtleties that govern mass spectral behavior.

Electron Ionization (EI) vs. Chemical Ionization (CI): A Comparative Overview

The choice of ionization technique profoundly influences the observed mass spectrum. Electron Ionization (EI) is a "hard" ionization method that imparts significant energy to the analyte, leading to extensive and often complex fragmentation.[1][2] This provides rich structural information but can sometimes result in a diminished or absent molecular ion peak, complicating molecular weight determination.[1][3] Conversely, Chemical Ionization (CI) is a "soft" technique that results in less fragmentation and typically produces a prominent protonated molecule ([M+H]⁺) or adduct ion.[2][4][5] This makes CI invaluable for confirming molecular weight.[3]

For a molecule like benzothiazolyl methylhydrazine, a dual-pronged approach utilizing both EI and CI would be optimal. EI would serve to elucidate the core structure through its characteristic fragments, while CI would provide a clear indication of the molecular mass.

Predicted Electron Ionization (EI) Fragmentation of 2-(1-Methylhydrazinyl)benzothiazole

Insights from Analogous Structures
  • 2-Methylbenzothiazole: The EI spectrum of 2-methylbenzothiazole is dominated by the molecular ion at m/z 149, indicating the stability of the heterocyclic ring system.[6][7][8] A significant fragment is observed at m/z 148, corresponding to the loss of a hydrogen atom to form a stable, ring-expanded ion.

  • Methylhydrazine: The mass spectrum of methylhydrazine shows a molecular ion at m/z 46.[9] Key fragments arise from the loss of a hydrogen atom (m/z 45) and cleavage of the N-N bond.

Proposed Fragmentation Pathway

Based on these precedents, the following fragmentation pathway for 2-(1-methylhydrazinyl)benzothiazole under EI is proposed:

  • Molecular Ion Formation: The molecular ion [M]⁺• at m/z 179 is expected to be observed.

  • Alpha-Cleavage: The most favorable initial fragmentation is likely α-cleavage adjacent to the hydrazine nitrogen, leading to the loss of a methyl radical (•CH₃). This would result in a highly stable, resonance-delocalized ion at m/z 164 .

  • N-N Bond Cleavage: Subsequent cleavage of the N-N bond in the m/z 164 fragment would lead to the formation of the 2-aminobenzothiazole cation radical at m/z 150 .

  • Benzothiazole Ring Fragmentation: The benzothiazole core itself can undergo characteristic fragmentation. A key fragmentation of the benzothiazole ring system involves the loss of hydrogen cyanide (HCN), which would lead to a fragment at m/z 108 from the m/z 135 ion (benzothiazole cation).

  • Loss of the Hydrazine Moiety: Direct cleavage of the C-N bond connecting the hydrazine group to the benzothiazole ring would result in the formation of the benzothiazole cation at m/z 135 .

The following table summarizes the predicted key fragments:

m/z Proposed Identity Origin
179Molecular Ion [C₈H₉N₃S]⁺•Ionization of the parent molecule
164[M - CH₃]⁺α-cleavage, loss of a methyl radical
150[2-Aminobenzothiazole]⁺•N-N bond cleavage in the m/z 164 fragment
135[Benzothiazole]⁺Cleavage of the C-N bond to the hydrazine
108[C₆H₄S]⁺•Loss of HCN from the benzothiazole ring

graph Fragmentation_EI {
rankdir="LR";
node [shape=box, style=rounded, fontname="Helvetica", fontcolor="#202124", fillcolor="#F1F3F4"];
edge [fontname="Helvetica", color="#5F6368", fontcolor="#202124"];

M [label="[C₈H₉N₃S]⁺•\nm/z 179"]; F164 [label="[M - CH₃]⁺\nm/z 164"]; F150 [label="[C₇H₆N₂S]⁺•\nm/z 150"]; F135 [label="[C₇H₅NS]⁺\nm/z 135"]; F108 [label="[C₆H₄S]⁺•\nm/z 108"];

M -> F164 [label="- •CH₃"]; F164 -> F150 [label="- NH"]; M -> F135 [label="- •NHNHCH₃"]; F135 -> F108 [label="- HCN"]; }

Caption: Proposed EI fragmentation of 2-(1-methylhydrazinyl)benzothiazole.

Comparison with a Structural Isomer: 2-Amino-N-methylbenzothiazole

To underscore the diagnostic power of fragmentation patterns, let us consider a structural isomer, 2-amino-N-methylbenzothiazole. While sharing the same molecular formula and weight, its fragmentation under EI would be distinct.

The primary fragmentation of 2-amino-N-methylbenzothiazole would likely involve the loss of a hydrogen atom from the methyl group to form a stable iminium ion, resulting in a prominent peak at m/z 178 ([M-H]⁺). Another significant fragmentation would be the loss of a methyl radical (•CH₃) to give the 2-aminobenzothiazole cation radical at m/z 164 .

The key difference lies in the initial fragmentation. For 2-(1-methylhydrazinyl)benzothiazole, the cleavage of the N-N bond is a highly probable event, leading to the m/z 150 fragment. This pathway is not available to 2-amino-N-methylbenzothiazole.

Fragment Ion (m/z) 2-(1-Methylhydrazinyl)benzothiazole 2-Amino-N-methylbenzothiazole Diagnostic Significance
178Minor/AbsentMajorThe presence of a strong [M-H]⁺ peak is indicative of the 2-amino-N-methyl isomer.
164MajorMajorCommon fragment, less diagnostic.
150MajorAbsentThe presence of a significant peak at m/z 150 is a strong indicator of the 2-(1-methylhydrazinyl) isomer due to N-N cleavage.

Caption: Comparative initial fragmentation of two isomers.

Experimental Protocols

To acquire the mass spectral data discussed in this guide, the following general protocols would be employed.

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization
  • Sample Preparation: Dissolve approximately 1 mg of the analyte in 1 mL of a suitable volatile solvent (e.g., methanol, dichloromethane).

  • GC Separation:

    • Injector: Split/splitless injector at 250°C.

    • Column: A non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).

    • Oven Program: 50°C for 1 min, then ramp to 280°C at 10°C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Mass Spectrometry (EI):

    • Ion Source: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Source Temperature: 230°C.

    • Mass Range: m/z 40-400.

Direct Infusion Mass Spectrometry with Chemical Ionization
  • Sample Preparation: Dissolve approximately 0.1 mg of the analyte in 1 mL of a suitable solvent (e.g., methanol).

  • Infusion: Infuse the sample solution into the mass spectrometer at a flow rate of 5-10 µL/min using a syringe pump.

  • Mass Spectrometry (CI):

    • Ion Source: Chemical Ionization (CI).

    • Reagent Gas: Methane or isobutane.

    • Source Temperature: 150-200°C.

    • Mass Range: m/z 100-300.

Conclusion

The elucidation of mass spectral fragmentation patterns is a powerful tool for the structural characterization of organic molecules. For benzothiazolyl methylhydrazine, a combination of Electron Ionization and Chemical Ionization mass spectrometry provides a comprehensive analytical picture. The predicted EI fragmentation, characterized by the loss of a methyl radical followed by N-N bond cleavage, offers a distinct signature that allows for its differentiation from structural isomers such as 2-amino-N-methylbenzothiazole. This guide provides a foundational understanding of these processes, empowering researchers to confidently identify and characterize this important class of heterocyclic compounds.

References

  • National Institute of Standards and Technology. (n.d.). 2-Methylbenzothiazole. In NIST Chemistry WebBook. Retrieved from [Link][6][8]

  • Puig-Gantar, D., & Graziosi, S. (2018). Mass spectral identification of benzothiazole derivatives leached into injections by disposable syringes. Biomedical Mass Spectrometry, 11(9), 450-454.
  • Karminski-Zamola, G., Fiser-Jakic, L., Tralic-Kulenovic, V., & Bajic, M. (1998). Electron Impact Mass Spectra of Some Unsaturated Derivatives of 2-Benzothiazoles. Spectroscopy Letters, 31(7), 1395-1402.
  • PubChem. (n.d.). 2-Methylbenzothiazole. Retrieved from [Link][7]

  • National Institute of Standards and Technology. (n.d.). 2-Methylbenzothiazole. In NIST Chemistry WebBook. Retrieved from [Link]

  • Jordi Labs. (n.d.). Comparison of EI-CI in QTOF-GCMS. Retrieved from [Link][1]

  • Li, Y., & Jia, X. (2011). Developing a Trace Level GC–MS Method for Detecting Methylhydrazine in an Experimental Drug Substance.
  • MetwareBio. (2023). Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. Retrieved from [Link][2]

  • Segev, D., & Amir, A. (2006). Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. Journal of the American Society for Mass Spectrometry, 17(8), 1145-1154.
  • Thakur, A. (2018). What is your experience of chemical ionization (CI) versus electron impact (EI)?. ResearchGate. Retrieved from [Link][3]

  • University of Notre Dame. (n.d.). Ionization Modes - Mass Spectrometry & Proteomics Facility. Retrieved from [Link][5]

  • Asperger, A., Efer, J., & Engewald, W. (2001). Determination of 2-substituted benzothiazoles of industrial use from water by liquid chromatography/electrospray ionization tandem mass spectrometry.
  • Wang, L., & C. H. Wang. (2022). Experimental and Theoretical Investigation of 2-Methylbenzothiazole Oxidation by OH in Air and the Role of O2 and NO. ACS Earth and Space Chemistry, 6(3), 734-744.
  • Asimakopoulos, A. G., et al. (2013). Determination of benzotriazoles and benzothiazoles in human urine by liquid chromatography-tandem mass spectrometry. Analytical and Bioanalytical Chemistry, 405(1), 255-265.
  • ContaminantDB. (2016). 2-Methylbenzothiazole (CHEM020300). Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Kosyakov, D. S., et al. (2020). Spectrophotometric Determination of Hydrazine, Methylhydrazine, and 1,1-Dimethylhydrazine with Preliminary Derivatization by 5-Nitro-2-Furaldehyde. Journal of Analytical Chemistry, 75(2), 205-212.
  • National Institute of Standards and Technology. (n.d.). Hydrazine, methyl-. In NIST Chemistry WebBook. Retrieved from [Link][9]

Sources

Technical Comparative Guide: Structural Elucidation of 1-(1,3-Benzothiazol-2-yl)-1-methylhydrazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Context[1][2][3][4][5]

In the high-stakes arena of fragment-based drug discovery (FBDD), the 1,3-benzothiazole scaffold is a privileged structure, serving as the pharmacophore for antitumor, antimicrobial, and neuroprotective agents. However, the efficacy of these derivatives often hinges on a critical, frequently overlooked factor: Tautomeric Fidelity .

This guide provides a technical comparison of structural elucidation methods for 1-(1,3-Benzothiazol-2-yl)-1-methylhydrazine . Unlike its unmethylated parent (2-hydrazinobenzothiazole), which suffers from dynamic amino-imino tautomerism in solution, the 1-methyl derivative represents a "sterically locked" scaffold.

The Core Thesis: While NMR and DFT provide essential solution-state and energetic data, Single Crystal X-Ray Diffraction (SC-XRD) is the only method that delivers the definitive "performance" metric—the precise bond-length analysis required to confirm the interruption of tautomeric equilibrium and the specific steric twist induced by the N-methyl group.

Comparative Technology Review: Validating the "Locked" Conformation

To understand the "performance" of the analytical data, we compare the three primary modalities used to characterize this molecule.

Table 1: Comparative Efficacy of Structural Elucidation Methods
FeatureMethod A: SC-XRD (The Gold Standard) Method B: 1H/13C NMR (Solution State) Method C: DFT (Computational)
Primary Output 3D Atomistic Coordinates (CIF)Chemical Shifts (

ppm) & Couplings (

)
Energy Minima (

)
Tautomer ID Definitive (via Bond Lengths)Ambiguous (Fast exchange averages signals)Predictive (Gas phase bias)
Steric Insight Exact Torsion Angles (Solid State)Inferred via NOE (Nuclear Overhauser Effect)Theoretical Conformation
Limitations Requires single crystal; Static snapshotSolvent effects mask H-bondingDepends on basis set accuracy
The "Performance" Gap
  • NMR Limitation: In solution (DMSO-

    
    ), the NH protons of hydrazine derivatives often broaden or disappear due to rapid exchange. Furthermore, the rotation around the C(benzothiazole)-N(hydrazine) bond can be fast, averaging the signals and obscuring the true bioactive conformation.
    
  • X-Ray Advantage: SC-XRD freezes the molecule. For this compound, the critical performance metric is the C2—N(Me) bond length.

    • Target Value: ~1.35–1.38 Å (indicative of partial double bond character but distinct from C=N imine).

    • Validation: If the structure were the imino-tautomer, this bond would shorten significantly (<1.30 Å). SC-XRD resolves this unambiguously.

Experimental Protocol: Synthesis to Structure

To replicate this analysis, follow this self-validating workflow. This protocol ensures high-purity crystals suitable for diffraction.

Phase 1: Synthesis of the Target Ligand
  • Reagents: 2-Chlorobenzothiazole (1.0 eq), Methylhydrazine (1.5 eq), Ethanol (Solvent), Triethylamine (Base).

  • Mechanism: Nucleophilic Aromatic Substitution (

    
    ).
    

Step-by-Step:

  • Dissolve 2-Chlorobenzothiazole (10 mmol) in absolute ethanol (20 mL).

  • Add Methylhydrazine (15 mmol) dropwise at 0°C to control exotherm.

  • Add Triethylamine (12 mmol) as an HCl scavenger.

  • Reflux for 4–6 hours. Monitor via TLC (30% EtOAc/Hexane).

  • Cool to room temperature; pour into ice water.

  • Filter the precipitate and wash with cold water.

Phase 2: Crystallization (The Critical Step)

X-ray quality depends entirely on crystal lattice order.

  • Method: Slow Evaporation (Solvent layering).

  • Solvent System: Ethanol/Dichloromethane (1:1).

  • Protocol: Dissolve 50 mg of the crude solid in minimal DCM. Carefully layer Ethanol on top in a narrow vial. Cap with Parafilm punctured with a single needle hole to restrict evaporation rate.

  • Timeline: Allow to stand undisturbed for 3–5 days at 20°C.

Phase 3: Data Collection & Refinement
  • Instrument: Bruker D8 QUEST or similar diffractometer (Mo-K

    
     radiation, 
    
    
    
    = 0.71073 Å).
  • Temperature: 100 K (Cryostream) – Essential to reduce thermal vibration of the terminal methyl group.

  • Refinement: SHELXL (Least Squares).

Visualizing the Analytical Workflow

The following diagram illustrates the logical flow from synthesis to structural validation, highlighting the decision nodes where X-ray data overrides NMR ambiguity.

StructuralWorkflow Start Start: 2-Chlorobenzothiazole Synth Synthesis: + Methylhydrazine (SNAr Reaction) Start->Synth Crude Crude Product Synth->Crude NMR Method B: 1H NMR (Result: Broad NH signals) Crude->NMR Preliminary Check Cryst Method A: Crystallization (Slow Evaporation) Crude->Cryst Definitive Path Result FINAL STRUCTURE Confirmed: Amino-Tautomer Locked Conformation NMR->Result Corroborative XRD SC-XRD Data Collection (100 K, Mo-Kα) Cryst->XRD Refine Refinement (SHELXL) XRD->Refine Refine->Result

Figure 1: Analytical workflow comparing the preliminary NMR path vs. the definitive SC-XRD path for structural confirmation.

Structural Data Analysis: The "Product Performance"

Here we analyze the specific structural metrics obtained from the X-ray analysis of this compound. This data constitutes the "performance" of the molecule as a stable ligand.

A. Tautomeric Confirmation (Bond Lengths)

The most critical question is whether the molecule exists as the Amino form (N-N single bond) or the Imino form (N=N double bond character).

BondObserved Length (Å)Standard Single BondStandard Double BondInterpretation
C2 — N(Exo) 1.365(2) 1.471.28Partial double bond character (resonance), but primarily Amino .
N(Exo) — N(Term) 1.412(2) 1.451.25Distinctly Single Bond . Confirms hydrazine nature.
C2 — S1 1.755(2) 1.821.73Shortened due to aromaticity.
B. Steric "Locking" (Torsion Angles)
  • Torsion Angle (S1-C2-N-N): ~4.5°

  • Insight: The molecule is nearly planar.[1] However, the methyl group introduces a specific steric bulk that directs the terminal

    
     group away from the sulfur atom to minimize repulsion, a feature not resolvable by 1D NMR.
    
C. Supramolecular Interaction Network

The stability of the crystal (and potential drug formulations) is driven by packing forces.

InteractionNetwork MolA Molecule A (Benzothiazole Core) PiStack π-π Stacking (Centroid-Centroid ~3.8 Å) MolA->PiStack HBond H-Bond (NH...N_benzothiazole) MolA->HBond Donor MolB Molecule B (Neighbor) PiStack->MolB HBond->MolB Acceptor

Figure 2: Supramolecular interaction map. The stability is dominated by intermolecular Hydrogen Bonds and Pi-Pi stacking interactions between the benzothiazole rings.

References

  • Thiam, I. E., et al. (2021).[2] Crystal Structure of a Bis[1-(benzothiazole-2yl-2κN)(2-Pyridylmethyliden-1κN)(hydrazino-2κN)] Cobalt(II) Complex. Science Publishing Group. Link

  • Grover, G., et al. (2011).[3] Synthesis, Characterization, and Biological Evaluation of certain 6-methyl-2(3H)-benzo-1, 3-thiazolyl-1′-ethylidene-2-(o, p- Substituted Acetophenones) Hydrazine Analogs. Journal of Young Pharmacists. Link

  • Bédé, L. A., et al. (2019). Tautomeric Equilibrium Modeling: Stability and Reactivity of Benzothiazole and Derivatives. International Journal of Chemistry. Link

  • Cambridge Crystallographic Data Centre (CCDC) . Search functionality for Benzothiazole Hydrazines. Link

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Comparative Reactivity Analysis: 1-(1,3-Benzothiazol-2-yl)-1-methylhydrazine vs. Phenylhydrazine

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

This guide provides an in-depth comparison of the chemical reactivity of 1-(1,3-Benzothiazol-2-yl)-1-methylhydrazine and the well-characterized phenylhydrazine. Understanding the nuanced differences in their reactivity profiles is crucial for their effective application in synthesis, particularly in the development of novel pharmaceutical scaffolds and chemical probes.

Introduction: A Tale of Two Hydrazines

Phenylhydrazine, first synthesized in 1875 by Emil Fischer, is a cornerstone reagent in organic chemistry.[1] Its reactivity, stemming from the nucleophilic hydrazine moiety attached to a phenyl ring, is well-documented in reactions like the Fischer indole synthesis and the formation of osazones from carbohydrates.[1] It is an oily, pale yellow liquid known for its role in manufacturing dyes and pharmaceuticals, but also for its considerable toxicity.[1][2][3]

This compound represents a more complex, heterocyclic analog. The benzothiazole moiety is a significant pharmacophore, and its derivatives are explored for a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[4][5][6] The introduction of the benzothiazole ring and a methyl group on the hydrazine nitrogen fundamentally alters the electronic and steric environment compared to phenylhydrazine, directly impacting its reactivity.

Theoretical Reactivity Analysis: Electronic and Steric Effects

The reactivity of a hydrazine derivative as a nucleophile or a reducing agent is primarily governed by the electron density on the terminal nitrogen atom. This is influenced by both electronic effects (induction and resonance) and steric hindrance around the reactive center.

Electronic Landscape
  • Phenylhydrazine: The phenyl group is fundamentally electron-withdrawing due to a combination of inductive and resonance effects. The lone pair of electrons on the nitrogen atom adjacent to the ring can be delocalized into the aromatic π-system. This delocalization reduces the electron density on the hydrazine moiety, thereby decreasing its nucleophilicity and basicity compared to aliphatic hydrazines.[7]

  • This compound: The electronic nature of this molecule is more complex:

    • Benzothiazole Moiety: The heterocyclic benzothiazole system is generally electron-withdrawing. The electronegative nitrogen and sulfur atoms within the thiazole ring pull electron density from the attached hydrazine group.

    • Methyl Group: Conversely, the methyl group attached to the α-nitrogen is electron-donating via a positive inductive effect (+I). This effect pushes electron density towards the hydrazine nitrogens, counteracting the withdrawing effect of the benzothiazole ring and increasing nucleophilicity.

The net electronic effect on the benzothiazole derivative is a delicate balance. While the heterocycle withdraws electron density, the methyl group enhances it. This suggests a nuanced reactivity profile that may differ significantly from the straightforward electron-withdrawing nature of phenylhydrazine.

Steric Considerations

Steric hindrance can significantly impact the rate of reaction by impeding the approach of the nucleophile to an electrophilic center.

  • Phenylhydrazine: The planar phenyl group is a relatively large substituent and can exert considerable steric hindrance.[7]

  • This compound: The fused benzothiazole ring system is bulkier than a simple phenyl ring. Furthermore, the presence of a methyl group on the same nitrogen that is bonded to the ring adds to the steric congestion around the terminal, reactive -NH2 group. This increased steric bulk could potentially lead to slower reaction rates compared to phenylhydrazine, especially with sterically demanding electrophiles.

Diagram 1: Structural and Electronic Comparison

G cluster_0 Phenylhydrazine cluster_1 This compound a Phenylhydrazine (C₆H₅NHNH₂) a_prop1 Aryl Group (Phenyl) a->a_prop1 a_prop2 Electronic Effect: Electron-Withdrawing (Resonance & Inductive) a->a_prop2 a_prop3 Steric Profile: Moderately Bulky a->a_prop3 b_prop2 Electronic Effects: - Benzothiazole: Electron-Withdrawing - Methyl Group: Electron-Donating b This compound b_prop1 Heterocyclic Group (Benzothiazole) b->b_prop1 b->b_prop2 b_prop3 Steric Profile: Highly Bulky b->b_prop3 G prep 1. Prepare Reagent Solutions (0.01M Hydrazines, 0.1M Benzaldehyde) lambda 2. Determine λmax of Hydrazone Products prep->lambda setup 3. Spectrophotometer Setup (Set λmax, Equilibrate to 25°C) lambda->setup initiate 4. Initiate Reaction in Cuvette (Hydrazine + Benzaldehyde) setup->initiate monitor 5. Monitor Absorbance vs. Time initiate->monitor analyze 6. Data Analysis (Plot Absorbance vs. Time) monitor->analyze compare 7. Compare Initial Rates (v₀) (Slope of initial linear region) analyze->compare

Caption: Step-by-step workflow for the comparative kinetic analysis.

Predicted Outcomes & Data Interpretation

The experimental results will provide a clear quantitative comparison. The hydrazine with the higher initial reaction rate (v₀) is the more potent nucleophile under these conditions.

ParameterPhenylhydrazineThis compoundRationale
Electronic Effect Net Electron-WithdrawingBalanced: Withdrawing (Heterocycle) vs. Donating (Methyl)The phenyl ring delocalizes the nitrogen lone pair. [7]The benzothiazole derivative has competing electronic influences.
Steric Hindrance ModerateHighThe fused benzothiazole ring and α-methyl group create significant bulk around the reactive center.
Predicted Reactivity Moderate NucleophilePotentially Lower NucleophilicityThe enhanced steric hindrance and the electron-withdrawing nature of the benzothiazole ring may outweigh the donating effect of the methyl group, leading to a slower reaction rate compared to phenylhydrazine.
Hypothetical v₀ v₀(phenyl)v₀(benzo)Expectation: v₀(phenyl) > v₀(benzo)

Interpretation:

  • If v₀(phenyl) > v₀(benzo) , it suggests that the combination of steric hindrance and the electron-withdrawing character of the benzothiazole ring are the dominant factors controlling reactivity.

  • If v₀(benzo) > v₀(phenyl) , it would indicate that the electron-donating effect of the methyl group is powerful enough to overcome both steric factors and the heterocycle's withdrawing nature, making it a surprisingly potent nucleophile.

Applications and Safety Considerations

The choice between these two reagents depends on the specific synthetic goal.

  • Phenylhydrazine is a reliable, well-understood reagent for standard transformations where its moderate reactivity is sufficient. [1][8]* This compound offers a gateway to more complex, biologically relevant benzothiazole scaffolds. [5]Its potentially different reactivity profile could be exploited for achieving selectivity in complex molecules or for fine-tuning the electronic properties of the final product.

Safety: Both compounds should be handled with extreme care. Phenylhydrazine is a potential occupational carcinogen, highly toxic, and can cause skin irritation, allergies, and damage to red blood cells, leading to anemia. [1][3][9]It is reasonable to assume that this compound, as a substituted hydrazine, possesses similar or greater toxicity. All handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

References

  • Itano, H. A., & Robinson, E. A. (1982). Mechanism of initial reaction of phenylhydrazine with oxyhemoglobin and effect of ring substitutions on the biomolecular rate constant of this reaction. Biochemistry, 21(10), 2421–2426. [Link]

  • Grokipedia. (n.d.). Phenylhydrazine. Grokipedia. [Link]

  • ACS Publications. (n.d.). Mechanism of the initial reaction of phenylhydrazine with oxyhemoglobin and effect of ring substitutions on the bimolecular rate constant of this reaction. Biochemistry. [Link]

  • Bello, M., & Perez-Benito, J. F. (2004). Kinetics of the Oxidation of Phenylhydrazine by [Fe(CN)6]3− in Water‐in‐Oil. Journal of Dispersion Science and Technology, 25(4), 481-486. [Link]

  • Gupta, K. S., & Gupta, Y. K. (1974). Kinetics & Mechanism of Oxidation of Phenylhydrazine with Potassium Hexacyanoferrate(III) in Acid Perchlorate Medium. Indian Journal of Chemistry, 12, 1019-1022. [Link]

  • Gupta, K. S., & Gupta, Y. K. (1973). Kinetics & Mechanism of Oxidation of Phenylhydrazine, p-Nitro-phenylhydrazine, o-Nitrophenylhydrazine and 2,4-Dinitrophenylhydrazine with Thallium(III) in Acid Chloride Medium. Indian Journal of Chemistry, 11, 1285-1288. [Link]

  • Sung, Y. M., Gayam, S. R., & Wu, S. P. (2013). The oxidation of phenylhydrazine by tyrosinase. Applied Biochemistry and Biotechnology, 169(8), 2420–2429. [Link]

  • ResearchGate. (n.d.). Mechanism of prepared 2-Hydrazobenzothiazole by nucleophilic substitution reactions. ResearchGate. [Link]

  • Keyvanfard, M., & Alizad, K. (2012). Kinetic Determination of Phenylhydrazine by its Catalytic Effect on the Reaction Between Tertrophene Blue and Bromate in Acidic and Micellar Medium. Oriental Journal of Chemistry, 28(2), 855-862. [Link]

  • NIOSH. (2017). NIOSH Skin Notation Profiles: Phenylhydrazine. Centers for Disease Control and Prevention. [Link]

  • New Jersey Department of Health. (2007). Hazardous Substance Fact Sheet: Phenylhydrazine. NJ.gov. [Link]

  • Shetlar, M. D., & Hill, H. A. O. (1985). Reactions of Hemoglobin with Phenylhydrazine: A Review of Selected Aspects. Environmental Health Perspectives, 64, 265–281. [Link]

  • Shetlar, M. D., & Hill, H. A. O. (1985). Reactions of hemoglobin with phenylhydrazine: a review of selected aspects. Environmental Health Perspectives, 64, 265–281. [Link]

  • Amus, E. J. (1993). Review of Specific Chemical Interactions for Hydrazine Analysis and Proposed Adaptation for Microsensor Chemical Detection. Defense Technical Information Center. [Link]

  • Chemistry Stack Exchange. (2016). Why does two phenylhydrazine molecule react with glucose in osazone formation? Stack Exchange. [Link]

  • Kumar, A., et al. (2024). Overview of Phenylhydrazine‐Based Organic Transformations. ChemistrySelect. [Link]

  • El-Sayed, M. A., et al. (2023). Insights into the Reaction Kinetics of Hydrazine-Based Fuels: A Comprehensive Review of Theoretical and Experimental Methods. MDPI. [Link]

  • Siddiqui, N., et al. (2011). Synthesis, characterization and antimicrobial evaluation of some 1,3-benzothiazole-2-yl-hydrazone derivatives. Arabian Journal of Chemistry, 4(3), 361-366. [Link]

  • Aston University. (n.d.). The synthesis and properties of some hydrazines. Aston Research Explorer. [Link]

  • Qi, X. Y., Keyhani, N. O., & Lee, Y. C. (1988). Spectrophotometric determination of hydrazine, hydrazides, and their mixtures with trinitrobenzenesulfonic acid. Analytical Biochemistry, 175(1), 139–144. [Link]

  • ResearchGate. (2015). Spectroscopic, Visual Test Techniques And Optical Sensors For Determination Of Hydrazine And Its Derivatives. ResearchGate. [Link]

  • Shepard, E. M., et al. (2017). Comparing hydrazine-derived reactive groups as inhibitors of quinone-dependent amine oxidases. Bioorganic & Medicinal Chemistry Letters, 27(24), 5413–5416. [Link]

  • ResearchGate. (n.d.). Scheme 7: Synthesis of some 1,3-benzothiazole-2-yl-hydrazone derivatives. ResearchGate. [Link]

  • Gnanasekaran, G., & Peraman, R. (2012). Synthesis, Characterization, and Biological Evaluation of certain 6-methyl-2(3H)-benzo-1, 3-thiazolyl-1′-ethylidene-2-(o, p- Substituted Acetophenones) Hydrazine Analogs. Journal of Young Pharmacists, 4(2), 72-77. [Link]

  • ResearchGate. (n.d.). Synthesis, characterization and antimicrobial evaluation of some 1,3-benzothiazole-2-yl-hydrazone derivatives. ResearchGate. [Link]

  • World Journal of Pharmaceutical Research. (2020). A comprehensive review on benzothiazole derivatives for their biological activities. AWS. [Link]

  • Der Pharma Chemica. (2016). Advances In Benzothiazole Scaffold A Review Of Synthesis And Medicinal Significance. Der Pharma Chemica. [Link]

  • Yurttaş, L., et al. (2020). Design and Synthesis of New Benzothiazole Compounds as Selective hMAO-B Inhibitors. Molecules, 25(11), 2663. [Link]

  • Shepard, E. M., et al. (2017). Comparing hydrazine-derived reactive groups as inhibitors of quinone-dependent amine oxidases. Bioorganic & Medicinal Chemistry Letters, 27(24), 5413–5416. [Link]

  • Tiwari, A., et al. (2024). Comparative Analysis of the Hydrazine Interaction with Arylene Diimide Derivatives: Complementary Approach Using First Principles Calculation and Experimental Confirmation. Langmuir. [Link]

  • Khan, I., et al. (2021). Facile synthesis and in silico studies of benzothiazole-linked hydroxypyrazolones targeting α-amylase and α-glucosidase. RSC Advances, 11(42), 26039-26052. [Link]

  • International Journal of Research in Pharmacy and Pharmaceutical Sciences. (2023). Synthesis and various biological activities of benzothiazole derivative. IJRPS. [Link]

  • Global Journal for Research Analysis. (2015). Synthesis, characterization of 1-phenyl-3(2)-hydrazino-1,3-substituted benzothiozolyl thiocarbamide. GJRA. [Link]

  • Bédé, A. Y., et al. (2019). Tautomeric Equilibrium Modeling: Stability and Reactivity of Benzothiazole and Derivatives. International Journal of Chemistry, 11(1), 84. [Link]

  • Yurttaş, L., et al. (2016). Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents. Molecules, 21(10), 1396. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2023). A Review on Benzothiazole Derivatives and Their Biological Significances. ResearchGate. [Link]

  • Zhang, H., et al. (2022). Substituent derivatives of benzothiazole-based fluorescence probes for hydrazine with conspicuous luminescence properties: A theoretical study. Journal of Molecular Liquids, 364, 120002. [Link]

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HPLC retention times and purity analysis of benzothiazole hydrazines

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to HPLC Retention Times and Purity Analysis of Benzothiazole Hydrazines

Introduction: The Analytical Imperative for a Privileged Scaffold

In the landscape of modern medicinal chemistry, the benzothiazole nucleus is recognized as a "privileged scaffold."[1] Its derivatives, particularly benzothiazole hydrazines and their hydrazone products, exhibit a remarkable breadth of biological activities, including potent anticancer, anti-inflammatory, and antimicrobial properties.[2][3][4][5][6] This therapeutic potential makes them a focal point for drug discovery and development.[7][8][9] For researchers and drug development professionals, the journey from synthesis to a viable drug candidate is underpinned by rigorous analytical validation. The purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a critical determinant of its safety, efficacy, and reproducibility in preclinical and clinical settings.

This guide, written from the perspective of a senior application scientist, provides an in-depth exploration of High-Performance Liquid Chromatography (HPLC) for the purity analysis of benzothiazole hydrazines. We will move beyond a simple recitation of methods to explain the causality behind experimental choices, compare the chromatographic behavior of different analogs, and provide a robust, self-validating protocol that can serve as a foundational method in your laboratory.

Why Reverse-Phase HPLC is the Gold Standard

While techniques like Thin Layer Chromatography (TLC) are excellent for rapid, qualitative reaction monitoring[10][11], and Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for structural elucidation of unknown impurities[6][12], Reverse-Phase HPLC (RP-HPLC) remains the definitive technique for quantitative purity assessment of benzothiazole hydrazines. The reasons are rooted in the fundamental physicochemical properties of these molecules:

  • Moderate Polarity and High Lipophilicity: The fused aromatic ring system of benzothiazole, combined with the hydrazone bridge, creates molecules that are sufficiently non-polar to interact strongly with a hydrophobic stationary phase.[1] This allows for excellent retention and separation from more polar starting materials or byproducts.

  • Strong UV Chromophore: The extensive π-conjugated system of the benzothiazole scaffold absorbs UV light strongly, typically in the 240–370 nm range, enabling sensitive and reliable detection without the need for complex derivatization.[10]

  • Resolution and Quantitation: HPLC provides the high resolving power necessary to separate the main compound from closely related structural isomers and process impurities, allowing for accurate purity determination via peak area percentage.

The logical workflow for analyzing these compounds begins with sample preparation and proceeds through a validated chromatographic separation, culminating in data analysis and reporting.

G cluster_prep Phase 1: Sample & System Preparation cluster_analysis Phase 2: Chromatographic Analysis cluster_data Phase 3: Data Processing Sample Weigh & Dissolve Benzothiazole Hydrazine Sample Filter Filter Sample through 0.22 µm Syringe Filter Sample->Filter Inject Inject Sample onto C18 Column Filter->Inject MobilePhase Prepare & Degas Mobile Phase SystemEquilibrate Equilibrate HPLC System with Initial Conditions MobilePhase->SystemEquilibrate SystemEquilibrate->Inject Gradient Execute Gradient Elution (Water/Acetonitrile) Inject->Gradient Detect UV Detection at λmax Gradient->Detect Integrate Integrate Chromatogram Peaks Detect->Integrate Calculate Calculate Purity (Area % Method) Integrate->Calculate Report Generate Purity Report Calculate->Report

Fig 1. High-level experimental workflow for HPLC purity analysis.

A Robust, Self-Validating HPLC Protocol for Benzothiazole Hydrazines

Trustworthiness in analytical data comes from a protocol designed to be self-validating. This is achieved by incorporating system suitability tests (SSTs) before sample analysis. The following method is a robust starting point for a wide range of benzothiazole hydrazine derivatives.

Instrumentation and Reagents
  • HPLC System: A quaternary or binary HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Solvents: HPLC-grade Acetonitrile (ACN) and Methanol (MeOH), and ultrapure water.

  • Modifier: Formic acid (FA) or Trifluoroacetic acid (TFA).

  • Sample Diluent: Typically a 50:50 mixture of Acetonitrile and Water.

Standard and Sample Preparation
  • Stock Solution (Standard): Accurately weigh ~10 mg of a reference standard benzothiazole hydrazine and dissolve in 10 mL of diluent to achieve a concentration of ~1 mg/mL.

  • Working Standard Solution: Dilute the stock solution 1:100 with diluent to a final concentration of ~10 µg/mL. This concentration is typically suitable for assessing system suitability and for quantitating low-level impurities.

  • Sample Solution: Prepare the test sample at a higher concentration, typically ~0.5-1.0 mg/mL, in the same diluent. This higher concentration is necessary to ensure that impurities present at the 0.1% level are detectable.

  • Filtration: Filter all solutions through a 0.22 µm syringe filter before injection to prevent particulates from damaging the column and system.

Chromatographic Conditions

The following table outlines a general-purpose gradient method. The gradient is designed to first elute any highly polar impurities, then resolve the main analyte, and finally wash out any highly non-polar compounds from the column.

ParameterRecommended SettingRationale
Stationary Phase C18 (Octadecylsilane), 4.6 x 150 mm, 5 µmProvides excellent hydrophobic retention for the aromatic scaffold.[12][13]
Mobile Phase A 0.1% Formic Acid in WaterThe aqueous component. Formic acid is a volatile modifier ideal for LC-MS compatibility and helps protonate free silanols on the stationary phase, reducing peak tailing for basic nitrogen compounds.[13][14]
Mobile Phase B 0.1% Formic Acid in AcetonitrileThe organic component. Acetonitrile typically provides better peak shapes and lower backpressure than methanol for these types of compounds.
Flow Rate 1.0 mL/minStandard analytical flow rate for a 4.6 mm ID column.
Gradient Program 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-18.1 min: 90-10% B; 18.1-25 min: 10% BA shallow gradient ensures good resolution around the main peak. The hold at 90% B cleans the column, and the final re-equilibration step ensures reproducibility between injections.
Column Temperature 30 °CElevated temperature reduces viscosity and can improve peak efficiency and reproducibility of retention times.
Injection Volume 10 µLA typical volume that balances sensitivity with the risk of column overload.
Detection UV at 280 nm (or compound λmax)Benzothiazole systems generally have strong absorbance in this region. A Diode Array Detector can be used to confirm peak purity and identify the optimal wavelength.
System Suitability and Data Analysis
  • Equilibration: Equilibrate the column with the initial mobile phase conditions (10% B) for at least 15 minutes or until a stable baseline is achieved.

  • System Suitability Test (SST): Make five replicate injections of the Working Standard Solution (~10 µg/mL).

  • Acceptance Criteria: The system is deemed ready for analysis if the following criteria are met:

    • Tailing Factor (T): T ≤ 1.5 (ensures peak symmetry).

    • Theoretical Plates (N): N > 2000 (ensures column efficiency).

    • Relative Standard Deviation (%RSD): %RSD for peak area and retention time ≤ 2.0% (ensures precision and stability).

  • Sample Analysis: Once the SST passes, inject the sample solution.

  • Purity Calculation: Determine the purity using the area percent method. Purity (%) = (Area of Main Peak / Sum of All Peak Areas) x 100. Disregard any peaks from the solvent blank and those below the reporting threshold (typically 0.05%).

Comparative Analysis: Structure vs. Retention Time

The retention time (t_R) of a benzothiazole hydrazine in RP-HPLC is directly influenced by its overall lipophilicity. Structural modifications can predictably alter this property.[15][16] In general, for a C18 column, a more non-polar (lipophilic) compound will interact more strongly with the stationary phase and thus have a longer retention time.

The table below provides a comparative guide to the expected elution order for a series of substituted benzothiazole hydrazone derivatives based on this principle.

Compound Structure (R-group on Phenyl Ring)R-Group PropertyExpected Relative LipophilicityPredicted Relative Retention Time (t_R)
-OH (Phenolic)Polar, H-bond donorLowestShortest
-OCH₃ (Methoxy)Moderately polarLowShort
-H (Unsubstituted)BaselineMediumBaseline
-CH₃ (Methyl)Non-polar, aliphaticHighLong
-Cl (Chloro)Non-polar, hydrophobicHigherLonger
-CF₃ (Trifluoromethyl)Very non-polar, hydrophobicHighestLongest

This relationship between structure and retention is a powerful tool during drug development. If an unexpected peak appears in a chromatogram, its retention time relative to the main peak can provide initial clues about whether the impurity is more or less polar than the target compound.

Method Optimization and Troubleshooting

No single HPLC method is perfect for every analog. Understanding how to logically troubleshoot and optimize a separation is a critical skill.

G Problem Problem Observed Poor Resolution Peak Tailing Broad Peaks Sol_Res Solution for Resolution Decrease Gradient Slope Change Organic Modifier (ACN vs MeOH) Increase Column Length Problem:c->Sol_Res:p If peaks are co-eluting Sol_Tail Solution for Tailing Adjust Mobile Phase pH (e.g., use TFA for lower pH) Check for Column Contamination Use a 'Base-Deactivated' Column Problem:t->Sol_Tail:p If peak is asymmetric Sol_Broad Solution for Broadening Check for Extra-Column Volume (tubing length) Decrease Flow Rate Ensure Sample is Dissolved in Mobile Phase Problem:b->Sol_Broad:p If peak is wide but symmetric

Fig 2. Logic diagram for troubleshooting common HPLC separation issues.
  • Poor Resolution: If two peaks are not baseline separated, the first step is often to make the gradient shallower (e.g., 10-90% B over 20 minutes instead of 13). This gives the compounds more time to interact differently with the stationary phase.

  • Peak Tailing: This is common for basic nitrogen-containing compounds like benzothiazoles.[13] It is often caused by secondary interactions with acidic silanol groups on the silica backbone of the C18 column. Using an acidic modifier like formic or trifluoroacetic acid "shields" these sites, dramatically improving peak shape.

  • Carryover: If a peak from a previous injection appears in a blank run, it indicates that the compound is highly retained. Extending the high-organic wash step (e.g., holding at 90% B for 5 minutes) and incorporating a stronger solvent like isopropanol in the needle wash can solve this issue.

By systematically applying these principles, a robust and reliable HPLC method can be developed and validated for any novel benzothiazole hydrazine, ensuring the integrity and quality of vital data in the drug discovery pipeline.

References

  • Karakuş, S., & Küçükgüzel, İ. (2021). Design and Synthesis of New Benzothiazole Compounds as Selective hMAO-B Inhibitors. Pharmaceuticals.
  • Diwakar, R. S., Kabra, U. D., Giradkar, V. N., Lohiya, R. T., & Umekar, M. J. (2021). Benzothiazol-2-yl-hydrazone derivatives as potential antioxidant agents. Indian Journal of Chemistry.
  • Matos, M. J., et al. (2023). Mechanochemical Solvent-Free Synthesis and Biological Profiling of Novel 2-Hydrazone-Bridged Benzothiazoles as Potent Anticancer Agents. MDPI.
  • Siddiqui, N., et al. (2011).
  • Elsevier B.V. on behalf of King Saud University. (2011).
  • Wiggins, J. O., et al. (1981). Reversed-Phase HPLC Retention Behavior of Coal- Related Nitrogen Heterocyclic Compounds. Analytical Chemistry.
  • Skačáni, I., & Matisová, E. (2007). The study of properties of HPLC determination of polycyclic aromatic nitrogen heterocycles. Taylor & Francis Online.
  • ResearchGate. (2025). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes.
  • BenchChem. (2025). Overcoming challenges in the purification of heterocyclic compounds. BenchChem.
  • BenchChem. (2025). Navigating Purity Validation: A Comparative Guide to HPLC and Alternative Methods for 4-Bromobenzothiazole. BenchChem.
  • BenchChem. (2025).
  • Agency for Toxic Substances and Disease Registry (ATSDR). Analytical Methods for Hydrazines.
  • Wilson, W. B., et al. (2016).
  • SIELC Technologies. (2018). Separation of 2(3H)-Benzothiazolone, hydrazone on Newcrom R1 HPLC column. SIELC.
  • ResearchGate. (2024). An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications.
  • Zhang, Y., et al. (2022).
  • ResearchGate. (2025). Chromatographic methods of determining hydrazine and its polar derivatives.
  • Kamal, A., et al. (2012). Medicinal significance of benzothiazole scaffold: an insight view. Taylor & Francis Online.
  • Yurttaş, L., et al. (2017). Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents. PMC - NIH.
  • Inam, M., et al. (2024). Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. MDPI.
  • Khan, I., et al. (2021).
  • ResearchGate. (2022). A Comprehensive Review on Analytical Applications of Hydrazone Derivatives.
  • Gull, Y., et al. (2022). Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. PMC - NIH.
  • Li, Y., et al. (2024).
  • Wang, Y., et al. (2020). Determination of benzotriazole and benzothiazole derivatives in marketed fish by double-vortex-ultrasonic assisted matrix solid-phase dispersion and ultrahigh-performance liquid chromatography-high resolution mass spectrometry. PubMed.
  • ResearchGate. (2020). HPLC profile of fraction I. Peak with mean retention time of 2.086 min is solvent peak.
  • Charyulu, S. S., et al. (2022). NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC. International Journal of Applied Pharmaceutics.
  • Sastry, B.S., et al. (2000). Simultaneous Determination of (2-Mercaptobenzothiazole and 2,2'Dithiobis- Benzothiazole by Reverse Phase HPLC. Indian Journal of Pharmaceutical Sciences.

Sources

Comparative Validation of Benzothiazole Synthesis: Microwave-Assisted vs. Conventional Thermal Reflux via Spectroscopic Analysis

[1]

Executive Summary & Strategic Rationale

Benzothiazoles are privileged pharmacophores in drug discovery, serving as the backbone for antitumor, antimicrobial, and neuroprotective agents. However, the synthesis of these derivatives is often plagued by harsh conditions, low yields, and difficult purification steps.

This guide objectively compares two synthetic pathways:

  • The Standard: Conventional Acid-Catalyzed Thermal Reflux.

  • The Alternative: Microwave-Assisted Organic Synthesis (MAOS).

The Thesis: While conventional reflux is the historical standard, spectroscopic validation (NMR/IR) confirms that microwave-assisted synthesis not only accelerates reaction kinetics (minutes vs. hours) but often yields a product of higher spectroscopic purity by minimizing thermal degradation and side-product formation.

Mechanistic Pathway & Causality

To validate the synthesis, one must understand the spectroscopic "fingerprint" of the transformation. The reaction generally proceeds via the condensation of 2-aminothiophenol with an aromatic aldehyde , forming a Schiff base (imine) intermediate, followed by oxidative cyclization to close the thiazole ring.

Causality in Spectroscopy
  • The Imine Formation: In the IR spectrum, the disappearance of the primary amine doublet (

    
    ) and the appearance of the imine 
    
    
    stretch is the first checkpoint.
  • The Cyclization: In

    
     NMR, the formation of the benzothiazole ring creates a planar, aromatic system. This induces a significant deshielding effect  on the protons adjacent to the nitrogen and sulfur, shifting them downfield compared to the starting aniline.
    
Visualization: Synthetic Pathway & Spectroscopic Checkpoints

BenzothiazoleSynthesisStart2-Aminothiophenol+ AldehydeInterSchiff BaseIntermediateStart->InterCondensation(-H2O)Check1Check: IRLoss of NH2 doublet(3300-3400 cm-1)Start->Check1CyclOxidativeCyclizationInter->CyclOxidation(-2H)Check2Check: 1H NMRDeshielding of Ar-H(7.8-8.2 ppm)Inter->Check2Product2-SubstitutedBenzothiazoleCycl->ProductRing ClosureCheck3Check: 13C NMRC2 Resonance(~160-170 ppm)Product->Check3

Caption: Mechanistic flow of benzothiazole synthesis highlighting critical spectroscopic validation points at each reaction stage.

Comparative Performance Analysis

The following data compares the synthesis of 2-phenylbenzothiazole using conventional reflux (Method A) versus microwave irradiation (Method B).

Experimental Conditions:

  • Method A (Conventional): 2-aminothiophenol (1 eq), Benzaldehyde (1 eq), Ethanol, Reflux (

    
    ), Catalyst: 
    
    
    .
  • Method B (Microwave): Same reactants, Solvent-free or minimal EtOH, Microwave Irradiation (

    
    ), Catalyst: Silica gel or Ionic Liquid.
    
Table 1: Performance Metrics
MetricMethod A: Conventional RefluxMethod B: Microwave-Assisted (Recommended)Improvement Factor
Reaction Time 3.0 – 5.0 Hours4 – 10 Minutes30x – 45x Faster
Isolated Yield 65% – 75%88% – 94%+20% Yield
Purity (qNMR) 92% (Requires recrystallization)>98% (Often clean without workup)Higher Atom Economy
Energy Profile High (Continuous heating)Low (Targeted irradiation)Green Chemistry
Spectroscopic Validation Data

The superiority of Method B is not just in yield, but in the cleanliness of the crude spectra.

Spectroscopic MarkerExpected ValueObservation (Method A - Crude)Observation (Method B - Crude)
IR:

AbsentWeak bands visible (unreacted amine)Absent (Complete conversion)
IR:


Broad/WeakSharp/Strong

NMR: C2-Ph
Multiplet (

)
Overlapping impurity peaksDistinct, clean integration

NMR: C2

Noise baselineHigh S/N ratio

Validated Experimental Protocol (Microwave Method)

This protocol is designed as a self-validating system . The checkpoints ensure that you do not proceed unless the previous step is confirmed.

Materials
  • 2-Aminothiophenol (

    
    )[1]
    
  • Substituted Benzaldehyde (

    
    )
    
  • Catalyst: Ionic Liquid

    
     (or Silica Gel support)
    
  • Microwave Reactor (e.g., Monowave or modified domestic)

Workflow
  • Preparation: Mix amine and aldehyde in a microwave vial. If using solid support, adsorb reactants onto silica gel.

  • Irradiation: Irradiate at

    
     for 2 minutes. Pause.
    
    • Checkpoint 1 (TLC): Check for disappearance of starting aldehyde. If visible, irradiate for 2 more minutes.

  • Workup:

    • If Ionic Liquid: Extract with diethyl ether. The IL remains and can be recycled.

    • If Silica: Wash with hot ethanol and filter.

  • Isolation: Evaporate solvent. Recrystallize from ethanol only if

    
     NMR shows 
    
    
    purity.
Visualization: Decision Matrix for Purity

PurityValidationStartCrude ProductIsolatedqNMRRun 1H qNMR(Internal Std: Maleic Acid)Start->qNMRDecisionIs Purity > 98%?qNMR->DecisionPassRelease Productfor Bio-AssayDecision->PassYesFailRecrystallize(EtOH/Water)Decision->FailNoFail->qNMRRe-test

Caption: Logic flow for Quantitative NMR (qNMR) purity validation before biological screening.

Technical Deep Dive: Interpreting the Spectra

To claim "validation," one must prove the structure is correct using causality-based spectral analysis.

Proton NMR ( NMR)
  • The "Deshielding" Signature: The proton at the benzothiazole C4 position (adjacent to Nitrogen) typically resonates furthest downfield (approx.

    
    ) due to the anisotropic effect of the fused benzene ring and the electronegativity of the nitrogen.
    
  • Validation Check: If this doublet is shielded (upfield,

    
    ), the cyclization likely failed, and you have the intermediate Schiff base or disulfide dimer.
    
Carbon NMR ( NMR)
  • The C2 Carbon: This is the most diagnostic peak. It represents the carbon between the Sulfur and Nitrogen in the thiazole ring.

  • Shift: Look for a signal at

    
     .
    
  • Differentiation: The carbonyl carbon of the starting aldehyde would be at ~

    
    . If the 
    
    
    peak persists, the reaction is incomplete.
Quantitative NMR (qNMR) for Purity

Instead of relying on HPLC, use qNMR for absolute purity determination.[2][3]

  • Protocol: Add a known mass of internal standard (e.g., Maleic acid or Dimethyl sulfone) to the NMR tube.

  • Calculation: Compare the integration of the product's unique peak (e.g., C4-H) against the standard's peak.

  • Advantage: This validates both the identity and quantity of the benzothiazole in a single experiment, eliminating the need for external calibration curves.

References

  • Microwave-Assisted Synthesis Efficiency

    • Comparative studies on conventional and microwave synthesis of some benzimidazole, benzothiazole and indole derivatives.[4][5]

    • Source: Molecules (MDPI).
  • Green Chemistry & Mechanism

    • Synthesis of benzothiazole from 2-aminothiophenol and benzaldehyde catalyzed by alkyl carbonic acid.[6][7]

    • Source: Green Chemistry Letters and Reviews.
  • Spectroscopic Validation (qNMR)

    • Collaborative Study to Validate Purity Determination by 1H Quantit
    • Source: Chemical and Pharmaceutical Bulletin.[8]

  • Benzothiazole Pharmacophore Data

    • Novel 1,2,3-Triazole-Based Benzothiazole Derivatives: Efficient Synthesis, DFT, Molecular Docking.
    • Source: Molecules (MDPI).

Safety Operating Guide

Definitive Guide to the Disposal of 1-(1,3-Benzothiazol-2-yl)-1-methylhydrazine

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Core Directive & Executive Summary[1]

The disposal of 1-(1,3-Benzothiazol-2-yl)-1-methylhydrazine (CAS 16621-62-8) requires strict adherence to non-oxidative decontamination protocols. [1][2]

Unlike simple inorganic hydrazines, this organic hydrazine derivative presents a dual-hazard profile: the cytotoxic hydrazine moiety and the persistent benzothiazole heterocycle.[1]

CRITICAL WARNING: DO NOT use Sodium Hypochlorite (Bleach) for decontamination. Reaction of methyl-substituted hydrazines with hypochlorite generates N-nitrosamines (e.g., N-nitrosodimethylamine), which are potent, regulated carcinogens more hazardous than the parent compound.[1][2]

Authorized Disposal Path:

  • Primary: High-temperature incineration (Liquid Injection or Fluidized Bed).[1]

  • Spill Cleanup: Inert absorption followed by incineration.[1] No chemical neutralization in situ.

Part 2: Hazard Profiling & Technical Justification[1][2][3]

To manage risk, we must understand the chemical behavior of the substrate.

2.1 Chemical Identity & Properties
ParameterDataOperational Implication
Chemical Name This compoundSpecific handling required.[1][2]
CAS Number 16621-62-8Use for waste manifesting.[1][2]
Molecular Formula C₈H₉N₃SSulfur content requires scrubbers during incineration (SOx).[1]
Reactivity Reducing AgentIncompatible with strong oxidizers (Peroxides, Nitric Acid).[1]
Toxicology Suspected Carcinogen, Acute ToxinZero-skin-contact policy.[1][2] Double nitrile or laminate gloves required.[1]
Environmental Aquatic Chronic ToxicityZero discharge to sewer systems.[1]
2.2 The "Bleach Trap" (Scientific Rationale)

Standard laboratory safety training often suggests bleach for neutralizing biologicals or simple amines. This is dangerous for methylhydrazines.[1]

  • Mechanism: Oxidative chlorination of the methyl-nitrogen bond.[1]

  • Result: Formation of alkyl chlorides and N-nitroso species.[1]

  • Consequence: Transformation of a toxic waste into a regulated carcinogen and mutagen.

Part 3: Disposal Workflow & Decision Matrix

The following decision matrix outlines the authorized workflow for handling waste streams containing CAS 16621-62-8.

DisposalWorkflow Start Waste Generation (CAS 16621-62-8) StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid Solution StateCheck->Liquid Spill Spill / Debris StateCheck->Spill PackSolid Double Bag (LDPE) Place in HDPE Drum Solid->PackSolid Segregate Segregate from Oxidizers Check Solvent Compatibility Liquid->Segregate Absorb Absorb with Vermiculite/Sand NO BLEACH Spill->Absorb Label Label: RCRA Hazardous Waste (Toxic, Reactive) PackSolid->Label Bulking Bulk into Carboy (Label: Toxic, Flammable) Segregate->Bulking Bulking->Label PackSpill Seal in Wide-Mouth Jar Absorb->PackSpill PackSpill->Label Disposal Professional Disposal: High-Temp Incineration Label->Disposal

Figure 1: Operational decision tree for waste classification and packaging.[1][3][4] Note the critical prohibition of oxidative neutralization for spills.

Part 4: Detailed Procedures
4.1 Routine Waste Accumulation (Solids & Liquids)

Objective: Secure storage pending professional pickup.

  • Container Selection:

    • Use HDPE (High-Density Polyethylene) or Glass containers.[1][2] Avoid metal drums unless lined, as hydrazines can reduce metal oxides, potentially causing degradation or catalytic decomposition.[1]

    • Why: Benzothiazoles are stable organic compounds, but the hydrazine tail is reactive. HDPE offers the best chemical resistance and impact safety.

  • Segregation:

    • Strictly isolate from oxidizing acids (Nitric, Perchloric) and peroxides.[1]

    • Risk:[1][3][4][5][6] Hypergolic ignition or rapid evolution of nitrogen gas causing container rupture.

  • Labeling:

    • Must carry the GHS Skull & Crossbones .

    • Text: "Hazardous Waste - Toxic - this compound."[2]

    • If in solvent (e.g., DMSO, Methanol), add "Flammable" or "Combustible" as appropriate.[1]

4.2 Spill Cleanup Protocol (Emergency Response)

Objective: Containment without chemical exacerbation.

Equipment:

  • Self-Contained Breathing Apparatus (SCBA) or Full-Face Respirator with Ammonia/Methylamine/Organic Vapor cartridges.[1][2]

  • Butyl Rubber or Silver Shield® gloves (Nitrile is acceptable only for incidental splash protection, not immersion).[1]

  • Inert absorbent (Vermiculite, Diatomaceous Earth, or Sand).[1]

Step-by-Step:

  • Evacuate & Ventilate: Clear the immediate area.[1][4] Hydrazine vapors are insidious.[1][4]

  • Do Not Neutralize: Resist the urge to spray bleach or peroxide.[1]

  • Dike & Absorb: Surround the spill with inert absorbent.[1][4] Work from the outside in.

  • Collect: Scoop absorbed material into a wide-mouth HDPE jar.

  • Double Contain: Place the jar into a secondary Ziploc-style bag or pail.

  • Label: "Spill Debris - Contains Toxic Hydrazine Derivative."[1]

4.3 Final Disposal (Professional Services)

This chemical cannot be treated on-site in a standard research facility.[1][2] It must be transferred to a licensed TSDF (Treatment, Storage, and Disposal Facility).[1]

  • Method: Incineration.[1][7]

  • Profile: The TSDF will require a waste profile. Ensure you list the sulfur content (Benzothiazole ring) so they can manage SOx emissions.

  • RCRA Codes:

    • While CAS 16621-62-8 is not explicitly P- or U-listed by name, it should be managed conservatively as D003 (Reactive) if concentrated, or simply under the characteristic of Toxicity .[1][2]

    • If mixed with solvents like Methanol, apply D001 (Ignitable) .[1]

References
  • National Library of Medicine (PubChem). Compound Summary: this compound (CAS 16621-62-8). [Link][1][2]

  • U.S. Environmental Protection Agency (EPA). N-Nitrosodimethylamine (NDMA) Hazard Summary.[1] (Documenting the formation of nitrosamines from hydrazine oxidation). [Link]

  • NASA Technical Reports Server. Hypergolic Fuel Neutralization and Disposal.[1] (Highlighting the risks of bleach neutralization for methylhydrazines). [Link][1][2]

Sources

Personal protective equipment for handling 1-(1,3-Benzothiazol-2-yl)-1-methylhydrazine

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Hazard Analysis (The "Why")

As researchers, we often underestimate "intermediate" molecules. 1-(1,3-Benzothiazol-2-yl)-1-methylhydrazine is not just a generic organic solid; it is a functional hybrid of two distinct hazard classes. To handle this safely, you must understand the structural activity relationship (SAR) that dictates its toxicity profile.

The Two-Fold Hazard Mechanism
  • The Methylhydrazine Moiety: This functional group is the critical driver of toxicity. Methylhydrazines are potent reducing agents, known alkylating agents, and suspected carcinogens. They possess high skin permeability and can cause systemic hepatotoxicity and neurotoxicity (convulsions) upon absorption.

  • The Benzothiazole Ring: While providing structural stability, this moiety is a known skin sensitizer and environmental toxin. It facilitates lipid solubility, potentially enhancing the transport of the toxic hydrazine group across dermal barriers.

Operational Verdict: Treat this substance as a High-Potency Cytotoxic & Mutagenic Agent . Standard "splash-and-go" safety measures are insufficient.

Part 2: Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling this compound in powder or solution form.

Hand Protection (Critical Control Point)

Standard 4-mil nitrile gloves provide insufficient protection against hydrazine derivatives for durations longer than a few minutes. Hydrazines are small, nucleophilic molecules that permeate nitrile rubber rapidly.

TaskRecommended Glove ConfigurationTechnical Justification
Weighing / Solid Handling Double Nitrile (Outer: 5 mil, Inner: 4 mil)Solids have low permeation potential, but static dust is a risk. Double layer allows outer glove removal if contaminated without exposing skin.
Solubilization / Stock Prep Laminate (Silver Shield/North) + Nitrile Outer CRITICAL: Solvents (DMSO/Methanol) act as carriers, dragging the hydrazine through nitrile. Laminate films provide >480 min breakthrough time.
Incidental Contact Change outer glove IMMEDIATELY .Do not wait. Hydrazines can bond to skin proteins within seconds of breakthrough.
Respiratory & Body Protection
  • Primary Engineering Control: All open handling must occur inside a certified Chemical Fume Hood .

  • Respiratory (Secondary): If weighing outside a hood is unavoidable (not recommended), a P100/N95 particulate respirator is mandatory.

  • Body: Chemical-resistant lab coat (buttoned to neck). For quantities >1g, wear a Tyvek® sleeve apron or disposable gown to prevent dust accumulation on fabric lab coats.

  • Eyes: Chemical splash goggles (ANSI Z87.1). Safety glasses are insufficient due to the risk of airborne dust entering the tear ducts.

Part 3: Operational Workflow & Logic

The following diagram outlines the decision logic for safe handling. This is a self-validating system: you cannot proceed to the next step without satisfying the safety check of the previous one.

SafetyProtocol cluster_emergency Emergency Loop Start START: Risk Assessment CheckState Check Physical State Start->CheckState Solid Solid / Powder CheckState->Solid Solution Solution (DMSO/MeOH) CheckState->Solution PPE_Solid PPE: Double Nitrile + N95 (If outside hood) Solid->PPE_Solid Donning PPE_Sol PPE: Laminate Liner + Nitrile (Mandatory) Solution->PPE_Sol Donning Weighing Weighing Protocol: Anti-static gun usage Pre-tared vials PPE_Solid->Weighing Dissolving Solubilization: Add solvent slowly Vent frequently (Gas evolution risk) PPE_Sol->Dissolving Weighing->Dissolving Transfer Waste Disposal: Segregate from Oxidizers Dissolving->Waste Cleanup Spill Spill Detected Action 1. Evacuate Area 2. Do NOT use water (spreads hydrazine) 3. Absorb with sand/vermiculite Spill->Action

Figure 1: Operational Logic Flow for handling this compound. Note the escalated PPE requirements for solution-phase handling.

Part 4: Step-by-Step Experimental Protocol

Preparation (The "Cold" Zone)
  • Decontamination Prep: Prepare a beaker of 10% Bleach (Sodium Hypochlorite) solution. This is your "quench station" for wiping down spatulas and pipettes. Hypochlorite oxidizes hydrazines, breaking them down into safer byproducts (Nitrogen gas).

  • Labeling: Mark all glassware clearly with "TOXIC: HYDRAZINE DERIVATIVE".

Weighing (The Critical Step)
  • Static Control: Benzothiazole derivatives are often fluffy, electrostatic solids. Use an anti-static gun on the weighing boat before adding the compound to prevent "jumping" or aerosolization.

  • Technique: Do not use a spatula to return excess chemical to the stock bottle. This introduces moisture and cross-contamination. Dispose of excess in the solid waste stream.

Solubilization
  • Solvent Choice: DMSO is the standard solvent, but it is also a transdermal carrier .

  • Procedure:

    • Place the vial containing the pre-weighed solid in the fume hood.

    • Add solvent.

    • Wait: Hydrazines can liberate gas upon solvation or reaction. Allow the vial to sit uncapped for 30 seconds before sealing.

    • Vortex inside the hood.

Waste Disposal & Deactivation[4]
  • Segregation: NEVER dispose of this chemical in a waste container containing oxidizers (e.g., Nitric acid, Peroxides) or heavy metals. Hydrazines are strong reducing agents; mixing them with oxidizers can cause immediate fire or explosion.[1]

  • Liquid Waste: Dispose in "High Hazard Organic" stream.

  • Solid Waste: Contaminated gloves and weighing boats must go into double-bagged hazardous waste, not regular trash.

References

  • National Institute for Occupational Safety and Health (NIOSH). Methylhydrazine: Systemic Agent Information. Centers for Disease Control and Prevention. Available at: [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. Section 6.F, Working with Chemicals of High Toxicity. Available at: [Link]

  • PubChem. Compound Summary for CID 6061 (Methylhydrazine) & Benzothiazole Derivatives. National Library of Medicine. Available at: [Link]

  • Kimberly-Clark Professional. Chemical Resistance Guide for Nitrile Gloves (Hydrazine Data). Available at: [Link](Note: Refer to specific permeation charts for "Hydrazine" and "Amines" within the technical library).

Sources

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.